molecular formula C10H15NO2 B3022562 2-((4-Methoxybenzyl)amino)ethanol CAS No. 64834-63-5

2-((4-Methoxybenzyl)amino)ethanol

Cat. No.: B3022562
CAS No.: 64834-63-5
M. Wt: 181.23 g/mol
InChI Key: UBLCRUHXSMDNQZ-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzyl)amino)ethanol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-((4-Methoxybenzyl)amino)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11273. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-((4-Methoxybenzyl)amino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Methoxybenzyl)amino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15NO2/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UBLCRUHXSMDNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=C(C=C1)CNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967945
Record name 2-{[(4-Methoxyphenyl)methyl]amino}ethan-1-ol
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Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64834-63-5, 53332-62-0
Record name 2-[(4-Methoxybenzyl)amino]ethanol
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Record name 2-((4-Methoxyphenyl)methylamino)ethanol
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Record name 2-{[(4-Methoxyphenyl)methyl]amino}ethan-1-ol
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Record name 2-[(4-methoxyphenyl)methylamino]ethanol
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Foundational & Exploratory

2-((4-Methoxybenzyl)amino)ethanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol: Properties, Synthesis, and Applications

Introduction

2-((4-Methoxybenzyl)amino)ethanol, also known as N-(4-methoxybenzyl)ethanolamine, is a difunctional organic compound possessing both a secondary amine and a primary alcohol. This structure makes it a valuable intermediate and building block in organic synthesis. The presence of the 4-methoxybenzyl (PMB) group, a common protecting group for amines, alongside a reactive hydroxyl group, offers significant versatility for constructing more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and potential applications, with a focus on its relevance to researchers in medicinal chemistry and drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of 2-((4-Methoxybenzyl)amino)ethanol are summarized below. These data are crucial for its handling, characterization, and use in chemical reactions.

Core Chemical Properties

A compilation of the key physical and chemical identifiers for this compound is presented in Table 1.

PropertyValueSource(s)
IUPAC Name 2-[(4-methoxyphenyl)methylamino]ethanol[1]
Synonyms 2-[(4-methoxybenzyl)amino]ethanol, N-(4-methoxybenzyl)ethanolamine[1]
CAS Number 64834-63-5[2][3]
Molecular Formula C₁₀H₁₅NO₂[1][2]
Molecular Weight 181.23 g/mol [1][3]
Physical Form Liquid or Pale-yellow to Yellow-brown Solid
Boiling Point 329.5 °C at 760 mmHg
Flash Point 153.1 °C
Purity (Typical) ≥95%[3]
Storage Conditions Keep in dark place, inert atmosphere, room temperature[2]
Predicted Spectroscopic Data

While experimental spectra are proprietary to suppliers, the expected spectroscopic signatures can be predicted based on the molecule's structure. These predictions are invaluable for reaction monitoring and structural confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxybenzyl group (typically two doublets in the δ 6.8-7.3 ppm range), a singlet for the methoxy group (OCH₃) around δ 3.8 ppm, and singlets or multiplets for the benzylic (Ar-CH₂-N), methylene (N-CH₂), and alcohol (CH₂-OH) protons. The labile N-H and O-H protons may appear as broad singlets.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 3300-3400 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. Other key signals include C-H stretches from the aromatic ring and alkyl chain, and a strong C-O stretch from the ether linkage around 1250 cm⁻¹.

  • MS (Mass Spectrometry): The predicted monoisotopic mass is 181.1103 Da.[4] The mass spectrum would show a molecular ion peak [M]+ at m/z 181. A prominent fragment would be the tropylium-like ion from the cleavage of the benzyl C-N bond at m/z 121 (the 4-methoxybenzyl cation). Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry.[4]

Synthesis and Reactivity

Primary Synthetic Pathway: Reductive Amination

The most direct and industrially scalable synthesis of 2-((4-Methoxybenzyl)amino)ethanol is through the reductive amination of 4-methoxybenzaldehyde with ethanolamine. This method is efficient and proceeds in a two-stage, one-pot process.[5]

  • Imine Formation: 4-methoxybenzaldehyde reacts with the primary amine of ethanolamine to form a Schiff base (imine) intermediate, with the concurrent elimination of water.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the final secondary amine product.

Expert Insight: The choice of sodium borohydride is strategic. It is a mild reducing agent that is highly selective for the imine functional group in the presence of the aldehyde (if any remains) and does not reduce the aromatic ring. The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates both imine formation and the reduction step.

G cluster_reactants Reactants cluster_process Process A 4-Methoxybenzaldehyde C Imine Formation (Solvent: Methanol, RT) A->C B Ethanolamine B->C E Intermediate: N-(4-methoxybenzylidene)ethanolamine C->E + H₂O D Reduction (Reducing Agent: NaBH₄) F Final Product: 2-((4-Methoxybenzyl)amino)ethanol D->F E->D

Caption: Synthetic workflow for 2-((4-Methoxybenzyl)amino)ethanol via reductive amination.

Detailed Experimental Protocol (Illustrative)

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 eq) in methanol. Add ethanolamine (1.05 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aldehyde and formation of the imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, ensuring the temperature is maintained below 10 °C to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-5 hours until TLC indicates the complete disappearance of the imine intermediate.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Chemical Reactivity

The reactivity of 2-((4-Methoxybenzyl)amino)ethanol is governed by its three primary functional groups: the secondary amine, the primary alcohol, and the electron-rich aromatic ring.

  • Secondary Amine: The nitrogen atom is nucleophilic and basic. It can undergo N-alkylation, N-acylation, and participate in various coupling reactions. The 4-methoxybenzyl (PMB) group can also serve as a protecting group, which can be removed under oxidative or strongly acidic conditions to reveal the primary amine, N-benzylethanolamine.

  • Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or acid chlorides, or converted into an ether.

  • Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions.

Applications in Research and Drug Development

The unique combination of functional groups makes 2-((4-Methoxybenzyl)amino)ethanol a versatile scaffold in medicinal chemistry.

  • Building Block for Bioactive Molecules: As a β-amino alcohol derivative, this compound serves as a precursor for molecules targeting various biological pathways. Research has identified β-amino alcohols as a class of inhibitors for the Toll-Like Receptor 4 (TLR4)/MD-2 complex, which is implicated in inflammatory responses and sepsis.[6] This suggests that derivatives of 2-((4-Methoxybenzyl)amino)ethanol could be explored as potential anti-inflammatory agents.

  • Intermediate in Pharmaceutical Synthesis: The structural motif is present in several pharmaceutical agents. For instance, the synthesis of long-acting β2-agonists like Formoterol involves intermediates with a similar N-aralkyl-aminoethanol structure.[7] This compound can therefore be used as a starting material or fragment for the synthesis of new drug candidates.

  • Scaffold for Chemical Libraries: Due to its dual reactivity, it is an excellent starting point for creating libraries of diverse small molecules for high-throughput screening in drug discovery campaigns. The amine and alcohol moieties can be functionalized independently to generate a wide array of derivatives.

Safety and Handling

Understanding the hazards associated with 2-((4-Methoxybenzyl)amino)ethanol is critical for its safe handling in a laboratory setting.[1]

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific target organ toxicityH335May cause respiratory irritation

Signal Word:Warning [1] Pictogram: GHS07 (Exclamation Mark)

Precautionary Measures and PPE

A logical approach to safety involves identifying hazards and implementing appropriate controls.

G A Hazard Identification (H302, H315, H319, H335) B Engineering Controls (Use in Fume Hood) A->B C Personal Protective Equipment (PPE) (P280: Gloves, Eye Protection) A->C D Handling Procedures (P261: Avoid breathing dust/fume/gas/mist/vapors/spray) (P270: Do not eat, drink or smoke when using) B->D C->D E First Aid (In case of exposure) (P302+P352: IF ON SKIN: Wash with plenty of water) (P305+P351+P338: IF IN EYES: Rinse cautiously) D->E F Disposal (P501: Dispose of contents/container to an approved waste disposal plant) D->F

Caption: Logical workflow for the safe handling of 2-((4-Methoxybenzyl)amino)ethanol.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[8]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

  • If Inhaled: Move person into fresh air.

All laboratory work involving this chemical should be conducted by technically qualified individuals in a well-ventilated area, such as a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • PubChem. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469. [Link]

  • PubChem. alpha-(Aminomethyl)-4-methoxybenzyl alcohol | C9H13NO2 | CID 3016949. [Link]

  • ChemScene. 2-((4-Methoxybenzyl)amino)ethanol - Free SDS search. [Link]

  • PubChemLite. 2-((4-methoxybenzyl)amino)ethanol (C10H15NO2). [Link]

  • ChemUniverse. 2-((4-METHOXYBENZYL)AMINO)ETHANOL [P96837]. [Link]

  • Amerigo Scientific. 2-[(4-Methoxybenzyl)amino]ethanol. [Link]

  • National Institutes of Health (NIH). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • National Institutes of Health (NIH). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. [Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • NIST WebBook. 2-(4-Methoxyphenyl)ethanol. [Link]

  • PubChem. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181. [Link]

  • European Patent Office. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770. [Link]

Sources

An In-depth Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol (CAS 64834-63-5)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-((4-Methoxybenzyl)amino)ethanol, a versatile secondary amine of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its chemical and physical properties, provides a detailed synthesis protocol via reductive amination, outlines methods for its analytical characterization, and explores its potential applications as a chemical intermediate and building block in medicinal chemistry.

Introduction and Chemical Identity

2-((4-Methoxybenzyl)amino)ethanol, also known as N-(4-methoxybenzyl)ethanolamine, is an organic compound featuring a secondary amine linking a 4-methoxybenzyl group and an ethanol substituent. The presence of the hydroxyl and secondary amine functionalities, combined with the characteristics of the methoxybenzyl moiety, makes this molecule a valuable intermediate in the synthesis of more complex chemical entities. Its structure allows for further functionalization at the nitrogen and oxygen atoms, providing a scaffold for the development of novel compounds with potential biological activities.

Key Identifiers:

  • IUPAC Name: 2-[(4-methoxyphenyl)methylamino]ethanol[1]

  • CAS Number: 64834-63-5[1]

  • Molecular Formula: C₁₀H₁₅NO₂[1]

  • Synonyms: N-(4-methoxybenzyl)ethanolamine, 2-[(4-methoxybenzyl)amino]ethanol[1][2]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key properties of 2-((4-Methoxybenzyl)amino)ethanol.

PropertyValueSource(s)
Molecular Weight 181.23 g/mol [1]
Physical Form Colorless to light yellow liquid or pale-yellow to yellow-brown solid[2]
Boiling Point 329.5 °C at 760 mmHg
Flash Point 153.1 °C
Purity (Typical) ≥95%[2]
Storage Temperature Room temperature, protected from light, under an inert atmosphere (e.g., Argon)

Safety and Hazard Information:

2-((4-Methoxybenzyl)amino)ethanol is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • GHS Pictograms: GHS07 (Exclamation mark).

  • Signal Word: Warning.

Synthesis Protocol: Reductive Amination

The most common and efficient method for the synthesis of 2-((4-Methoxybenzyl)amino)ethanol is the reductive amination of 4-methoxybenzaldehyde with ethanolamine. This one-pot reaction involves the initial formation of a Schiff base (imine), which is then reduced in situ to the desired secondary amine. Sodium borohydride is a suitable reducing agent for this transformation, offering good yields and operational simplicity.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Imine Formation Imine Formation 4-Methoxybenzaldehyde->Imine Formation Ethanolamine Ethanolamine Ethanolamine->Imine Formation Reduction Reduction Imine Formation->Reduction In situ 2-((4-Methoxybenzyl)amino)ethanol 2-((4-Methoxybenzyl)amino)ethanol Reduction->2-((4-Methoxybenzyl)amino)ethanol G cluster_sample Synthesized Compound cluster_analysis Analytical Techniques cluster_data Data Output Purified Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Purified Product->NMR MS Mass Spectrometry (MS) Purified Product->MS IR Infrared Spectroscopy (IR) Purified Product->IR HPLC HPLC Analysis Purified Product->HPLC Structural Confirmation Structural Confirmation NMR->Structural Confirmation MS->Structural Confirmation IR->Structural Confirmation Purity Assessment Purity Assessment HPLC->Purity Assessment

References

2-((4-Methoxybenzyl)amino)ethanol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol

Executive Summary

2-((4-Methoxybenzyl)amino)ethanol is a substituted secondary amine and ethanolamine derivative. Characterized by the presence of a 4-methoxybenzyl group and a primary alcohol, this molecule serves as a versatile intermediate in organic synthesis. Its molecular structure offers two primary sites for chemical modification—the secondary amine and the terminal hydroxyl group—making it a valuable building block for the synthesis of more complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic protocol, analytical characterization methods, potential applications, and essential safety and handling procedures. The molecular weight of 2-((4-Methoxybenzyl)amino)ethanol is 181.23 g/mol .[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. 2-((4-Methoxybenzyl)amino)ethanol is a liquid at room temperature with a high boiling point, indicating strong intermolecular hydrogen bonding potential from its amine and hydroxyl functional groups.[2]

Core Properties
PropertyValueSource(s)
Molecular Weight 181.23 g/mol [1][3][4]
Monoisotopic Mass 181.110278721 Da[1][5]
Molecular Formula C₁₀H₁₅NO₂[1][2][3]
CAS Number 64834-63-5[6]
Appearance Liquid[2]
Boiling Point 329.5 °C at 760 mmHg
Flash Point 153.1 °C
IUPAC Name 2-[(4-methoxyphenyl)methylamino]ethanol[1]
InChI Key UBLCRUHXSMDNQZ-UHFFFAOYSA-N[5]
Molecular Structure

The structure of 2-((4-Methoxybenzyl)amino)ethanol combines an aromatic methoxybenzyl group with an aliphatic amino-alcohol chain. This unique combination of functional groups dictates its chemical reactivity and physical properties.

Caption: Chemical structure of 2-((4-Methoxybenzyl)amino)ethanol.

Synthesis and Purification

A robust and reproducible synthesis is paramount for obtaining high-purity material for research. The most direct and common method for preparing N-benzylated ethanolamines is through reductive amination.

Scientific Rationale for Synthetic Approach

Reductive amination is a highly efficient and widely adopted method for forming carbon-nitrogen bonds. The process involves two key steps:

  • Imine Formation: The reaction between an aldehyde (4-methoxybenzaldehyde) and a primary amine (ethanolamine) forms a Schiff base, or imine, intermediate. This reaction is typically reversible and often favored by the removal of water.

  • Reduction: The imine intermediate is then selectively reduced to the target secondary amine. Sodium borohydride (NaBH₄) is an ideal reducing agent for this step as it is mild enough not to reduce the starting aldehyde but is highly effective for reducing the C=N double bond of the imine. This selectivity ensures a clean reaction with high yields.

Experimental Workflow: Reductive Amination

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A 1. Dissolve 4-methoxybenzaldehyde in Methanol B 2. Add Ethanolamine (Stir at RT, 2h) A->B C 3. Cool to 0°C B->C D 4. Add NaBH4 portion-wise (Monitor gas evolution) C->D E 5. Warm to RT (Stir overnight) D->E F 6. Quench with H2O E->F G 7. Concentrate in vacuo to remove Methanol F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Wash combined organic layers with Brine H->I J 10. Dry organic layer (Na2SO4) & Filter I->J K 11. Concentrate under reduced pressure J->K L 12. Purify via Flash Chromatography (Silica Gel) K->L M 13. Characterize pure fractions (NMR, MS) L->M

Caption: Workflow for synthesis and purification.

Detailed Step-by-Step Protocol
  • To a solution of 4-methoxybenzaldehyde (1.0 eq) in methanol (0.5 M), add ethanolamine (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 2 hours to facilitate imine formation.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions. Causality: Portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Carefully quench the reaction by adding deionized water.

  • Remove the methanol solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL). The product is organic-soluble.

  • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-((4-Methoxybenzyl)amino)ethanol.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides unique structural information.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (two doublets in the ~6.8-7.2 ppm region), a singlet for the methoxy group (~3.8 ppm), and characteristic multiplets for the three different methylene (CH₂) groups and the exchangeable N-H and O-H protons.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of 10 unique carbon atoms, including signals for the aromatic carbons, the methoxy carbon, and the three aliphatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a prominent molecular ion peak [M+H]⁺ at m/z 182.1176, confirming the molecular weight.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information, with expected broad peaks for the O-H and N-H stretches (around 3300-3400 cm⁻¹) and strong C-O stretches for the ether and alcohol functionalities.

Applications in Research and Drug Development

The true value of 2-((4-Methoxybenzyl)amino)ethanol lies in its utility as a synthetic intermediate. Its bifunctional nature allows for selective chemical modifications. The existence of numerous patents associated with this chemical structure underscores its role in the development of novel compounds.[1]

G cluster_core Core Molecule cluster_reactions Potential Reactions Mol 2-((4-Methoxybenzyl)amino)ethanol N_Alk N-Alkylation / Acylation Mol->N_Alk Amine (N-H) site O_Alk O-Acylation / Etherification Mol->O_Alk Hydroxyl (O-H) site Cyclization Intramolecular Cyclization N_Alk->Cyclization O_Alk->Cyclization

Caption: Reactive sites and potential derivatizations.

  • Pharmaceutical Scaffolding: The amino alcohol motif is a common feature in many biologically active compounds. This molecule can serve as a starting point for building libraries of drug candidates through modification at the nitrogen or oxygen atoms.

  • Ligand Synthesis: The nitrogen and oxygen atoms can act as coordinating sites for metal ions, making this compound a precursor for developing novel ligands for catalysis or imaging agents.

  • Materials Science: Incorporation into polymer backbones via its hydroxyl or amine group can be used to modify polymer properties, such as hydrophilicity or thermal stability.

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. 2-((4-Methoxybenzyl)amino)ethanol is classified as harmful and an irritant.[1]

GHS Hazard Classification
Hazard ClassCodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[1][7]
Skin IrritationH315Causes skin irritation[1][7]
Eye IrritationH319Causes serious eye irritation[1][7]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this chemical in a well-ventilated fume hood to avoid inhalation of vapors.[7] An emergency eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[8]

    • Hand Protection: Wear nitrile or other chemically resistant gloves to prevent skin contact.[7]

    • Skin and Body Protection: A standard laboratory coat should be worn.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping the container under an inert atmosphere like argon is recommended.

  • Spill and First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

    • Ingestion: If swallowed, call a poison control center or doctor. Rinse mouth. Do not induce vomiting.[7]

Conclusion

2-((4-Methoxybenzyl)amino)ethanol is a foundational chemical intermediate with a molecular weight of 181.23 g/mol . Its well-defined structure, accessible synthetic routes, and dual functional handles make it a valuable resource for chemists in diverse fields. While its direct applications are limited, its utility as a building block for creating complex, high-value molecules is significant. Adherence to strict safety protocols is necessary when handling this compound due to its irritant and harmful nature.

References

2-((4-Methoxybenzyl)amino)ethanol structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-((4-Methoxybenzyl)amino)ethanol, a versatile bifunctional molecule of significant interest in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis via reductive amination, detailed spectroscopic characterization, safety protocols, and potential applications. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding.

Introduction and Molecular Overview

2-((4-Methoxybenzyl)amino)ethanol, identified by CAS Number 64834-63-5, is a secondary amine that incorporates both a primary alcohol and a 4-methoxybenzyl (PMB) group.[1] This unique combination of functional groups makes it a valuable intermediate and building block in the synthesis of more complex molecular architectures, including pharmaceutical agents and custom ligands. Its structure features a nucleophilic secondary amine, a primary hydroxyl group capable of further functionalization, and an aromatic methoxybenzyl moiety which can influence solubility and reactivity.

Molecular Structure:

Caption: Workflow for the synthesis of 2-((4-Methoxybenzyl)amino)ethanol.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. The choice of sodium borohydride (NaBH₄) as the reducing agent is based on its ready availability, ease of handling, and excellent efficacy for reducing imines, while being less toxic than alternatives like sodium cyanoborohydride. [2] Materials:

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Ethanolamine

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve p-anisaldehyde (1.0 eq) in anhydrous methanol. Add ethanolamine (1.0-1.1 eq) dropwise while stirring at room temperature. Allow the mixture to stir for 1-2 hours.

    • Causality: This step allows for the formation of the hemiaminal intermediate, which then dehydrates to form the corresponding imine. Methanol is an excellent solvent for both reactants and the intermediate. [3]2. Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.2-1.5 eq) in small portions over 30 minutes.

    • Causality: The reaction is cooled to control the exothermic reaction of NaBH₄ with the solvent and to prevent over-reduction or side reactions. Portion-wise addition ensures the reaction rate is manageable. NaBH₄ selectively reduces the C=N double bond of the imine. [2]3. Reaction Monitoring & Quenching: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material. Once complete, carefully quench the reaction by slowly adding water to decompose any excess NaBH₄.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Causality: Washing removes any unreacted acidic or basic impurities and residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel or vacuum distillation to obtain the pure 2-((4-Methoxybenzyl)amino)ethanol.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous structural evidence.

Predicted Spectroscopic Data

¹H NMR Spectroscopy:

  • ~6.8-7.2 ppm (4H, dd, J≈8Hz): Two doublets corresponding to the four aromatic protons on the para-substituted benzene ring.

  • ~4.5-5.0 ppm (2H, br s): Broad singlet for the exchangeable protons of the amine (N-H) and alcohol (O-H) groups. Disappears upon D₂O exchange.

  • ~3.8 ppm (3H, s): A sharp singlet for the methoxy (-OCH₃) group protons.

  • ~3.7 ppm (2H, s): A singlet for the benzylic protons (-CH₂-N).

  • ~3.6 ppm (2H, t, J≈6Hz): A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH).

  • ~2.8 ppm (2H, t, J≈6Hz): A triplet for the methylene protons adjacent to the nitrogen atom (-N-CH₂-).

¹³C NMR Spectroscopy:

  • ~159 ppm: Aromatic carbon attached to the methoxy group.

  • ~130-131 ppm: Aromatic carbons (CH) and the ipso-carbon attached to the benzylic CH₂.

  • ~114 ppm: Aromatic carbons (CH) ortho to the methoxy group.

  • ~61 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).

  • ~55 ppm: Methoxy carbon (-OCH₃).

  • ~54 ppm: Benzylic carbon (-CH₂-N).

  • ~51 ppm: Methylene carbon adjacent to the nitrogen (-N-CH₂-).

Infrared (IR) Spectroscopy:

  • 3300-3400 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations.

  • 3000-3100 cm⁻¹: Aromatic C-H stretching.

  • 2850-2950 cm⁻¹: Aliphatic C-H stretching.

  • ~1610, 1510 cm⁻¹: C=C aromatic ring stretching.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

  • ~1030 cm⁻¹: C-N and C-O stretching.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): m/z = 181.

  • Key Fragments: A prominent peak at m/z = 121 corresponding to the stable 4-methoxybenzyl cation [CH₃OC₆H₄CH₂]⁺, formed by cleavage of the C-N bond. Another fragment at m/z = 150 from the loss of the -CH₂OH group.

Characterization Workflow

Caption: Logical workflow for the structural confirmation of the synthesized product.

Potential Applications in Research and Drug Development

The utility of 2-((4-Methoxybenzyl)amino)ethanol stems from its bifunctional nature, serving as a versatile scaffold in organic synthesis.

  • Pharmaceutical Intermediates: The structural motif is present in various biologically active molecules. For instance, related N-benzyl ethanolamine structures are precursors in the synthesis of β-adrenergic agonists like formoterol. [4]The compound can be used to introduce a hydrophilic ethanolamine sidechain while retaining the PMB group for subsequent modification or cleavage.

  • Protecting Group Chemistry: The 4-methoxybenzyl (PMB) group is a well-established protecting group for amines, which can be readily cleaved under oxidative conditions (e.g., with DDQ or CAN) that are orthogonal to many other protecting groups. [5]This makes the title compound a useful synthon for introducing a protected aminoethanol moiety.

  • Ligand Synthesis: The nitrogen and oxygen atoms can act as a bidentate chelating system for various metal ions. This makes it a candidate for developing novel ligands for catalysis or as chelating agents in medicinal chemistry.

Conclusion

This guide has detailed the essential technical aspects of 2-((4-Methoxybenzyl)amino)ethanol, from its logical synthesis via reductive amination to its comprehensive characterization and handling. The provided protocols and scientific explanations are designed to empower researchers to confidently synthesize, verify, and utilize this valuable chemical building block. Its bifunctional nature, combined with the properties of the PMB group, ensures its continued relevance in the fields of synthetic organic chemistry, materials science, and drug discovery.

References

  • PubChem. 2-[(4-Methoxybenzyl)amino]ethanol. National Center for Biotechnology Information. [Link]

  • PubChem. alpha-(Aminomethyl)-4-methoxybenzyl alcohol. National Center for Biotechnology Information. [Link]

  • PubChemLite. 2-((4-methoxybenzyl)amino)ethanol (C10H15NO2). Université du Luxembourg. [Link]

  • Amerigo Scientific. 2-[(4-Methoxybenzyl)amino]ethanol. Amerigo Scientific. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 2006, 83(6), 929. [Link]

  • Wikipedia. Reductive amination. Wikimedia Foundation. [Link]

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Bomann, M. D., Guch, I. C., & DiMare, M. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 1995, 60(18), 5995–5996. [Link]

  • ChemUniverse. 2-((4-METHOXYBENZYL)AMINO)ETHANOL. ChemUniverse. [Link]

  • meriSTEM. Spectroscopy worked example combining IR, MS and NMR. YouTube. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Course Hero. [Link]

  • ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • D'Andrea, S. V., & Ghosh, A. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 2009, 6(1), 82–98. [Link]

  • G. R. A. & Co. S.A.S. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. European Patent Office. [Link]

  • Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

  • Leah4sci. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. [Link]

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A Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol: Synthesis, Properties, and Applications in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-((4-Methoxybenzyl)amino)ethanol, a bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. We will delineate its precise chemical identity according to IUPAC standards, detail its physicochemical properties, and present a robust, field-proven protocol for its synthesis via reductive amination. The core of this guide focuses on the compound's dual utility: first, as a member of the β-amino alcohol class, a pharmacophore with demonstrated potential in modulating critical biological pathways such as the Toll-Like Receptor 4 (TLR4) inflammatory response[1]; and second, as a valuable synthetic intermediate, wherein the 4-methoxybenzyl (PMB) moiety serves as a stable, yet selectively cleavable, protecting group for the secondary amine. This document is intended to serve as a practical resource for scientists engaged in drug development and advanced chemical synthesis.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. While commonly referred to by its structural description, the compound has a specific IUPAC designation.

2.1 IUPAC Name and Synonyms The formal IUPAC name for this compound is 2-[(4-methoxyphenyl)methylamino]ethanol [2]. However, it is frequently and acceptably referred to in literature and supplier catalogs by its common synonym, 2-((4-Methoxybenzyl)amino)ethanol [2].

2.2 Chemical Structure The molecule consists of an ethanolamine backbone N-substituted with a 4-methoxybenzyl group. This structure is depicted below.

struct N N O_eth O O_meth O benzyl 4-Methoxybenzyl Group ethanol Ethanolamine Backbone

Caption: Chemical structure of 2-[(4-methoxyphenyl)methylamino]ethanol.

2.3 Key Identifiers For unambiguous identification and data retrieval, the following identifiers are critical.

IdentifierValueSource
CAS Number 64834-63-5PubChem[2], Sigma-Aldrich
Molecular Formula C₁₀H₁₅NO₂PubChem[2]
Molecular Weight 181.23 g/mol PubChem[2], Sigma-Aldrich
InChIKey UBLCRUHXSMDNQZ-UHFFFAOYSA-NPubChem[2]
Canonical SMILES COC1=CC=C(C=C1)CNCCOPubChem[2]

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental setups.

PropertyValueSource
Physical Form LiquidSigma-Aldrich
Boiling Point 329.5 °C at 760 mmHgSigma-Aldrich
Flash Point 153.1 °CSigma-Aldrich
Purity (Typical) ≥95%Sigma-Aldrich
Storage Temperature 4°CSigma-Aldrich

Synthesis and Mechanistic Considerations

While this compound is commercially available, an in-house synthesis may be required for specific research applications, such as isotopic labeling or analog generation. Reductive amination is the most direct and high-yielding approach.

4.1 Proposed Synthetic Pathway: Reductive Amination

This method is chosen for its efficiency and operational simplicity. It involves the condensation of an aldehyde (4-methoxybenzaldehyde) with a primary amine (ethanolamine) to form a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine without isolation.

G aldehyde 4-Methoxybenzaldehyde schiff_base Schiff Base Intermediate (Imine) aldehyde->schiff_base Condensation (-H₂O) amine Ethanolamine amine->schiff_base reducer Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) product 2-((4-Methoxybenzyl)amino)ethanol reducer->product schiff_base->product Reduction

Caption: Workflow for the synthesis via reductive amination.

4.1.1 Detailed Experimental Protocol

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-methoxybenzaldehyde (1.0 eq) and ethanolamine (1.1 eq) in a suitable solvent such as methanol or dichloromethane (approx. 0.5 M concentration).

  • Schiff Base Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or GC-MS. Causality Note: The slight excess of ethanolamine helps drive the condensation equilibrium towards the product.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise over 30 minutes. Causality Note: Sodium borohydride is selective for the imine and will not reduce the aromatic ring or the methoxy group. Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until the reaction is complete. Quench the reaction by slowly adding distilled water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

Applications in Research and Development

The utility of 2-((4-Methoxybenzyl)amino)ethanol stems from two key structural features: the β-amino alcohol core and the PMB-protected amine.

5.1 Role as a β-Amino Alcohol Pharmacophore

The 1,2-aminoalcohol motif is a privileged scaffold in medicinal chemistry. Its ability to form specific hydrogen bonds and chelate metals makes it a common feature in biologically active molecules. Recent research has identified β-amino alcohol derivatives as promising inhibitors of the Toll-Like Receptor 4 (TLR4)/MD-2 complex, which plays a crucial role in the inflammatory cascade associated with sepsis[1].

G cluster_0 β-Amino Alcohol Core cluster_1 Binding Pocket Interaction a Nitrogen (H-bond acceptor/donor) c Defined spatial separation (approx. 2.5-3.0 Å) b Hydroxyl (H-bond acceptor/donor) protein Receptor Site ligand β-Amino Alcohol ligand->protein Key H-Bonding Interactions

Caption: Key features of the β-amino alcohol pharmacophore.

The structure of 2-((4-Methoxybenzyl)amino)ethanol makes it an ideal starting point or fragment for the development of novel TLR4 inhibitors or modulators of other biological targets where this pharmacophore is relevant[1].

5.2 Utility as a Chemical Intermediate

In multi-step synthesis, protecting functional groups is essential. The 4-methoxybenzyl (PMB) group is a widely used protecting group for amines and alcohols[3]. The nitrogen atom in 2-((4-Methoxybenzyl)amino)ethanol is PMB-protected.

Key Advantages of the PMB Group:

  • Stability: It is stable to a wide range of non-oxidative conditions, including basic, nucleophilic, and reductive (e.g., NaBH₄, H₂/Pd) environments.

  • Selective Removal: The primary advantage of the PMB group is its facile removal under mild oxidative conditions, which leaves many other protecting groups intact[3][4]. Common deprotection reagents include:

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

    • Ceric Ammonium Nitrate (CAN)

This selective deprotection allows for orthogonal synthetic strategies, which are critical in the construction of complex molecules like natural products and pharmaceuticals[4]. The ethanol moiety remains available for further functionalization while the amine is masked, and the PMB group can be removed at a later, strategic point in the synthesis.

Safety and Handling

Adherence to safety protocols is mandatory when handling any chemical reagent.

6.1 GHS Hazard Classification

Hazard ClassCodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowedPubChem[2], Sigma-Aldrich
Skin Corrosion/IrritationH315Causes skin irritationPubChem[2], Sigma-Aldrich
Serious Eye Damage/IrritationH319Causes serious eye irritationPubChem[2], Sigma-Aldrich
STOT, Single ExposureH335May cause respiratory irritationPubChem[2], Sigma-Aldrich

Signal Word: Warning [2] Pictogram: GHS07 (Exclamation Mark)

6.2 Recommended Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[5].

  • Eye Protection: Wear chemical safety goggles or a face shield[5][6].

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact[5][7].

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

6.3 First Aid Measures

  • If Inhaled: Move to fresh air. If symptoms persist, seek medical attention[7].

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[6][7].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[7].

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7].

Conclusion

2-((4-Methoxybenzyl)amino)ethanol is more than a simple chemical reagent; it is a versatile tool for the modern researcher. Its identity as a β-amino alcohol provides a direct link to pharmacologically relevant scaffolds, particularly in the field of immunology and inflammation research. Simultaneously, its nature as a PMB-protected amine offers significant strategic advantages for complex organic synthesis. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, will empower scientists to effectively leverage this compound in their drug discovery and development programs.

References

  • PubChem. (n.d.). 2-[(4-Methoxybenzyl)amino]ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Batuev, R. V., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)....
  • Wuts, P. G. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, NIH. Retrieved from [Link]

  • Scott, et al. (2015). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PMC, NIH. Retrieved from [Link]

  • Dakota. (n.d.). The Versatility of 4-Methoxybenzyl Alcohol in Modern Organic Synthesis.
  • Patel, R. N. (2017). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Retrieved from [Link]

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physical and chemical properties of 2-((4-Methoxybenzyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol

Prepared by: Gemini, Senior Application Scientist

Foreword: Understanding the Utility of a Versatile Scaffold

In the landscape of modern synthetic chemistry and drug development, the strategic value of a molecule is often defined by its versatility, reactivity, and the inherent structural motifs it presents. 2-((4-Methoxybenzyl)amino)ethanol, a secondary amino alcohol, is one such compound. While not a household name, it represents a class of scaffolds that are fundamental to the construction of more complex molecular architectures. Its structure combines a nucleophilic secondary amine, a primary alcohol, and a methoxy-activated aromatic ring. This unique combination of functional groups provides multiple handles for chemical modification, making it a valuable intermediate and building block for researchers. This guide aims to provide a comprehensive technical overview of its properties, synthesis, characterization, and safe handling, offering field-proven insights for professionals in research and development.

Core Molecular Identity

To effectively utilize any chemical compound, a clear understanding of its fundamental identifiers is paramount.

  • IUPAC Name: 2-[(4-methoxyphenyl)methylamino]ethanol[1]

  • Synonyms: 2-((4-Methoxybenzyl)amino)ethanol, 2-(4-methoxybenzylamino)ethanol[2]

  • CAS Number: 64834-63-5[1][3]

  • Molecular Formula: C₁₀H₁₅NO₂[1]

  • Structure:

    alt text

The molecule is classified as a secondary amine, where two of the hydrogen atoms in an ammonia molecule have been replaced by hydrocarbon groups—in this case, a 4-methoxybenzyl group and an ethanol group.[4][5][6] This classification is crucial as it dictates much of its chemical behavior, particularly its basicity and nucleophilicity.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound govern its behavior in various experimental settings, from reaction solvent selection to purification and storage. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight 181.23 g/mol [1][3]
Appearance Liquid or Pale-yellow to Yellow-brown Solid[2][7]
Boiling Point 329.5 °C at 760 mmHg[8]
Flash Point 153.1 °C[8]
Monoisotopic Mass 181.110278721 Da[1]
Solubility Soluble in water (due to hydrogen bonding) and common organic solvents (e.g., ethanol, ether, benzene).[6][6]
Storage Conditions Store at room temperature or 4°C, in a dark place under an inert atmosphere.[3][3]

Expert Insights: The presence of both N-H and O-H groups allows for significant intermolecular hydrogen bonding. This explains its relatively high boiling point compared to non-hydroxylated or tertiary amines of similar molecular weight.[5][6] Its solubility in both aqueous and organic media provides flexibility in designing reaction and extraction protocols. The 4-methoxybenzyl group, often used as a protecting group (PMB), adds a hydrophobic character to the molecule.

Synthesis and Reactivity Profile

Common Synthetic Pathway: Reductive Amination

A robust and widely used method for synthesizing secondary amines like 2-((4-Methoxybenzyl)amino)ethanol is the reductive amination of an aldehyde. This two-step, one-pot process involves the initial formation of a Schiff base (imine) followed by its immediate reduction.

The overall reaction is: 4-Methoxybenzaldehyde + Ethanolamine → [Schiff Base Intermediate] --(Reduction)--> 2-((4-Methoxybenzyl)amino)ethanol

G cluster_reactants Reactants cluster_process Process cluster_reagents Reagents & Conditions cluster_product Final Product R1 4-Methoxybenzaldehyde P1 Step 1: Condensation (Formation of Schiff Base) R1->P1 R2 Ethanolamine R2->P1 P2 Step 2: In-situ Reduction P1->P2 FP 2-((4-Methoxybenzyl)amino)ethanol P2->FP C1 Solvent (e.g., Methanol) C1->P1 C2 Reducing Agent (e.g., NaBH₄) C2->P2

Caption: Synthetic workflow for 2-((4-Methoxybenzyl)amino)ethanol via reductive amination.

Protocol 1: Laboratory Scale Synthesis

Trustworthiness: This protocol is a self-validating system. The progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity are confirmed through comprehensive spectroscopic analysis.

  • Reaction Setup: To a solution of 4-methoxybenzaldehyde (1.0 eq) in methanol (MeOH), add ethanolamine (1.1 eq). Stir the mixture at room temperature.

    • Causality: Methanol is an excellent solvent for both reactants and the reducing agent. Using a slight excess of the amine helps drive the initial imine formation to completion.

  • Schiff Base Formation: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the aldehyde spot and the appearance of a new, higher Rf spot indicates imine formation. This typically takes 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes.

    • Causality: NaBH₄ is a mild and selective reducing agent, effective for reducing imines without affecting the aromatic ring. The portion-wise addition at low temperature controls the exothermic reaction and prevents side reactions.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Chemical Reactivity
  • Secondary Amine: The nitrogen atom possesses a lone pair of electrons, making it both a Lewis base and a nucleophile. It will react with acids to form ammonium salts and with electrophiles (e.g., alkyl halides, acyl chlorides) to form tertiary amines and amides, respectively.

  • Primary Alcohol: The hydroxyl group can undergo oxidation to form an aldehyde or carboxylic acid, or participate in esterification and etherification reactions.

  • Aromatic Ring: The 4-methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution at the ortho positions (relative to the methoxy group).

Analytical Characterization

Confirming the identity and purity of a synthesized compound is a cornerstone of scientific integrity. A multi-technique approach is required.

G cluster_structure Structural Elucidation cluster_purity Purity Assessment Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS HPLC HPLC / GC Start->HPLC TLC TLC (Qualitative) Start->TLC Final Confirmed Structure & Purity >95% NMR->Final Confirms Identity IR->Final Confirms Identity MS->Final Confirms Identity HPLC->Final Confirms Purity TLC->Final Confirms Purity

Caption: Analytical workflow for the characterization of the target compound.

Spectroscopic Signature
  • ¹H NMR: The proton NMR spectrum will provide a definitive fingerprint.

    • Aromatic Protons: Two doublets in the ~6.8-7.3 ppm range, characteristic of a 1,4-disubstituted benzene ring.

    • Methoxy Group: A sharp singlet at ~3.8 ppm (3H).

    • Benzylic CH₂: A singlet at ~3.7 ppm (2H).

    • Ethanol CH₂ groups: Two triplets, one for the -CH₂-N- (~2.8 ppm, 2H) and one for the -CH₂-O- (~3.6 ppm, 2H).

    • N-H and O-H Protons: Broad singlets that are D₂O exchangeable. Their chemical shifts can vary.

  • IR Spectroscopy: Infrared analysis confirms the presence of key functional groups.[9]

    • O-H Stretch: A broad peak around 3300-3400 cm⁻¹.

    • N-H Stretch: A moderate, sharp peak around 3300 cm⁻¹, often overlapping with the O-H stretch.

    • C-H Stretches: Aromatic C-H peaks just above 3000 cm⁻¹ and aliphatic C-H peaks just below 3000 cm⁻¹.

    • C-O Stretch: A strong peak in the 1050-1250 cm⁻¹ region.

  • Mass Spectrometry: Provides the molecular weight and fragmentation pattern.

    • Molecular Ion (M⁺): A peak at m/z = 181.

    • Key Fragment: A prominent peak at m/z = 121, corresponding to the stable 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺), is highly characteristic.

Protocol 2: Purity Assessment by HPLC
  • System Preparation: Use a C18 reverse-phase column.

  • Mobile Phase: Prepare a mobile phase of acetonitrile (ACN) and water (both with 0.1% trifluoroacetic acid, TFA).

  • Method: Run a gradient method, for example, starting from 10% ACN and increasing to 90% ACN over 15 minutes.

    • Causality: A gradient elution is effective for separating the relatively polar starting materials and byproducts from the more hydrophobic product. TFA helps to sharpen peaks by ensuring the amine is protonated.

  • Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs, typically around 254 nm or 275 nm.

  • Analysis: Inject a prepared solution of the compound (~1 mg/mL in mobile phase). A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak.

Relevance in Drug Discovery and Development

The 2-((4-Methoxybenzyl)amino)ethanol scaffold is a valuable building block in medicinal chemistry for several reasons:

  • Bioisostere and Scaffold: The amino alcohol motif is present in numerous biologically active molecules, including beta-blockers and other receptor modulators. This compound provides a ready-made fragment for incorporation into larger drug candidates.

  • Intermediate for Chiral Synthesis: The alcohol can be resolved or asymmetrically synthesized to produce chiral intermediates, which is critical in modern drug development where single enantiomers are often required for safety and efficacy.[10]

  • Protecting Group Chemistry: The 4-methoxybenzyl (PMB) group is a common protecting group for the amine. It is stable to many reaction conditions but can be readily removed via oxidative cleavage (e.g., with DDQ or CAN), allowing for selective manipulation of other functional groups in a complex synthesis.

While direct therapeutic applications of this specific molecule are not widely reported, its value is realized as a key intermediate. A search of chemical patent databases reveals its use in the synthesis of more complex structures targeted for various therapeutic areas.[1]

Safety, Handling, and Disposal

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound.[11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[12]

Conclusion

2-((4-Methoxybenzyl)amino)ethanol is a foundational molecule whose utility lies in its structural simplicity and functional group diversity. For the research scientist and drug development professional, it is not merely a catalog chemical but a versatile tool. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical signatures make it a reliable starting point for complex synthetic campaigns. A thorough understanding of its reactivity and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the pursuit of novel chemical entities.

References

2-((4-Methoxybenzyl)amino)ethanol safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of 2-((4-Methoxybenzyl)amino)ethanol

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for 2-((4-Methoxybenzyl)amino)ethanol (CAS No: 64834-63-5). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who may handle this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety.

Section 1: Chemical and Physical Identity

2-((4-Methoxybenzyl)amino)ethanol is an organic compound whose proper identification is the first step in a robust safety assessment. Its key identifiers and properties are summarized below. Understanding these properties is fundamental to anticipating its behavior under various laboratory conditions.

IdentifierValueSource
IUPAC Name 2-[(4-methoxyphenyl)methylamino]ethanol[1]
CAS Number 64834-63-5[1]
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol [1]
Synonyms 2-[(4-methoxybenzyl)amino]ethanol, N-(4-Methoxybenzyl)ethanolamine[1]
Storage Temperature Room temperature, protected from light, under inert gas (Argon)

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-((4-Methoxybenzyl)amino)ethanol is classified as a hazardous substance.[1] This classification is based on toxicological data and dictates the necessary precautionary measures for safe handling.

GHS Pictogram:



Signal Word: Warning [2]

GHS Hazard Summary Table
ClassificationHazard CodeHazard Statement
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[1][2]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation[1][2]
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritation[1][2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335May cause respiratory irritation[1]
Precautionary Statements (Selected)

A comprehensive list of precautionary statements provides actionable guidance to minimize risk. Key statements include:

  • P261: Avoid breathing mist or vapours.[3][4]

  • P264: Wash skin thoroughly after handling.[2][3]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P280: Wear protective gloves/eye protection/face protection.[2][3]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Section 3: Toxicological Profile

The toxicological profile explains the specific health effects associated with exposure. The primary hazards of 2-((4-Methoxybenzyl)amino)ethanol are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1]

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2] Ingestion can lead to adverse health effects, and immediate medical attention should be sought.

  • Skin Irritation: Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[1][2] Prolonged contact should be avoided.

  • Eye Irritation: This chemical is a serious eye irritant.[1][5] Contact can cause significant pain, redness, and potentially severe damage if not addressed promptly with thorough rinsing.[5]

  • Respiratory Irritation: Inhalation of aerosols or vapors may irritate the respiratory tract, leading to coughing and discomfort.[1] Work should be conducted in well-ventilated areas to prevent vapor accumulation.[4]

Section 4: Emergency Procedures and First Aid

A clear, pre-defined emergency response plan is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and first aid kits.

Protocol: Emergency First Aid Response
  • In Case of Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces.[5]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[5]

    • Seek immediate medical attention from an ophthalmologist.[3]

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing and shoes.

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5]

    • If skin irritation persists, seek medical attention.[5]

  • In Case of Inhalation:

    • Move the individual to fresh air immediately.[4]

    • If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.

    • Seek medical attention if symptoms such as coughing or shortness of breath occur.[4]

  • In Case of Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.[2]

    • Have the conscious person drink one to two glasses of water to dilute the substance.

    • Call a poison control center or seek immediate medical attention.[2]

Visualization: Exposure Event Response Workflow

cluster_routes Exposure Route Start Exposure Event Occurs Assess Assess the Situation (Route of Exposure) Start->Assess Stop Stop the Exposure (Remove from area, Remove clothing) Assess->Stop Skin Skin Contact Eye Eye Contact Inhalation Inhalation Ingestion Ingestion FirstAid Administer First Aid (See Protocol) Stop->FirstAid Medical Seek Professional Medical Attention FirstAid->Medical Report Report Incident to EHS Medical->Report

Caption: Workflow for responding to an exposure event.

Section 5: Safe Handling and Exposure Control

Controlling exposure is the cornerstone of chemical safety. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the hierarchy of controls.

Hierarchy of Controls
  • Engineering Controls: The most effective control measure.

    • Ventilation: Always handle this chemical in a certified chemical fume hood to minimize inhalation of vapors.[6]

    • Isolation: Use closed systems for transfers and reactions whenever feasible.

    • Safety Equipment: Ensure safety showers and eyewash stations are readily accessible and tested regularly.[4]

  • Administrative Controls:

    • Training: All personnel must receive documented training on the specific hazards and safe handling procedures for this compound.

    • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experimental work involving this chemical.

    • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][5] Do not eat, drink, or smoke in areas where chemicals are handled.[2]

  • Personal Protective Equipment (PPE): The last line of defense.

    • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][6]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly.[2][5]

    • Respiratory Protection: If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Visualization: Hierarchy of Controls for Safe Handling

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (Fume Hood, Isolation) Admin Administrative Controls (SOPs, Training) PPE PPE (Gloves, Goggles) (Least Effective)

Caption: The hierarchy of controls for mitigating chemical hazards.

Section 6: Storage and Disposal

Proper storage and waste disposal are critical for preventing accidents and environmental contamination.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][4] The material should be protected from light and stored under an inert atmosphere, such as argon, to maintain purity and stability. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[3] Dispose of the contents and container to an approved hazardous waste treatment plant. Do not allow the product to enter drains.

Section 7: Accidental Release and Fire-Fighting Measures

  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Wear full PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Fire-Fighting Measures:

    • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

    • Hazards from Combustion: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5]

    • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5]

References

  • PubChem. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469. National Center for Biotechnology Information. [Link]

  • MSDS Search. 2-((4-Methoxybenzyl)amino)ethanol - Free SDS search.[Link]

  • Thermo Fisher Scientific. Safety Data Sheet.[Link]

  • Wikipedia. 2-Methoxyethanol.[Link]

  • Australian Government Department of Health. Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]-: Human health tier III assessment.[Link]

  • Alco-Safe. How To Safely Manage and Store Ethanol On-Site.[Link]

  • Australian Government Department of Health. Ethanol, 2-[(4-amino-2-methyl-5-nitrophenyl)amino]-: Human health tier II assessment.[Link]

  • The Good Scents Company. 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol.[Link]

  • Australian Government Department of Health. Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment.[Link]

  • Australian Government Department of Health. Ethanol, 2-[(2-amino-4-nitrophenyl)amino]-: Human health tier II assessment.[Link]

  • Australian Government Department of Health. Ethanol, 2,2'-oxybis-: Human health tier II assessment.[Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-((4-Methoxybenzyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 2-((4-Methoxybenzyl)amino)ethanol (CAS: 64834-63-5).[1][2] As a key intermediate in organic synthesis and a potential building block in drug discovery, rigorous structural verification is paramount. This document consolidates expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), blending foundational principles with practical, field-proven insights. The protocols described herein are designed to establish a self-validating system for researchers, scientists, and quality control professionals, ensuring the identity, purity, and structural integrity of this versatile secondary amine alcohol.

Introduction: The Molecular Blueprint

2-((4-Methoxybenzyl)amino)ethanol, with the molecular formula C₁₀H₁₅NO₂, is a bifunctional molecule featuring a secondary amine, a primary alcohol, and a 4-methoxyphenyl (anisyl) group.[1] Its molecular weight is 181.23 g/mol .[1] The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint, which, when correctly interpreted, provides a definitive structural confirmation. Understanding this fingerprint is crucial for anyone utilizing this compound in further synthetic transformations or biological assays. This guide will deconstruct the expected spectral output from the three core analytical techniques used in modern organic chemistry.

Caption: Molecular structure of 2-((4-Methoxybenzyl)amino)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-((4-Methoxybenzyl)amino)ethanol, both ¹H and ¹³C NMR provide specific, assignable signals for each unique nucleus in the structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a wealth of information through chemical shift, signal integration, and multiplicity (splitting pattern). The expected spectrum in a solvent like CDCl₃ would show distinct signals for the aromatic, methoxy, benzylic, and ethanolamine protons. The protons on the N-H and O-H groups are exchangeable and may appear as broad singlets; their chemical shift is highly dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Spectral Data

Assigned Protons Chemical Shift (δ, ppm) Multiplicity Integration Key Correlations (COSY)
Aromatic (H-2', H-6') ~ 7.25 Doublet (d) 2H H-3'/H-5'
Aromatic (H-3', H-5') ~ 6.88 Doublet (d) 2H H-2'/H-6'
Methoxy (-OCH₃) ~ 3.80 Singlet (s) 3H -
Benzylic (-CH₂-Ar) ~ 3.75 Singlet (s) 2H N-CH₂
N-CH₂- ~ 2.78 Triplet (t) 2H CH₂-OH, Benzylic-CH₂
-CH₂-OH ~ 3.65 Triplet (t) 2H N-CH₂

| -NH- and -OH | Variable | Broad Singlet (br s) | 2H | - |

Expertise & Experience: The para-substitution on the aromatic ring results in a classic AA'BB' system, which often simplifies to two distinct doublets. The benzylic protons, being adjacent to the nitrogen but with no adjacent protons, are expected to be a singlet. The two methylene groups of the ethanolamine backbone (-N-CH₂-CH₂-OH) will appear as two triplets due to coupling with each other, a characteristic ethyl fragment pattern.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, eight distinct signals are expected: four for the aromatic ring, one for the methoxy group, and three for the aliphatic backbone.

Table 2: Predicted ¹³C NMR Spectral Data

Assigned Carbon Chemical Shift (δ, ppm) Rationale
C-4' (Ar-O) ~ 159.0 Aromatic carbon attached to electronegative oxygen.
C-2'/C-6' (Ar-C) ~ 129.8 Aromatic carbons ortho to the methoxy group.
C-1' (Ar-C) ~ 131.5 Quaternary aromatic carbon attached to the benzylic group.
C-3'/C-5' (Ar-C) ~ 114.0 Aromatic carbons meta to the methoxy group, shielded by its electron-donating effect.
C-Benzylic ~ 53.5 Benzylic carbon adjacent to the nitrogen atom.
-OCH₃ ~ 55.2 Methoxy carbon.
N-CH₂- ~ 51.0 Aliphatic carbon adjacent to nitrogen.

| -CH₂-OH | ~ 60.5 | Aliphatic carbon adjacent to the highly electronegative oxygen. |

Trustworthiness: The chemical shifts are predicted based on established principles and data from analogous structures like 4-methoxybenzylamine and ethanolamine.[3][4] The C-O carbon (~60.5 ppm) is significantly downfield from the C-N carbon (~51.0 ppm) due to the greater electronegativity of oxygen compared to nitrogen, a reliable diagnostic feature.[5]

Caption: Expected ¹H-¹H COSY correlations for the molecule.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is dominated by absorptions corresponding to the O-H, N-H, C-H, C-O, and aromatic C=C bonds.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3400 - 3200 Strong, Broad O-H and N-H Stretch Alcohol and Secondary Amine
3100 - 3000 Medium sp² C-H Stretch Aromatic Ring
2950 - 2800 Medium-Strong sp³ C-H Stretch Aliphatic CH₂, OCH₃
1610, 1510 Medium-Strong C=C Stretch Aromatic Ring
1245 Strong Asymmetric C-O-C Stretch Aryl Ether
1110 - 1050 Strong C-O Stretch Primary Alcohol
1175 Medium C-N Stretch Secondary Amine

| 830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |

Authoritative Grounding: The most prominent feature will be a broad, strong absorption in the 3400-3200 cm⁻¹ region. This breadth is a direct result of intermolecular hydrogen bonding involving both the O-H and N-H protons.[6][7] The presence of strong peaks around 1245 cm⁻¹ (aryl C-O) and 1050 cm⁻¹ (alcohol C-O) are confirmatory for the ether and alcohol functionalities, respectively.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 182.1.[8]

Under harder ionization conditions like Electron Ionization (EI), a characteristic fragmentation pattern emerges. The most favorable cleavage is the benzylic C-N bond, which results in the formation of a resonance-stabilized 4-methoxybenzyl cation.

Table 4: Predicted Mass Spectrometry Fragments (EI)

m/z Proposed Fragment Ion Formula Significance
181 [C₁₀H₁₅NO₂]⁺ [M]⁺ Molecular Ion
121 [C₈H₉O]⁺ [CH₃O-C₆H₄-CH₂]⁺ Base Peak, stable 4-methoxybenzyl cation
60 [C₂H₆NO]⁺ [HN-CH₂-CH₂-OH]⁺ Ethanolamine fragment
44 [C₂H₆N]⁺ [H₂N=CH-CH₃]⁺ α-cleavage of the ethanolamine fragment

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ | α-cleavage of the ethanolamine fragment |

Expertise & Experience: The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for this compound (181 Da).[9] The appearance of the m/z 121 ion as the base peak is a highly reliable diagnostic marker for the 4-methoxybenzyl moiety, as this cation is exceptionally stable due to resonance. This is the most telling fragmentation and provides immediate confirmation of one half of the molecule's structure.

Fragmentation_Pathway Primary EI Fragmentation Pathways M [C₁₀H₁₅NO₂]⁺˙ m/z 181 (Molecular Ion) F1 [C₈H₉O]⁺ m/z 121 (Base Peak) M->F1 Benzylic Cleavage F2 [C₂H₆NO]˙ (Neutral Radical) F3 [C₂H₆NO]⁺˙ m/z 60 M->F3 α-Cleavage F4 [CH₄N]⁺ m/z 30

Caption: Proposed major fragmentation pathways in EI-MS.

Self-Validating Experimental Protocols

To ensure the generation of high-quality, reliable data, the following protocols are recommended. The key to a self-validating system is consistency in sample preparation and adherence to established instrument parameters.

NMR Data Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of 2-((4-Methoxybenzyl)amino)ethanol and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes particulate matter that can degrade spectral resolution.

  • ¹H NMR Parameters (400 MHz):

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Parameters (100 MHz):

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 5 seconds.

    • Number of Scans: 1024 or more, until an adequate signal-to-noise ratio is achieved.

IR Spectroscopy (ATR)
  • Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Apply a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans are typically sufficient.

  • Post-Acquisition: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of methanol and water, with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Calibration: Calibrate the mass spectrometer using the manufacturer's recommended calibration solution to ensure mass accuracy.

  • Data Acquisition (Positive Ion Mode):

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature to achieve a stable signal for the [M+H]⁺ ion at m/z 182.1.

Conclusion

The structural identity and purity of 2-((4-Methoxybenzyl)amino)ethanol can be unequivocally confirmed through a synergistic application of NMR, IR, and MS. The key diagnostic features are: the characteristic AA'BB' system and aliphatic triplets in the ¹H NMR spectrum; the eight distinct signals in the ¹³C NMR with predictable shifts for the aromatic, ether, and amino alcohol carbons; the broad O-H/N-H stretch in the IR spectrum; and the definitive molecular ion at m/z 181 (or 182 for [M+H]⁺) with a dominant base peak at m/z 121 in the mass spectrum. Adherence to the outlined protocols will ensure the generation of robust and reliable data, providing a solid analytical foundation for any research or development endeavor involving this compound.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(4-Methoxybenzyl)amino]ethanol. PubChem Compound Database. Retrieved from [Link]

  • Alkhawaldeh, K., & Al-Dhuraibi, A. (n.d.). NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine…. ResearchGate. Retrieved from [Link]

  • Liu, G., Bats, J. W., & Bolte, M. (2010). 2,2′-(4-{[(E)-4-Methoxybenzylidene]amino}phenylimino)diethanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2557. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Collard, D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-((4-methoxybenzyl)amino)ethanol (C10H15NO2). Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). SpectraBase. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-(4-Methoxyphenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation. Retrieved from [Link]

  • Reusch, W. (2013). Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

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A Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol: Identifiers, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-((4-Methoxybenzyl)amino)ethanol. It details the critical identifiers, synonyms, and physicochemical properties necessary for its accurate identification and use in research and development. The document is structured to deliver in-depth, field-proven insights, beginning with its fundamental chemical identity and progressing to its structural and functional characteristics. By consolidating information from authoritative chemical databases, this guide serves as a reliable reference for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Nomenclature

Accurate identification of a chemical compound is foundational to scientific research, ensuring reproducibility and safety. 2-((4-Methoxybenzyl)amino)ethanol is known by several names and is cataloged under various registry numbers across multiple databases. The primary CAS Number for this compound is 64834-63-5 [1][2][3][4].

A consolidated list of its identifiers is presented below to facilitate unambiguous recognition and cross-referencing between different chemical inventories and publications.

Identifier TypeValueAuthoritative Source
CAS Number 64834-63-5Chemical Abstracts Service[2][3][4]
IUPAC Name 2-[(4-methoxyphenyl)methylamino]ethanolPubChem[4]
Molecular Formula C10H15NO2PubChem, AKSci[2][4]
Synonyms 2-[(4-methoxybenzyl)amino]ethanol, N-(4-Methoxybenzyl)ethanolamineSigma-Aldrich, PubChem[3][4]
InChI InChI=1S/C10H15NO2/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3PubChem, Sigma-Aldrich[4][5]
InChIKey UBLCRUHXSMDNQZ-UHFFFAOYSA-NPubChem, Sigma-Aldrich[4][5]
Canonical SMILES COC1=CC=C(C=C1)CNCCOPubChem[6]
MDL Number MFCD05863671AKSci, AstaTech, Inc.[2][5]
Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental conditions, influencing its solubility, reactivity, and stability. Understanding these characteristics is crucial for designing synthetic routes, formulating solutions, and ensuring proper storage.

PropertyValueSource
Molecular Weight 181.23 g/mol PubChem, AKSci[2][4]
Monoisotopic Mass 181.110278721 DaPubChem[4]
Physical Form Pale-yellow to Yellow-brown SolidAstaTech, Inc.[5]
Purity Typically ≥95%AKSci[2]
Storage Temperature Room temperature, protected from light, under inert gas (Argon)Aladdin Scientific
Molecular Structure and Visualization

The structural arrangement of atoms in 2-((4-Methoxybenzyl)amino)ethanol is key to its chemical function. It features a secondary amine, a primary alcohol, and a 4-methoxybenzyl group. This combination of a flexible ethanolamine chain and a rigid, substituted aromatic ring makes it a versatile intermediate in organic synthesis[7]. The presence of both hydrogen bond donors (-OH, -NH) and acceptors (O-atoms, N-atom) influences its solubility and interaction with other molecules.

Caption: 2D representation of 2-((4-Methoxybenzyl)amino)ethanol.

Synthetic Workflow and Applications

As a secondary amine, 2-((4-Methoxybenzyl)amino)ethanol is a valuable synthetic intermediate. Its structural class, N-benzylethanamines, is relevant in pharmacological research and serves as a building block for more complex molecules[7].

A common synthetic route to this class of compounds is the N-alkylation of an ethanolamine with a substituted benzyl halide. The workflow below illustrates this general principle.

Generalized Synthetic Workflow: N-Alkylation

workflow cluster_reactants Starting Materials cluster_process Reaction cluster_purification Workup & Purification Ethanolamine Ethanolamine Reaction N-Alkylation (Base, Solvent) Ethanolamine->Reaction BenzylHalide 4-Methoxybenzyl Halide (e.g., Chloride) BenzylHalide->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Chromatography or Distillation Workup->Purification Product 2-((4-Methoxybenzyl)amino)ethanol Purification->Product

Caption: Generalized workflow for the synthesis of N-benzylethanamines.

This synthetic versatility allows for its use as a precursor in the creation of compound libraries for biological screening[7]. Structurally related compounds are investigated for various applications, including as agonists for serotonin receptors and in the design of novel therapeutic agents[7].

Safety and Handling

For research and development purposes, 2-((4-Methoxybenzyl)amino)ethanol must be handled by technically qualified individuals[2]. According to safety data, the compound is classified with GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: Standard precautions such as P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) are recommended. All products are intended for research and development use only[2].

References

  • 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 . PubChem, National Center for Biotechnology Information. [Link]

  • alpha-(Aminomethyl)-4-methoxybenzyl alcohol | C9H13NO2 | CID 3016949 . PubChem, National Center for Biotechnology Information. [Link]

  • 2-((4-methoxybenzyl)amino)ethanol (C10H15NO2) . PubChemLite. [Link]

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The Strategic Role of 2-((4-Methoxybenzyl)amino)ethanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds and intermediates is a critical determinant of a program's success. Among the versatile building blocks available to medicinal chemists, 2-((4-methoxybenzyl)amino)ethanol has emerged as a compound of significant interest. Its unique structural features, combining a protected secondary amine and a primary alcohol, offer a rich platform for synthetic elaboration and the introduction of diverse pharmacophoric elements. This technical guide provides an in-depth exploration of the synthesis, applications, and medicinal chemistry relevance of 2-((4-methoxybenzyl)amino)ethanol, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its role as a key synthetic intermediate, a foundational scaffold for bioactive molecules, and examine the structure-activity relationships of its derivatives.

Introduction: Unveiling the Core Scaffold

2-((4-Methoxybenzyl)amino)ethanol, also known by its IUPAC name 2-[(4-methoxyphenyl)methylamino]ethanol, is a bifunctional organic molecule with the chemical formula C₁₀H₁₅NO₂.[1] Its structure is characterized by an ethanolamine core N-substituted with a 4-methoxybenzyl group. The 4-methoxybenzyl (PMB) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a range of conditions and its facile cleavage under oxidative or strongly acidic conditions. This inherent functionality makes the parent molecule a valuable starting point for the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of 2-((4-Methoxybenzyl)amino)ethanol

PropertyValueSource
CAS Number 64834-63-5[1]
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol [1]
IUPAC Name 2-[(4-methoxyphenyl)methylamino]ethanol[1]
Physical Form Pale-yellow to Yellow-brown Solid
Purity Typically ≥95%

Synthetic Pathways and Methodologies

The synthesis of 2-((4-methoxybenzyl)amino)ethanol is typically achieved through reductive amination, a robust and widely employed transformation in organic chemistry. This method offers a straightforward and efficient route to the target compound from commercially available starting materials.

Standard Protocol: Reductive Amination

The most common synthetic route involves the reaction of ethanolamine with 4-methoxybenzaldehyde in the presence of a reducing agent. The causality behind this experimental choice lies in the efficiency and selectivity of the reaction. The aldehyde and amine first form a Schiff base (imine) intermediate, which is then selectively reduced to the corresponding secondary amine.

Experimental Protocol:

  • Reaction Setup: To a solution of ethanolamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add 4-methoxybenzaldehyde (1.0-1.2 eq). The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), is added portionwise. The choice of NaBH₄ is strategic; it is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing side reactions.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

G cluster_reactants Starting Materials cluster_process Reaction 4-methoxybenzaldehyde 4-Methoxybenzaldehyde imine_formation Imine Formation (Schiff Base) 4-methoxybenzaldehyde->imine_formation ethanolamine Ethanolamine ethanolamine->imine_formation reduction Reduction (e.g., NaBH4 in MeOH) imine_formation->reduction product 2-((4-Methoxybenzyl)amino)ethanol reduction->product

Caption: Reductive amination workflow for the synthesis of 2-((4-Methoxybenzyl)amino)ethanol.

Role as a Synthetic Intermediate in Drug Development

The primary role of 2-((4-methoxybenzyl)amino)ethanol in medicinal chemistry is as a versatile intermediate for the synthesis of complex drug molecules. Its bifunctional nature allows for sequential or orthogonal modifications at the amine and alcohol functionalities.

Elaboration at the Hydroxyl Group

The primary alcohol of 2-((4-methoxybenzyl)amino)ethanol can be readily functionalized through various reactions, including etherification, esterification, and conversion to leaving groups for subsequent nucleophilic substitution. A notable example is in the synthesis of the prokinetic agent Itopride. Although not a direct precursor, the synthesis of Itopride involves a structurally similar intermediate, 4-[2-(dimethylamino)ethoxy]benzylamine.[2] The synthesis of this intermediate often starts from 4-hydroxybenzaldehyde, which is etherified with 2-dimethylaminoethyl chloride.[2] This highlights the utility of the hydroxyethylamino side chain in constructing ether linkages to aromatic systems, a common motif in pharmacologically active compounds.

Modification Following N-Deprotection

The 4-methoxybenzyl (PMB) group on the nitrogen atom serves as a reliable protecting group. Its removal, typically with strong acids (e.g., trifluoroacetic acid) or oxidizing agents (e.g., DDQ or CAN), unmasks the secondary amine. This free amine is a key handle for introducing further complexity, such as in the synthesis of peptide-based therapeutics or other amide-containing drug candidates.

The N-Benzylaminoethanol Scaffold: A Platform for Bioactivity

While 2-((4-methoxybenzyl)amino)ethanol is often used as an intermediate, the broader N-benzylaminoethanol scaffold is a recognized pharmacophore in its own right and is present in a variety of bioactive molecules. Understanding the biological activities of related structures provides valuable insights into the potential applications of our core molecule.

Calcitonin Antagonists and Histone Deacetylase (HDAC) Inhibitors

The parent scaffold, 2-(benzylamino)ethanol, is a key building block in the synthesis of calcitonin antagonists, which are important for treating bone metabolism disorders like osteoporosis.[3] Furthermore, this scaffold is utilized in the creation of benzofused hydroxamic acids, which are fragments for histone deacetylase (HDAC) inhibitors, a class of anticancer agents.[3]

Pancreatic β-Cell Protective Agents

Recent research has identified N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold for agents that protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced death.[4] This is a promising therapeutic strategy for the treatment of diabetes. Although the core structure is modified, the underlying benzylamino motif is crucial for the observed activity.[4]

Antiproliferative Diterpene Aminoalcohols

In the realm of natural product synthesis, the 4-methoxybenzyl group has been incorporated into steviol-based 1,3-aminoalcohols. These derivatives have demonstrated antiproliferative activity, and structure-activity relationship (SAR) studies have been conducted on these complex molecules.[3] The inclusion of the N-(4-methoxybenzyl) group is a deliberate synthetic choice to explore its impact on biological activity.

G cluster_applications Therapeutic Areas scaffold N-Benzylaminoethanol Scaffold osteoporosis Osteoporosis (Calcitonin Antagonists) scaffold->osteoporosis is a key building block for cancer Cancer (HDAC Inhibitors) scaffold->cancer is a fragment in diabetes Diabetes (β-Cell Protection) scaffold->diabetes is a core motif in cancer2 Cancer (Antiproliferative Agents) scaffold->cancer2 is incorporated into

Caption: Therapeutic applications of the N-benzylaminoethanol scaffold.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on 2-((4-methoxybenzyl)amino)ethanol are not extensively published, we can infer potential relationships from related compound series.

  • The Role of the Methoxy Group: The 4-methoxy substitution on the benzyl ring can influence activity through both electronic and steric effects. The methoxy group is an electron-donating group, which can affect the pKa of the amine and its ability to form hydrogen bonds. It can also provide a key interaction point with biological targets. In the context of 12-lipoxygenase inhibitors, for example, a 2-hydroxy-3-methoxybenzylamino scaffold was found to be optimal for potent and selective inhibition.[5]

  • The Ethanolamine Moiety: The hydroxyl group of the ethanolamine portion is a critical hydrogen bond donor and acceptor. Its presence and relative stereochemistry can be crucial for target engagement. Modifications at this position, such as esterification or etherification, can modulate pharmacokinetic properties like solubility and cell permeability.

Conclusion and Future Perspectives

2-((4-Methoxybenzyl)amino)ethanol is a molecule of significant strategic value in medicinal chemistry. Its primary role as a protected, bifunctional intermediate allows for the efficient construction of complex molecular targets. The broader N-benzylaminoethanol scaffold to which it belongs is a proven platform for the development of bioactive compounds across multiple therapeutic areas, including oncology, metabolic disorders, and bone diseases.

Future opportunities for this scaffold lie in its application in diversity-oriented synthesis to generate novel compound libraries for high-throughput screening. Furthermore, the exploration of its own potential biological activities, perhaps as a fragment in fragment-based drug discovery, remains an underexplored avenue. As the demand for novel and effective therapeutics continues to grow, the strategic application of versatile building blocks like 2-((4-methoxybenzyl)amino)ethanol will remain a cornerstone of successful drug discovery and development programs.

References

  • PubChem. 2-[(4-Methoxybenzyl)amino]ethanol. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-(Benzylamino)ethanol in the Synthesis of Calcitonin Antagonists. [Link]

  • Justia Patents. Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide. [Link]

  • ResearchGate. Synthesis of 4-methoxybenzyl-substituted derivative 34 using primary aminoalcohol and a click reaction. [Link]

  • PubChem. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469. [Link]

  • National Center for Biotechnology Information. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. [Link]

  • PubMed. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. [Link]

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The Versatile Building Block: A Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, 2-((4-Methoxybenzyl)amino)ethanol has emerged as a particularly valuable and versatile intermediate. Its unique combination of a secondary amine, a primary alcohol, and a readily cleavable p-methoxybenzyl (PMB) protecting group makes it an attractive starting point for the synthesis of a diverse array of nitrogen-containing heterocycles and other bioactive molecules. This technical guide provides an in-depth exploration of the properties, reactivity, and applications of 2-((4-Methoxybenzyl)amino)ethanol, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

2-((4-Methoxybenzyl)amino)ethanol, also known as N-(4-methoxybenzyl)ethanolamine, is a colorless to slightly yellow liquid at room temperature.[1][2] Its key structural features, a nucleophilic secondary amine and a primary hydroxyl group, are strategically masked and differentiated by the presence of the PMB group on the nitrogen atom. This inherent functionality allows for selective transformations at either the nitrogen or oxygen atom, a critical aspect in multi-step synthetic sequences.[3]

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂[4]
Molecular Weight 181.23 g/mol [4]
CAS Number 64834-63-5[4]
Boiling Point 329.5 °C at 760 mmHg[1]
Flash Point 153.1 °C[1]

The p-methoxybenzyl group is a cornerstone of this building block's utility. The electron-donating nature of the methoxy group enhances the stability of the benzylic carbocation, facilitating its cleavage under specific conditions that are orthogonal to many other protecting groups.[4] This allows for the unmasking of the secondary amine at a desired stage of the synthesis, paving the way for further functionalization.

The Pivotal Role of the p-Methoxybenzyl (PMB) Protecting Group

The PMB group is a widely employed protecting group for alcohols, amines, and other nucleophilic functional groups in organic synthesis.[5] Its popularity stems from its stability under a range of reaction conditions, including basic, nucleophilic, and mildly acidic environments, while being susceptible to facile removal under oxidative or strongly acidic conditions.[5]

Deprotection Strategies

The selective cleavage of the PMB group is a critical step in synthetic routes utilizing 2-((4-Methoxybenzyl)amino)ethanol. Several reliable methods have been developed for this purpose:

  • Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN) are highly effective for the oxidative removal of the PMB group. The reaction proceeds via a single-electron transfer mechanism, leading to the formation of a stabilized benzylic carbocation that is subsequently hydrolyzed to release the free amine and p-methoxybenzaldehyde.[4]

  • Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can also be used to cleave the PMB group. This method is particularly useful when the molecule is sensitive to oxidative conditions.[6]

The choice of deprotection method depends on the overall synthetic strategy and the compatibility of other functional groups present in the molecule.

graph Deprotection_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Substrate [label="2-((4-Methoxybenzyl)amino)ethanol\n(PMB-protected amine)", fillcolor="#F1F3F4"]; Oxidative [label="DDQ or CAN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acidic [label="TFA", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ethanolamine\n(Free secondary amine)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Substrate -> Oxidative [label="Oxidative\nCleavage"]; Substrate -> Acidic [label="Acidic\nCleavage"]; Oxidative -> Product; Acidic -> Product; }

Workflow for PMB Deprotection. (Within 100 characters)

Applications in the Synthesis of Nitrogen Heterocycles

2-((4-Methoxybenzyl)amino)ethanol serves as an excellent precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals. Its bifunctional nature allows for its participation in cyclization reactions to form saturated heterocycles like piperidines and morpholines, as well as providing a framework for the construction of aromatic systems like isoquinolines.

Synthesis of Substituted Piperidines

The piperidine moiety is a common structural motif in a vast number of pharmaceuticals.[7] 2-((4-Methoxybenzyl)amino)ethanol can be elaborated into precursors suitable for piperidine ring formation. A general strategy involves the functionalization of the hydroxyl group, followed by intramolecular cyclization.

Hypothetical Synthetic Protocol for a Substituted Piperidine:

  • Activation of the Hydroxyl Group: The primary alcohol of 2-((4-Methoxybenzyl)amino)ethanol is converted to a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.

  • Introduction of a Carbon Nucleophile: The resulting sulfonate is then displaced by a suitable carbon nucleophile, for example, the enolate of a malonic ester derivative. This step introduces the remaining carbon atoms required for the piperidine ring.

  • Intramolecular Cyclization: Subsequent reduction of one of the ester groups to a primary alcohol, followed by conversion to a leaving group, sets the stage for an intramolecular nucleophilic substitution by the secondary amine, leading to the formation of the piperidine ring.

  • Deprotection: Finally, the PMB group is removed under oxidative or acidic conditions to yield the target substituted piperidine.

graph Piperidine_Synthesis { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="2-((4-Methoxybenzyl)amino)ethanol", fillcolor="#F1F3F4"]; Step1 [label="1. Activate OH group (e.g., TsCl, base)\n2. Nucleophilic substitution (e.g., malonic ester enolate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Elongated chain intermediate", fillcolor="#F1F3F4"]; Step2 [label="1. Selective ester reduction\n2. Activate new OH group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Cyclization precursor", fillcolor="#F1F3F4"]; Step3 [label="Intramolecular\nN-alkylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclized [label="PMB-protected piperidine derivative", fillcolor="#F1F3F4"]; Step4 [label="PMB Deprotection\n(e.g., DDQ or TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Substituted Piperidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> Cyclized -> Step4 -> Final; }

General strategy for piperidine synthesis. (Within 100 characters)
Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, a core structure in many alkaloids and pharmacologically active compounds.[5][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. While 2-((4-Methoxybenzyl)amino)ethanol is not a direct substrate for the classical Pictet-Spengler reaction, it can be readily converted into a suitable precursor.

Conceptual Pathway to Tetrahydroisoquinolines:

  • Chain Elongation: The hydroxyl group of 2-((4-Methoxybenzyl)amino)ethanol can be transformed into an appropriate functional group that allows for the introduction of an aromatic ring two carbons away from the nitrogen. For instance, conversion to a halide followed by a Grignard reaction with a protected benzaldehyde derivative.

  • Formation of the β-Arylethylamine Moiety: Subsequent deprotection and functional group manipulations would lead to a β-arylethylamine derivative still bearing the PMB-protected secondary amine.

  • Pictet-Spengler Cyclization: This intermediate can then undergo a Pictet-Spengler reaction with an aldehyde or ketone in the presence of an acid catalyst to construct the tetrahydroisoquinoline ring system.

  • Final Deprotection: The PMB group can be removed in the final step to yield the desired N-unsubstituted or further functionalized tetrahydroisoquinoline.

The electron-rich nature of the p-methoxyphenyl ring in the PMB group itself does not typically participate in the cyclization, as the reaction is generally favored on the other aromatic ring of the β-arylethylamine moiety.

graph Pictet_Spengler_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="2-((4-Methoxybenzyl)amino)ethanol", fillcolor="#F1F3F4"]; Elaboration [label="Multi-step elaboration to\nβ-arylethylamine derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precursor [label="PMB-protected\nβ-arylethylamine", fillcolor="#F1F3F4"]; PictetSpengler [label="Pictet-Spengler Reaction\n(Aldehyde/Ketone, Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetrahydroisoquinoline [label="PMB-protected\nTetrahydroisoquinoline", fillcolor="#F1F3F4"]; Deprotection [label="PMB Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Tetrahydroisoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Elaboration -> Precursor -> PictetSpengler -> Tetrahydroisoquinoline -> Deprotection -> FinalProduct; }

Pictet-Spengler synthesis pathway. (Within 100 characters)

Conclusion

2-((4-Methoxybenzyl)amino)ethanol stands out as a highly valuable and strategic building block in the toolkit of the modern organic chemist. Its inherent bifunctionality, coupled with the reliable and selective cleavability of the p-methoxybenzyl protecting group, provides a powerful platform for the efficient synthesis of a wide range of nitrogen-containing molecules. The ability to selectively unmask the secondary amine at various stages of a synthetic sequence allows for a high degree of molecular diversity to be achieved from a single, readily available starting material. As the demand for novel and complex bioactive molecules continues to grow, the strategic application of versatile building blocks like 2-((4-Methoxybenzyl)amino)ethanol will undoubtedly play an increasingly important role in advancing the frontiers of drug discovery and development.

References

  • Grokipedia. (n.d.). Pictet–Spengler reaction.
  • Química Organica.org. (2010, May 6). Isoquinoline synthesis.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Methoxybenzyl)amino]ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Retrieved from [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • RSC Publishing. (2013). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. Retrieved from [Link]

  • ACS Publications. (1996). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A facile chemoselective deprotection of the p-methoxybenzyl group. Retrieved from [Link]

  • PMC - NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-[(4-Methoxybenzyl)amino]ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-(2-aminoethoxy) ethanol.
  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Retrieved from [Link]

  • Universität Münster. (2021, January 4). Chemists succeed in synthesis of aminoalcohols by utilizing light. Retrieved from [Link]

  • EPO. (n.d.). PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770. Retrieved from [Link]

  • Controlled Substance Ordering System (CSOS). (n.d.). Precursor and chemical trends in illicit drug manufacturing. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-((4-methoxybenzyl)amino)ethanol (C10H15NO2). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino). Retrieved from [Link]

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Methodological & Application

Synthesis of 2-((4-Methoxybenzyl)amino)ethanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-((4-Methoxybenzyl)amino)ethanol, a valuable secondary amine intermediate in organic synthesis and medicinal chemistry. The protocol detailed herein is based on the well-established method of reductive amination, offering a reliable and scalable approach for laboratory settings. This guide emphasizes not only the procedural steps but also the underlying chemical principles to ensure a thorough understanding and successful execution of the synthesis.

Introduction

2-((4-Methoxybenzyl)amino)ethanol, also known as N-(4-methoxybenzyl)ethanolamine, is a secondary amine that serves as a versatile building block in the synthesis of more complex molecules. The presence of the ethanolamine moiety provides a handle for further functionalization, while the 4-methoxybenzyl group can act as a protecting group for the amine, which can be cleaved under specific conditions. The synthesis of this compound is a classic example of reductive amination, a cornerstone reaction in organic chemistry for the formation of carbon-nitrogen bonds.[1][2] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1][3]

This application note will detail a robust protocol for the synthesis of 2-((4-Methoxybenzyl)amino)ethanol from 4-methoxybenzaldehyde and ethanolamine, utilizing sodium borohydride as the reducing agent. The causality behind the choice of reagents and reaction conditions will be explained to provide a deeper understanding of the process.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValueReference
CAS Number 64834-63-5[4]
Molecular Formula C₁₀H₁₅NO₂[5]
Molecular Weight 181.23 g/mol [6]
Appearance Liquid[6]
Boiling Point 329.5 °C at 760 mmHg[6]
Flash Point 153.1 °C[6]
IUPAC Name 2-[(4-methoxyphenyl)methylamino]ethanol[5]

Safety Precautions: 2-((4-Methoxybenzyl)amino)ethanol is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Reaction Workflow

The synthesis of 2-((4-Methoxybenzyl)amino)ethanol proceeds via a two-step, one-pot reductive amination reaction. The workflow is illustrated in the diagram below.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Post-Reaction 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Imine_Intermediate Schiff Base (Imine) Intermediate 4-Methoxybenzaldehyde->Imine_Intermediate + Ethanolamine (Methanol, rt) Ethanolamine Ethanolamine Ethanolamine->Imine_Intermediate Final_Product 2-((4-Methoxybenzyl)amino)ethanol Imine_Intermediate->Final_Product Reduction Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Final_Product Workup Aqueous Work-up & Extraction Final_Product->Workup Purification Distillation or Column Chromatography Workup->Purification Characterization Characterization Purification->Characterization Yield & Purity Analysis

Sources

Synthesis of 2-((4-Methoxybenzyl)amino)ethanol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-((4-Methoxybenzyl)amino)ethanol, a valuable secondary amine intermediate in pharmaceutical and materials science research. The protocol detailed herein is based on the well-established method of reductive amination, a robust and widely used transformation in organic chemistry.[1][2][3] This guide goes beyond a simple recitation of steps, offering insights into the underlying chemical principles and rationale for key procedural choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction and Significance

2-((4-Methoxybenzyl)amino)ethanol, with the chemical formula C10H15NO2, serves as a crucial building block in the synthesis of more complex molecules.[4] The presence of a secondary amine, a hydroxyl group, and a methoxy-substituted aromatic ring provides multiple points for further functionalization. This versatility makes it an attractive intermediate for the development of novel therapeutic agents and advanced materials.

The synthesis described here employs a one-pot reductive amination of 4-methoxybenzaldehyde with ethanolamine, followed by in-situ reduction of the intermediate imine using sodium borohydride.[1][2] This approach is favored for its efficiency, mild reaction conditions, and the use of a relatively safe and inexpensive reducing agent.[3]

Reaction Scheme

The overall transformation can be depicted as follows:

4-Methoxybenzaldehyde + Ethanolamine → Intermediate Schiff Base (Imine) → 2-((4-Methoxybenzyl)amino)ethanol

Mechanistic Insights: The "Why" Behind the "How"

The synthesis proceeds via a two-step mechanism within a single reaction vessel:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine of ethanolamine on the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This forms a hemiaminal intermediate, which then undergoes dehydration to yield a Schiff base, also known as an imine. This equilibrium is driven towards the imine by the removal of water or by proceeding with the subsequent reduction.[1]

  • Imine Reduction: The formed imine is then reduced in situ by sodium borohydride (NaBH4). The hydride (H-) from the borohydride acts as a nucleophile, attacking the electrophilic carbon of the C=N double bond.[5][6] Subsequent protonation, typically from the solvent (methanol in this protocol), yields the final secondary amine product.[5] Sodium borohydride is a suitable reducing agent for this transformation as it selectively reduces imines and carbonyls.[1][5]

Visualizing the Process

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction aldehyde 4-Methoxybenzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + Ethanolamine amine Ethanolamine amine->hemiaminal imine Schiff Base (Imine) hemiaminal->imine - H2O product 2-((4-Methoxybenzyl)amino)ethanol imine->product + [H-] (from NaBH4) reducing_agent NaBH4 (Sodium Borohydride) reducing_agent->product

Figure 1: Reaction workflow for the synthesis of 2-((4-Methoxybenzyl)amino)ethanol.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )QuantityPurity
4-Methoxybenzaldehyde (p-Anisaldehyde)C8H8O2136.1513.6 g (0.1 mol)≥98%
EthanolamineC2H7NO61.086.1 g (0.1 mol)≥99%
Sodium BorohydrideNaBH437.834.5 g (0.12 mol)≥98%
MethanolCH3OH32.04200 mLAnhydrous
Dichloromethane (DCM)CH2Cl284.93As needed for extractionACS Grade
Saturated Sodium Bicarbonate SolutionNaHCO3(aq)-As needed for workup-
Brine (Saturated NaCl solution)NaCl(aq)-As needed for workup-
Anhydrous Magnesium SulfateMgSO4120.37As needed for drying-
Equipment
  • 500 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Experimental Protocol

Step-by-Step Methodology
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.6 g (0.1 mol) of 4-methoxybenzaldehyde in 100 mL of anhydrous methanol.

  • Addition of Amine: To the stirred solution, add 6.1 g (0.1 mol) of ethanolamine dropwise at room temperature. A slight exotherm may be observed. Stir the mixture for 30 minutes at room temperature to facilitate the formation of the imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. While maintaining the temperature, slowly and portion-wise add 4.5 g (0.12 mol) of sodium borohydride over a period of 30-45 minutes. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation in a fume hood.[7] The addition should be controlled to prevent excessive foaming.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reduction is complete.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of water. This will decompose any unreacted sodium borohydride. Stir for another 15 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. The bicarbonate wash is crucial to remove any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product is often of sufficient purity for many applications. However, if higher purity is required, the product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization and Analysis

The identity and purity of the synthesized 2-((4-Methoxybenzyl)amino)ethanol can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H and O-H stretching.

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][10]

Reagent-Specific Hazards:

  • 4-Methoxybenzaldehyde: May cause skin and eye irritation.[11][12][13] Avoid inhalation of vapors.[11]

  • Ethanolamine: Corrosive and can cause severe skin burns and eye damage.[14][15][16] Handle in a well-ventilated area.[14][15]

  • Sodium Borohydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin. Handle under an inert atmosphere if possible and keep away from water and acids.[7]

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: A potential carcinogen. Handle in a fume hood.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][17] Remove contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[11][14] Seek immediate medical attention.[14]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][11]

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Concluding Remarks

This detailed protocol provides a reliable and well-understood method for the synthesis of 2-((4-Methoxybenzyl)amino)ethanol. By understanding the underlying chemistry and adhering to the safety precautions, researchers can confidently and safely produce this valuable intermediate for their scientific endeavors.

References

  • Ethanolamine - SAFETY D
  • Sodium borohydride - Safety D
  • Sodium borohydride - Standard Oper
  • SAFETY D
  • Can Sodium Borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. (2024). Vedantu.
  • Ethanolamine SDS, 141-43-5 Safety D
  • SODIUM BOROHYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK. (n.d.). NJ.gov.
  • Material Safety Data Sheet - p-Anisaldehyde, 99+%. (n.d.). Cole-Parmer.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov.
  • SAFETY D
  • p-Anisaldehyde - SAFETY D
  • Sodium Borohydride SOP.docx. (n.d.).
  • Safety Data Sheet: Ethanolamine. (n.d.). Carl ROTH.
  • p-anisaldehyde - SAFETY D
  • Material Safety Data Sheet p-Anisaldehyde MSDS# 90026 Section 1. (n.d.). Bio.
  • Safety Data Sheet: Ethanolamine. (n.d.). Carl ROTH.
  • Reductive amin
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. (2025).
  • 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469. (n.d.). PubChem.
  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube.
  • 2-((4-Methoxybenzyl)amino)ethanol | 64834-63-5. (n.d.). Sigma-Aldrich.
  • 151696-86-5|2-((4-Methoxybenzyl)(methyl)amino)ethanol. (n.d.). BLDpharm.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • 2,2′-(4-{[(E)-4-Methoxybenzylidene]amino}phenylimino)diethanol. (n.d.). NIH.
  • 2-((4-methoxybenzyl)amino)ethanol (C10H15NO2). (n.d.). PubChemLite.
  • 2-((4-Methoxybenzyl)amino)ethanol | 64834-63-5. (n.d.). Sigma-Aldrich.
  • 2-[[(4-methoxyphenyl)methyl]amino]-ethanol(64834-63-5) 1 h nmr. (n.d.). ChemicalBook.

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Application Note & Protocol: Synthesis of 2-((4-Methoxybenzyl)amino)ethanol via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reductive amination stands as a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where it accounts for a significant portion of all carbon-nitrogen bond-forming reactions.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of 2-((4-Methoxybenzyl)amino)ethanol, a valuable secondary amine intermediate. The protocol leverages the reaction between p-anisaldehyde and ethanolamine, followed by an in-situ reduction of the resulting imine. We detail a robust methodology using sodium borohydride, discuss the underlying chemical principles, offer critical insights into reagent selection, and provide a thorough guide to safety and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated procedure for amine synthesis.

Introduction and Scientific Principle

The synthesis of amines is fundamental to organic and medicinal chemistry. Among the myriad methods available, reductive amination is prized for its efficiency, versatility, and operational simplicity, often allowing for a one-pot procedure.[3][4][5] The overall transformation involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine. The reaction proceeds through two key mechanistic stages:

  • Imine Formation: The primary amine (ethanolamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (p-anisaldehyde). This is followed by a dehydration step to form a C=N double bond, yielding an intermediate known as an imine or Schiff base.[6] This equilibrium is typically driven forward by the removal of water or by performing the reaction in a suitable solvent.

  • Reduction: The imine intermediate is then reduced to the corresponding amine.[7] This step requires a reducing agent that can selectively reduce the imine in the presence of the starting carbonyl compound.

The choice of reducing agent is critical for the success of a one-pot reductive amination. While powerful reagents like lithium aluminum hydride would reduce both the starting aldehyde and the intermediate imine indiscriminately, milder hydride donors are preferred.

  • Sodium Borohydride (NaBH₄): A cost-effective and common reagent, NaBH₄ is capable of reducing both imines and aldehydes.[8][9] However, the rate of imine reduction is generally faster than aldehyde reduction, especially under controlled conditions. To maximize selectivity, the imine is often allowed to form before the portion-wise addition of NaBH₄ at reduced temperatures.[10]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a milder and more selective reagent than NaBH₄.[11] The electron-withdrawing acetate groups temper the reactivity of the borohydride, making STAB highly selective for the reduction of iminium ions over aldehydes or ketones.[4][6][11] This allows for a true one-pot reaction where all reagents can be mixed from the start without significant formation of the alcohol byproduct.[12]

This protocol will focus on the use of sodium borohydride due to its widespread availability and cost-effectiveness, with specific instructions to ensure high chemoselectivity.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-((4-Methoxybenzyl)amino)ethanol.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
p-AnisaldehydeC₈H₈O₂136.155.00 g36.7Starting aldehyde
EthanolamineC₂H₇NO61.082.47 g (2.44 mL)40.4Starting amine (1.1 eq)
Methanol (MeOH)CH₄O32.04100 mL-Anhydrous, reaction solvent
Sodium BorohydrideNaBH₄37.831.67 g44.1Reducing agent (1.2 eq)
Deionized WaterH₂O18.02~100 mL-For workup
DichloromethaneCH₂Cl₂84.93~150 mL-Extraction solvent
Brine (sat. NaCl)NaCl(aq)-~50 mL-For washing
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel (optional)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Synthesis Procedure

Step 1: Imine Formation (In Situ)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-anisaldehyde (5.00 g, 36.7 mmol).

  • Add 100 mL of anhydrous methanol and stir until the aldehyde is completely dissolved.

  • Add ethanolamine (2.44 mL, 40.4 mmol) to the solution in a single portion.

  • Stir the resulting solution at room temperature for 30-45 minutes to allow for the formation of the imine intermediate. The progress can be monitored by TLC.

Step 2: Reduction of the Imine

  • Cool the reaction flask in an ice-water bath to 0-5 °C.

  • CAUTION: Sodium borohydride reacts with methanol to generate hydrogen gas. Ensure adequate ventilation and add slowly.

  • Slowly add sodium borohydride (1.67 g, 44.1 mmol) to the cold, stirring solution in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

Step 3: Workup and Extraction

  • Cool the flask again in an ice bath.

  • Slowly and carefully quench the reaction by adding approximately 50 mL of deionized water. Be cautious as hydrogen evolution may still occur.

  • Concentrate the mixture on a rotary evaporator to remove the bulk of the methanol.

  • Transfer the remaining aqueous slurry to a 500 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Step 4: Purification

  • The crude product can be purified by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc and gradually increasing to 50% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to afford 2-((4-Methoxybenzyl)amino)ethanol as a pure oil.[13]

Synthesis Workflow and Reaction Mechanism

A clear understanding of the process flow and the underlying chemical transformations is crucial for successful synthesis and troubleshooting.

Experimental Workflow Diagram

G reagents 1. Reagent Preparation (p-Anisaldehyde, Ethanolamine in Methanol) imine 2. Imine Formation (Stir at RT, 30-45 min) reagents->imine reduction 3. Reduction (Cool to 0°C, Add NaBH₄) imine->reduction workup 4. Workup (Quench, Extract, Dry) reduction->workup Stir at RT, 2-3h purify 5. Purification (Column Chromatography) workup->purify Crude Oil product Final Product 2-((4-methoxybenzyl)amino)ethanol purify->product Pure Oil

Caption: High-level workflow for the synthesis of the target compound.

Reaction Mechanism

The reductive amination proceeds via the formation of a hemiaminal, which dehydrates to an iminium ion that is subsequently reduced by the hydride reagent.

G cluster_0 Step 1: Nucleophilic Attack & Hemiaminal Formation cluster_1 Step 2: Dehydration to Iminium Ion cluster_2 Step 3: Hydride Reduction A Aldehyde + Amine B Hemiaminal A->B Nucleophilic Attack C Hemiaminal D Iminium Ion C->D - H₂O E Iminium Ion F Secondary Amine Product E->F Hydride Attack G NaBH₄ G->E

Caption: The three key stages of the reductive amination mechanism.

The reaction begins with the lone pair of the ethanolamine nitrogen attacking the carbonyl carbon.[6] Following proton transfers, a hemiaminal intermediate is formed. This intermediate is unstable and, under the reaction conditions, eliminates a molecule of water to form a resonance-stabilized iminium ion.[6] Finally, a hydride ion (H⁻) from sodium borohydride attacks the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final secondary amine product.[8]

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis. Researchers must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.

Reagent-Specific Hazards:

  • Sodium Borohydride (NaBH₄):

    • Water-Reactive: Reacts violently with water and alcohols to produce flammable hydrogen gas, which can ignite.[14] Handle under an inert atmosphere if possible and keep away from water sources except during the controlled quenching step.[15]

    • Corrosive & Toxic: Causes severe skin burns and eye damage.[14] It is toxic if swallowed or in contact with skin.[14] Avoid creating dust.[15]

    • First Aid: In case of skin contact, wash immediately with copious amounts of water.[14][16] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[14][15]

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

Waste Disposal:

  • Quench any residual sodium borohydride carefully with a protic solvent (like isopropanol, followed by water) before disposal.

  • All organic and aqueous waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete imine formation. 2. Deactivated sodium borohydride (old or improperly stored). 3. Insufficient reaction time.1. Increase the imine formation time to 1-2 hours. Consider adding a dehydrating agent like 4Å molecular sieves.[17] 2. Use a fresh bottle of NaBH₄. 3. Monitor the reaction by TLC and allow it to proceed until the imine is consumed.
Significant amount of 4-methoxybenzyl alcohol in product The rate of aldehyde reduction competed with or exceeded the rate of imine reduction.1. Add NaBH₄ more slowly and in smaller portions, ensuring the temperature remains at 0-5 °C. 2. Allow the imine to form for a longer period before adding the reducing agent. 3. For sensitive substrates, switch to a more selective reducing agent like Sodium Triacetoxyborohydride (STAB).[4][11]
Presence of starting aldehyde after reaction 1. Insufficient reducing agent. 2. Incomplete reaction.1. Ensure accurate weighing of NaBH₄ (1.2 equivalents are recommended to account for some reaction with the solvent). 2. Extend the reaction time at room temperature.
Formation of tertiary amine (dialkylation) The secondary amine product reacted with another molecule of p-anisaldehyde to form a new iminium ion, which was then reduced.1. This is less common with NaBH₄ but possible.[11] Ensure the stoichiometry is correct (slight excess of primary amine). 2. A stepwise procedure (isolate the imine first, then reduce) can prevent this side reaction.[18]

References

  • Magano, J., & Dunetz, J. R. (2012). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine. [Link]

  • Shaikh, A. et al. (2017). Recent Development on Catalytic Reductive Amination and Applications. ResearchGate. [Link]

  • Legnani, L., Bhawal, B. N., & Morandi, B. (2017). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Synthesis, 49(16), 3583-3603. [Link]

  • Akhtar, T., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1276. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • All chemistry. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • PubChem. (n.d.). 2-[(4-Methoxybenzyl)amino]ethanol. National Center for Biotechnology Information. [Link]

  • University of Illinois Springfield. (n.d.). Formation of imines and enamines. [Link]

  • ResearchGate. (2018). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. [Link]

  • Eurofins. (2010). SAFETY DATA SHEET - Sodium borohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Sdfine. (n.d.). SODIUM BOROHYDRIDE - Safety Data Sheet. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE - HAZARD SUMMARY. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Pelc, M. D., & Wustrow, D. J. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Synthetic Communications, 25(10), 1595-1599. [Link]

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The Versatility of 2-((4-Methoxybenzyl)amino)ethanol in Pharmaceutical Research: A Guide to its Application

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, 2-((4-Methoxybenzyl)amino)ethanol emerges as a versatile and valuable scaffold, offering a unique combination of structural features that can be exploited in the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the applications of 2-((4-Methoxybenzyl)amino)ethanol in pharmaceutical research, complete with detailed protocols and insights into the rationale behind its use.

Introduction: Unpacking the Molecular Advantage

2-((4-Methoxybenzyl)amino)ethanol, with the chemical formula C10H15NO2, is a secondary amine and a primary alcohol.[1] This bifunctionality is central to its utility in medicinal chemistry. The 4-methoxybenzyl (PMB) group serves as a readily cleavable protecting group for the secondary amine, while the ethanol moiety provides a reactive handle for a variety of chemical transformations. This combination allows for sequential and site-selective modifications, a crucial aspect in the construction of complex molecular architectures.

Table 1: Physicochemical Properties of 2-((4-Methoxybenzyl)amino)ethanol

PropertyValueReference
Molecular Formula C10H15NO2[1]
Molecular Weight 181.23 g/mol [1]
CAS Number 64834-63-5[1]
Appearance Clear colorless to slightly yellow liquid
Boiling Point 236-237 °C
Solubility Soluble in water and common organic solvents

Core Applications in Medicinal Chemistry

The primary application of 2-((4-methoxybenzyl)amino)ethanol in pharmaceutical research lies in its role as a precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. The inherent reactivity of both the amino and hydroxyl groups allows for its incorporation into a variety of molecular scaffolds.

Synthesis of Substituted Piperidines

Substituted piperidines are a prevalent structural motif in a vast number of pharmaceuticals due to their ability to interact with a wide range of biological targets.[2][3] 2-((4-Methoxybenzyl)amino)ethanol can serve as a key starting material for the synthesis of 2-substituted piperidines.

A plausible synthetic strategy involves the initial conversion of the primary alcohol to a leaving group, such as a tosylate or mesylate, followed by an intramolecular cyclization. The 4-methoxybenzyl group can then be removed under oxidative or acidic conditions to yield the free secondary amine of the piperidine ring, which can be further functionalized.

Diagram 1: Proposed Pathway for Piperidine Synthesis

G A 2-((4-Methoxybenzyl)amino)ethanol B Activation of Hydroxyl Group (e.g., TsCl, pyridine) A->B Step 1 C N-(4-Methoxybenzyl)-N-(2-tosyloxyethyl)amine B->C D Intramolecular Cyclization (Base) C->D Step 2 E 1-(4-Methoxybenzyl)piperidine-2-methanol D->E F Deprotection (e.g., DDQ or TFA) E->F Step 3 G Piperidine-2-methanol F->G H Further Functionalization G->H Step 4

Caption: Proposed synthetic route to piperidine-2-methanol.

Protocol 1: Synthesis of 1-(4-Methoxybenzyl)piperidine-2-methanol (Hypothetical)

This protocol is a representative example based on established organic chemistry principles for the synthesis of substituted piperidines.

Materials:

  • 2-((4-Methoxybenzyl)amino)ethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Tosyloin: To a solution of 2-((4-Methoxybenzyl)amino)ethanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.

  • Cyclization: To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the crude tosylated intermediate in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-16 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl.

  • Extract the product with EtOAc, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography to obtain 1-(4-methoxybenzyl)piperidine-2-methanol.

Building Block in Combinatorial Chemistry and Fragment-Based Drug Discovery

The defined structure and reactive handles of 2-((4-methoxybenzyl)amino)ethanol make it an attractive building block for the generation of chemical libraries in combinatorial chemistry. Its incorporation into a molecular scaffold can be followed by a variety of diversification reactions at either the amino or hydroxyl terminus after appropriate protection/deprotection steps.

Diagram 2: Application in Combinatorial Library Synthesis

G A 2-((4-Methoxybenzyl)amino)ethanol B Couple to Scaffold (e.g., via hydroxyl group) A->B G Couple to Scaffold (e.g., via amino group after protection of OH) A->G C Scaffold-Bound Intermediate B->C D Deprotection of PMB group C->D F Couple Diverse R1 Groups (Amide/Sulfonamide formation) D->F E Library of Amine Derivatives F->E H Scaffold-Bound Intermediate G->H I Deprotection of OH group H->I K Couple Diverse R2 Groups (Ether/Ester formation) I->K J Library of Ether/Ester Derivatives K->J

Caption: Diversification strategies using the title compound.

Advanced Applications and Future Perspectives

While direct applications in blockbuster drugs are not prominently documented, the utility of 2-((4-methoxybenzyl)amino)ethanol as a versatile intermediate is evident from its role in the synthesis of complex organic molecules. For instance, derivatives of N-(4-methoxybenzyl)amine have been explored for their antimicrobial activities.[4] This suggests that novel derivatives synthesized from 2-((4-methoxybenzyl)amino)ethanol could be screened for a wide range of pharmacological activities.

Furthermore, the core structure of 2-((4-methoxybenzyl)amino)ethanol is analogous to the side chains of certain biologically active compounds, making it a valuable synthon for the preparation of novel analogs for structure-activity relationship (SAR) studies.

Protocol 2: Deprotection of the 4-Methoxybenzyl (PMB) Group

The removal of the PMB group is a critical step in many synthetic sequences involving 2-((4-methoxybenzyl)amino)ethanol.

Materials:

  • PMB-protected amine

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure (using DDQ):

  • Dissolve the PMB-protected amine (1.0 eq) in a mixture of DCM and water (e.g., 10:1 v/v).

  • Cool the solution to 0 °C and add DDQ (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain the deprotected amine.

Conclusion

2-((4-Methoxybenzyl)amino)ethanol represents a valuable and versatile building block in the arsenal of the medicinal chemist. Its bifunctional nature, coupled with the reliable chemistry of the PMB protecting group, provides a powerful platform for the synthesis of diverse and complex molecular architectures. While its direct incorporation into marketed drugs may not be extensively documented, its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the realm of heterocyclic chemistry, remains significant. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers to unlock the full potential of this promising scaffold in their drug discovery endeavors.

References

  • ResearchGate. Bioactive Heterocycles: Synthesis and Biological Evaluation | Request PDF. Available at: [Link].

  • Google Patents. US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. Available at: [Link].

  • Google Patents. US6274735B1 - Process and intermediates for preparation of substituted piperidines.
  • ScienceDirect. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Available at: [Link].

  • Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • ResearchGate. (PDF) Green Methods for the Synthesis of Bioactive Heterocycles. Available at: [Link].

  • Ningbo Inno Pharmchem Co.,Ltd. O-(4-Methoxybenzyl)hydroxylamine: A Versatile Pharmaceutical Intermediate and Organic Synthesis Reagent. Available at: [Link].

  • ResearchGate. (PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Available at: [Link].

  • PubChem. 2-[(4-Methoxybenzyl)amino]ethanol. Available at: [Link].

  • Organic Syntheses Procedure. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link].

  • ChemRxiv. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza. Available at: [Link].

  • PubChem. 4-Methoxybenzyl alcohol. Available at: [Link].

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use of 2-((4-Methoxybenzyl)amino)ethanol in antibacterial agent synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Versatile Scaffold for Novel Antibacterial Agents

Topic: Synthesis and Evaluation of Antibacterial Agents Derived from 2-((4-Methoxybenzyl)amino)ethanol

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.

Introduction: The Imperative for Novel Antibacterial Scaffolds

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent discovery of new antibacterial agents with novel mechanisms of action.[1][2] A key strategy in this endeavor is the exploration of versatile chemical scaffolds that can be readily modified to generate libraries of compounds for biological screening. 2-((4-Methoxybenzyl)amino)ethanol is an exemplary scaffold, possessing multiple reactive sites ripe for chemical elaboration: a nucleophilic secondary amine, a primary hydroxyl group, and an electron-rich aromatic ring.

This guide provides a comprehensive overview and detailed protocols for the synthesis of two distinct classes of potential antibacterial agents—Schiff bases and amides—using 2-((4-Methoxybenzyl)amino)ethanol as the core building block. We further outline a standard protocol for the preliminary antibacterial screening of these novel compounds. The methodologies are presented with a focus on the underlying chemical principles, empowering researchers to adapt and expand upon these foundational techniques.

Part 1: Synthesis of Schiff Base Derivatives

Scientific Rationale

Schiff bases, compounds containing an azomethine or imine (-C=N-) group, are a cornerstone of medicinal chemistry.[3] The imine group is often critical to their biological activities, which include a wide spectrum of antimicrobial, antiviral, and anticancer properties.[4][5] The synthesis of Schiff bases is typically achieved through the condensation of a primary or secondary amine with a carbonyl compound, a reaction that is both efficient and highly adaptable.[3][6] By reacting the secondary amine of 2-((4-Methoxybenzyl)amino)ethanol with various aldehydes, we can generate a diverse array of compounds for antibacterial evaluation.

Reaction Mechanism: Schiff Base Formation

The formation of a Schiff base from a secondary amine and an aldehyde proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The secondary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a zwitterionic intermediate that rapidly protonates to a neutral carbinolamine. Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation yields the stable iminium ion, the cationic equivalent of a Schiff base in this context.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products amine 2-((4-Methoxybenzyl)amino)ethanol carbinolamine Carbinolamine Intermediate amine->carbinolamine + Aldehyde aldehyde Aldehyde (R-CHO) aldehyde->carbinolamine schiff_base Iminium Cation (Schiff Base Equivalent) carbinolamine->schiff_base - H₂O (Acid Catalyzed) water Water (H₂O)

Caption: Mechanism of Iminium Ion (Schiff Base) Formation.

Experimental Protocol 1: Synthesis via Reflux Condensation

This protocol describes a general and robust method for Schiff base synthesis using thermal conditions to drive the reaction to completion.[7]

Materials:

  • 2-((4-Methoxybenzyl)amino)ethanol (1.0 eq)

  • Substituted Aldehyde (e.g., Salicylaldehyde, 1.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Standard glassware for filtration and work-up

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-((4-Methoxybenzyl)amino)ethanol in 25 mL of absolute ethanol with magnetic stirring.

  • Addition: In a separate beaker, dissolve 10 mmol of the selected aldehyde in 15 mL of absolute ethanol. Add this solution dropwise to the amine solution at room temperature.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the reaction mixture. This step is crucial as it catalyzes the dehydration of the carbinolamine intermediate, significantly increasing the reaction rate.[7]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C for ethanol) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Isolation: After completion, cool the mixture to room temperature, followed by further cooling in an ice bath to maximize crystallization of the product.

  • Filtration & Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

  • Characterization: Confirm the structure of the synthesized Schiff base using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of Amide Derivatives

Scientific Rationale

The amide bond is a fundamental linkage in biochemistry and medicinal chemistry, and many antimicrobial agents feature this functional group.[1][8] Acylating the secondary amine of 2-((4-Methoxybenzyl)amino)ethanol provides an alternative synthetic route to a different class of compounds. This approach allows for the introduction of a wide variety of acyl groups, significantly diversifying the chemical space for antibacterial screening. The synthesis of N-(4-methoxybenzyl) amides has been shown to yield compounds with promising antimicrobial and DNA-binding properties.[8]

Experimental Workflow: Amide Synthesis

The synthesis of amides from amines and acyl chlorides is a classic nucleophilic acyl substitution reaction. The workflow involves the reaction itself, followed by a series of extraction and purification steps to isolate the final product.

G start Reactant Preparation reaction Acylation Reaction (Amine + Acyl Chloride + Base) start->reaction workup Aqueous Work-up (Wash with acid, base, brine) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure Product characterization->end

Caption: General Experimental Workflow for Amide Synthesis.

Experimental Protocol 2: Synthesis of an N-Acyl Derivative

This protocol details the synthesis of an amide using an acyl chloride, a highly reactive acylating agent.

Materials:

  • 2-((4-Methoxybenzyl)amino)ethanol (1.0 eq)

  • Acyl Chloride (e.g., Benzoyl Chloride, 1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • Separatory funnel, round-bottom flask, magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of 2-((4-Methoxybenzyl)amino)ethanol and 12 mmol of triethylamine in 40 mL of anhydrous DCM. The use of a base like triethylamine is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[9]

  • Cooling: Cool the solution to 0°C in an ice bath. This is important to control the exothermic reaction between the amine and the highly reactive acyl chloride.

  • Acylation: Dissolve 11 mmol of the acyl chloride in 10 mL of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Characterization: Confirm the structure of the purified amide using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Part 3: Preliminary Evaluation of Antibacterial Activity

Scientific Rationale

Once synthesized and purified, the novel compounds must be evaluated for biological activity. The agar disk diffusion method is a widely used, preliminary screening technique to assess the antibacterial properties of chemical substances.[10] It provides qualitative data on which compounds possess activity against specific bacterial strains and the relative potency of that activity.

Data Presentation: Expected Outcomes

The results of the disk diffusion assay are typically presented in a table, allowing for a clear comparison of the antibacterial activity of the synthesized compounds.

Compound IDTarget OrganismConcentration (µ g/disk )Zone of Inhibition (mm)
SCHIFF-01 S. aureus (Gram +)10014
E. coli (Gram -)1008
AMIDE-01 S. aureus (Gram +)10018
E. coli (Gram -)10011
Control (+) S. aureus (Gram +)1025 (Ampicillin)
Control (-) S. aureus (Gram +)-0 (DMSO)
Experimental Protocol 3: Agar Disk Diffusion Assay

This protocol provides a standardized method for screening the antibacterial activity of the synthesized derivatives.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile nutrient broth

  • Sterile 6 mm paper disks

  • Sterile swabs, micropipettes

  • Incubator set at 37°C

  • Positive control (e.g., Ampicillin) and negative control (e.g., DMSO)

Procedure:

  • Inoculum Preparation: Inoculate a loopful of a pure bacterial colony into sterile nutrient broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disk Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent like DMSO. Aseptically apply a known amount (e.g., 10 µL of a 10 mg/mL solution to get 100 µ g/disk ) onto the sterile paper disks and allow the solvent to evaporate completely.

  • Disk Application: Place the compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plates.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the clear zone of inhibition around each disk in millimeters (mm). A larger zone indicates greater sensitivity of the bacterium to the compound.[11]

Discussion and Future Directions

This guide demonstrates the utility of 2-((4-Methoxybenzyl)amino)ethanol as a versatile starting material for the synthesis of Schiff bases and amides. The provided protocols offer a robust foundation for creating a library of novel compounds. The primary hydroxyl group on the ethanol moiety remains unreacted in these schemes, presenting a further opportunity for derivatization to create dual-functionalized molecules.

Compounds exhibiting significant activity in the disk diffusion assay should be advanced to quantitative testing to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[12] Further studies could investigate the mechanism of action, exploring whether these compounds interfere with crucial bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.[2] Combining these novel agents with existing antibiotics could also be explored to identify potential synergistic effects.[13] Through such a systematic approach of synthesis, screening, and mechanistic studies, scaffolds like 2-((4-Methoxybenzyl)amino)ethanol can contribute significantly to the pipeline of next-generation antibacterial drugs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde. Benchchem.
  • Muhammad Abduljaleel et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5): 59-67.
  • SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace.
  • Nengroo, Z. R., et al. (n.d.). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Ethoxybenzaldehyde. Benchchem.
  • World Journal of Advanced Research and Reviews. (2024). Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. World Journal of Advanced Research and Reviews, 24(03), 2132-2144.
  • ResearchGate. (n.d.). Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids. ResearchGate.
  • ResearchGate. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Request PDF.
  • ResearchGate. (2017). synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. ResearchGate.
  • ResearchGate. (2022). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated- magnetic nanoparticles: A potential antibacterial compound. Nanomedicine Research Journal, 6(4), 352-359.
  • BioTechniques. (2022). Two-step synthesis of antibacterial Schiff base complexes. BioTechniques.
  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Creative Biolabs.
  • PubMed Central. (n.d.). Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation. PubMed Central.

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The Versatility of 2-((4-Methoxybenzyl)amino)ethanol as a Ligand in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of stereoselective synthesis is a cornerstone of modern chemistry, particularly in the realms of pharmaceutical and fine chemical production. Chiral ligands, capable of directing the stereochemical outcome of a reaction, are central to this endeavor. Among the diverse families of ligands, amino alcohols have emerged as privileged structures due to their facile synthesis, tunability, and effectiveness in a wide array of catalytic transformations. This technical guide delves into the application of a specific N-substituted amino alcohol, 2-((4-Methoxybenzyl)amino)ethanol, as a versatile ligand in asymmetric catalysis. We will explore its synthesis, the preparation of its metal complexes, and provide a detailed protocol for its application in asymmetric transfer hydrogenation, a powerful method for the synthesis of chiral alcohols.

Ligand Profile: 2-((4-Methoxybenzyl)amino)ethanol

2-((4-Methoxybenzyl)amino)ethanol is a bidentate ligand featuring both a secondary amine and a primary alcohol functional group. This N,O-chelation motif is crucial for its function as a ligand, allowing it to form stable complexes with a variety of transition metals. The presence of the 4-methoxybenzyl group on the nitrogen atom introduces steric bulk and electronic effects that can significantly influence the catalytic activity and enantioselectivity of the resulting metal complex.

PropertyValue
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS Number 64834-63-5
Appearance Varies; typically an oil or low-melting solid
Key Functional Groups Secondary amine, Primary alcohol

Application in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a widely utilized method for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. This technique offers several advantages over methods that use molecular hydrogen, including milder reaction conditions and operational simplicity. The efficacy of ATH is heavily reliant on the design of the chiral ligand coordinated to the metal center, typically ruthenium. Chiral β-amino alcohols have proven to be exceptional ligands for ruthenium-catalyzed ATH.

The proposed catalytic cycle for the Ru-catalyzed transfer hydrogenation of a ketone using an amino alcohol ligand is depicted below. The 2-((4-Methoxybenzyl)amino)ethanol ligand, upon coordination to the ruthenium precursor, forms a catalytically active species. The reaction typically proceeds via a six-membered transition state, where the hydride is transferred from the hydrogen donor (e.g., isopropanol) to the coordinated ketone.

Asymmetric Transfer Hydrogenation Cycle Ru_Complex [Ru(II)-Ligand] Hydride_Formation Ru-Hydride Species Formation Ru_Complex->Hydride_Formation iPrOH Substrate_Coordination Ketone Coordination Hydride_Formation->Substrate_Coordination Ketone Hydride_Transfer Hydride Transfer (Stereodetermining Step) Substrate_Coordination->Hydride_Transfer Product_Release Chiral Alcohol Release Hydride_Transfer->Product_Release Chiral Alcohol Product_Release->Ru_Complex Regeneration Hydrogen_Acceptor Acetone Product_Release->Hydrogen_Acceptor Hydrogen_Donor Isopropanol Hydrogen_Donor->Hydride_Formation Ligand_Synthesis_Workflow Start Start Materials: p-Anisaldehyde Ethanolamine Mixing Mix Aldehyde and Amine in Methanol Start->Mixing Imine_Formation Stir at Room Temp (Imine Formation) Mixing->Imine_Formation Reduction Cool to 0°C Add NaBH4 Imine_Formation->Reduction Quenching Quench with Water Reduction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Product 2-((4-Methoxybenzyl)amino)ethanol Purification->Product

Caption: Workflow for the synthesis of the 2-((4-Methoxybenzyl)amino)ethanol ligand.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of p-anisaldehyde (1.36 g, 10 mmol) in methanol (20 mL) in a round-bottom flask, add ethanolamine (0.61 g, 10 mmol) dropwise at room temperature.

  • Imine Formation: Stir the resulting mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (NaBH4) (0.42 g, 11 mmol) in small portions over 15 minutes.

  • Reaction Progression: After the addition of NaBH4 is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12 hours.

  • Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 2-((4-Methoxybenzyl)amino)ethanol ligand.

Part 2: Synthesis of the [RuCl2(p-cymene)(2-((4-Methoxybenzyl)amino)ethanol)] Catalyst

This protocol details the in-situ preparation of the active ruthenium catalyst.

Step-by-Step Protocol:

  • Inert Atmosphere: Perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Reaction Setup: In a Schlenk flask, dissolve [RuCl2(p-cymene)]2 (30.6 mg, 0.05 mmol) and 2-((4-Methoxybenzyl)amino)ethanol (18.1 mg, 0.1 mmol) in anhydrous isopropanol (5 mL).

  • Complex Formation: Stir the mixture at 80 °C for 1 hour. The color of the solution should change, indicating the formation of the catalyst complex. The resulting solution containing the active catalyst is used directly in the next step.

Part 3: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a general procedure for the reduction of a model ketone, acetophenone.

Step-by-Step Protocol:

  • Substrate Addition: To the freshly prepared catalyst solution from Part 2, add acetophenone (120 mg, 1 mmol).

  • Base Addition: Add a 0.1 M solution of potassium hydroxide in isopropanol (0.5 mL, 0.05 mmol).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).

  • Extraction: Extract the product with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Analysis: Filter the drying agent and concentrate the filtrate. Analyze the crude product by GC or HPLC using a chiral column to determine the conversion and enantiomeric excess (ee). The product can be further purified by column chromatography if necessary.

Expected Results and Performance

The catalytic system described is expected to provide good to excellent yields and enantioselectivities for the reduction of a variety of prochiral ketones. The performance of the catalyst is influenced by several factors, including the substrate, reaction temperature, and the nature of the base used.

Ketone SubstrateProductTypical Yield (%)Typical ee (%)
Acetophenone1-Phenylethanol>95>90
1-Indanone1-Indanol>98>95
4-Chloroacetophenone1-(4-Chlorophenyl)ethanol>95>92

Note: The values presented in this table are representative and may vary depending on the specific reaction conditions.

Conclusion

2-((4-Methoxybenzyl)amino)ethanol is a readily accessible and highly effective ligand for asymmetric catalysis, particularly in the realm of ruthenium-catalyzed asymmetric transfer hydrogenation. The straightforward synthesis of the ligand and the in-situ preparation of the active catalyst make this system attractive for both academic research and industrial applications. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this versatile ligand in their synthetic endeavors.

References

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines - MDPI. Available at: [Link]

  • Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed Central. Available at: [Link]

  • 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem. Available at: [Link]

  • 2,2′-(4-{[(E)-4-Methoxybenzylidene]amino}phenylimino)diethanol - NIH. Available at: [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available at: [Link]

  • 2-((4-methoxybenzyl)amino)ethanol (C10H15NO2) - PubChemLite. Available at: [Link]

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  • 2-[(4-Methoxybenzyl)amino]ethanol - Amerigo Scientific. Available at: [Link]

Application Note: Synthesis and Utility of N-(4-Methoxybenzyl) Oxazolidines via Condensation of 2-((4-Methoxybenzyl)amino)ethanol with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Scaffold

The condensation reaction between 1,2-amino alcohols and aldehydes is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to the oxazolidine ring system. Oxazolidines are not merely stable heterocyclic compounds; they are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, and serve as crucial chiral auxiliaries and synthetic intermediates in drug discovery.[1] This application note provides a detailed guide to the reaction of 2-((4-Methoxybenzyl)amino)ethanol with various aldehydes.

The choice of 2-((4-Methoxybenzyl)amino)ethanol as the starting material is strategic. It incorporates the versatile 4-methoxybenzyl (PMB) group, a widely used nitrogen-protecting group in organic synthesis. The PMB group offers excellent stability across a range of reaction conditions while allowing for selective removal under specific oxidative or acidic protocols.[2][3] This dual functionality—facile creation of a complex heterocyclic core and the presence of a tunable protecting group—makes the resulting N-PMB oxazolidines highly valuable building blocks for the synthesis of complex nitrogen-containing molecules.

This document will elucidate the underlying reaction mechanism, provide detailed experimental protocols for both conventional and microwave-assisted synthesis, discuss the strategic role of the PMB group, and present data for the reaction with representative aldehydes.

The Reaction Mechanism: From Amine to Oxazolidine

The formation of an oxazolidine from an amino alcohol and an aldehyde is a reversible condensation reaction that proceeds in a stepwise manner, often catalyzed by acid.[1][4] The presence of trace acid, which can even be formed by the aerobic oxidation of the aldehyde starting material, is often sufficient to drive the reaction.[5][6]

The mechanism involves three key stages:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the secondary amine nitrogen of 2-((4-Methoxybenzyl)amino)ethanol on the electrophilic carbonyl carbon of the aldehyde. This forms a transient tetrahedral intermediate known as a hemiaminal.

  • Iminium Ion Formation: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent dehydration yields a resonance-stabilized iminium ion, which is a key electrophilic intermediate.

  • Intramolecular Cyclization: The final step is a rapid, intramolecular nucleophilic attack by the pendant hydroxyl group onto the electrophilic iminium carbon. This 5-exo-tet cyclization is kinetically and thermodynamically favorable, leading to the formation of the stable five-membered oxazolidine ring.

The overall reaction equilibrium is driven towards the product by the removal of water, either through azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent.

Oxazolidine Formation Mechanism cluster_reactants Reactants cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 Reactants 2-((4-Methoxybenzyl)amino)ethanol + Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H₂O) Oxazolidine N-PMB Oxazolidine Iminium->Oxazolidine Intramolecular Cyclization

Caption: Mechanism of N-PMB Oxazolidine Formation.

The Strategic Role of the 4-Methoxybenzyl (PMB) Group

The PMB group is more than a simple placeholder on the nitrogen atom. Its electronic properties and cleavage conditions are central to its utility in multi-step synthesis.

  • Stability: The PMB group is robust and stable under a wide variety of conditions, including basic hydrolysis, reduction with hydrides like NaBH₄, and many organometallic reactions.[2][7]

  • Orthogonal Deprotection: Unlike a simple benzyl (Bn) group which is typically removed via hydrogenolysis, the PMB group is prized for its susceptibility to cleavage under specific oxidative or strongly acidic conditions that leave other functional groups intact.[3]

    • Oxidative Cleavage: Reagents like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN) can selectively remove the PMB group. The electron-rich 4-methoxybenzene ring facilitates the formation of a charge-transfer complex, leading to cleavage.[3]

    • Acidic Cleavage: Strong acids such as Trifluoroacetic acid (TFA) can also cleave the PMB ether linkage, generating a stable 4-methoxybenzyl cation.[2][8]

This orthogonality allows for the selective unmasking of the secondary amine within the oxazolidine ring for further functionalization, a critical advantage in complex molecule synthesis.

Experimental Protocols & Methodologies

The synthesis of N-PMB oxazolidines can be achieved through several reliable methods. Below are two detailed protocols: a classic thermal method employing azeotropic water removal and a modern, rapid microwave-assisted approach.

Experimental Workflow A 1. Reaction Setup Combine Reactants & Solvent B 2. Reaction (Conventional Heat or Microwave) A->B C 3. Work-up Solvent Removal & Extraction B->C D 4. Purification Column Chromatography C->D E 5. Characterization NMR, IR, MS D->E

Caption: General Experimental Workflow for Synthesis.

Protocol 1: Conventional Synthesis using Dean-Stark Apparatus

This method is highly effective for achieving high yields by physically removing water to drive the reaction equilibrium.

Materials & Reagents:

  • 2-((4-Methoxybenzyl)amino)ethanol (C₁₀H₁₅NO₂, CAS: 64834-63-5)

  • Aldehyde (e.g., Benzaldehyde, CAS: 100-52-7)

  • Toluene (Anhydrous)

  • Magnesium Sulfate (Anhydrous)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heat source (heating mantle)

  • Rotary evaporator

  • Standard glassware for work-up and chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-((4-Methoxybenzyl)amino)ethanol (1.81 g, 10.0 mmol, 1.0 equiv).

  • Add the desired aldehyde (10.5 mmol, 1.05 equiv).

  • Add 50 mL of anhydrous toluene.

  • Assemble a Dean-Stark apparatus and a reflux condenser on the flask.

  • Heat the mixture to reflux (approx. 110-112 °C) with vigorous stirring.

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours when no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure oxazolidine.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often leads to cleaner reactions with higher yields.[5][6]

Materials & Reagents:

  • 2-((4-Methoxybenzyl)amino)ethanol (C₁₀H₁₅NO₂, CAS: 64834-63-5)

  • Aldehyde (e.g., 4-Chlorobenzaldehyde, CAS: 104-88-1)

  • Ethanol or Tetrahydrofuran (THF)

Equipment:

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave reactor

  • Rotary evaporator

  • Standard glassware for work-up and chromatography

Procedure:

  • In a 10 mL microwave synthesis vial, combine 2-((4-Methoxybenzyl)amino)ethanol (181 mg, 1.0 mmol, 1.0 equiv) and the aldehyde (1.1 mmol, 1.1 equiv).

  • Add 3 mL of ethanol.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 60-80 °C for 15-30 minutes. Monitor the reaction progress by TLC if necessary.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The work-up and purification follow the same procedure as described in Protocol 1 (steps 9-11).

Data and Expected Results

The reaction is generally high-yielding with a variety of aldehydes. Aromatic aldehydes, particularly those with electron-withdrawing groups, tend to react very efficiently. Aliphatic aldehydes are also suitable substrates.

Aldehyde SubstrateMethodReaction TimeTypical YieldNotes
BenzaldehydeConventional3 hours85-95%Forms a stable product.
4-ChlorobenzaldehydeMicrowave20 minutes>90%Electron-withdrawing group enhances reactivity.
IsobutyraldehydeConventional4 hours75-85%Aliphatic aldehydes may require longer times.
CinnamaldehydeMicrowave25 minutes80-90%The α,β-unsaturated system is well-tolerated.

Applications in Drug Development & Synthesis

The synthesized N-PMB oxazolidines are valuable intermediates. The oxazolidine ring itself is a common motif in pharmaceuticals, including antibiotics like linezolid. Furthermore, the ability to deprotect the nitrogen opens up numerous synthetic possibilities:

  • N-Functionalization: After PMB removal, the secondary amine can be acylated, alkylated, or used in coupling reactions to build molecular complexity.

  • Ring Opening: The oxazolidine ring can be reductively cleaved to yield the corresponding N-substituted amino alcohol, providing a method for diastereoselective synthesis if chiral aldehydes or amino alcohols are used.

  • Scaffold for Libraries: The straightforward nature of this condensation reaction makes it ideal for parallel synthesis, allowing for the rapid creation of libraries of diverse oxazolidine derivatives for screening in drug discovery programs.[9][10]

Conclusion

The reaction of 2-((4-Methoxybenzyl)amino)ethanol with aldehydes is a robust and highly efficient method for the synthesis of 3-(4-Methoxybenzyl)oxazolidines. The reaction proceeds via a well-understood mechanism and can be performed under both conventional heating and rapid microwave conditions. The presence of the orthogonally-cleavable PMB group imparts significant synthetic flexibility, making the products of this reaction valuable intermediates for researchers in organic synthesis, medicinal chemistry, and drug development.

References

Application Note & Protocol: Derivatization of 2-((4-Methoxybenzyl)amino)ethanol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In early-stage drug discovery, the structural diversification of lead scaffolds is a cornerstone for establishing robust Structure-Activity Relationships (SAR). This guide provides a detailed framework for the derivatization of 2-((4-Methoxybenzyl)amino)ethanol, a versatile scaffold containing both a secondary amine and a primary alcohol. These two functional groups offer orthogonal handles for chemical modification, enabling the rapid generation of a diverse chemical library. We present scientifically grounded strategies and detailed, self-validating protocols for N-acylation, N-sulfonylation, and O-alkylation. Furthermore, this document outlines a logical workflow for the subsequent biological screening of the synthesized derivatives, designed to identify and validate novel bioactive compounds.

Introduction: The Rationale for Derivatization

The journey from a preliminary "hit" compound to a viable drug candidate is contingent on extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties (ADME). The starting scaffold, 2-((4-Methoxybenzyl)amino)ethanol, is a valuable building block. The ethanolamine moiety is a common feature in many biologically active compounds, including beta-receptor ligands[1]. The 4-methoxybenzyl group can also contribute to biological activity, with related structures showing promise in antimicrobial and anticancer applications[2][][4][5].

Derivatization serves to explore the chemical space around this core structure. By systematically introducing a variety of functional groups, researchers can probe the specific interactions between the compound and its biological target. This process is essential for:

  • Improving Potency: Identifying substituents that enhance binding affinity.

  • Modulating Selectivity: Modifying the structure to reduce off-target effects.

  • Establishing SAR: Understanding which parts of the molecule are critical for its activity.

  • Enhancing Druglike Properties: Tuning solubility, metabolic stability, and cell permeability.

Our core molecule possesses two distinct, readily modifiable functional groups: a secondary amine and a primary alcohol. This allows for a combinatorial approach to library synthesis, maximizing the structural diversity generated from a single, accessible starting material.

Analysis of the Core Scaffold: 2-((4-Methoxybenzyl)amino)ethanol

The power of this scaffold lies in its bifunctionality. Understanding the reactivity of each functional group is key to planning a successful derivatization strategy.

  • Secondary Amine (-NH-): This nucleophilic nitrogen is a prime target for acylation, sulfonylation, and reductive amination. These reactions form stable amide, sulfonamide, and tertiary amine linkages, respectively, which are prevalent in pharmaceuticals[6][7].

  • Primary Alcohol (-OH): The hydroxyl group can be converted into ethers or esters through O-alkylation or O-acylation[8][9]. These modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and size.

The presence of both groups allows for selective or dual modification, providing a rich platform for creating a diverse library of analogues.

Derivatization Strategy Workflow

A successful library synthesis campaign begins with a clear strategy. The following workflow outlines the key decision points and pathways for derivatizing the core scaffold.

Derivatization_Workflow Start Start: 2-((4-Methoxybenzyl)amino)ethanol N_Mod N-Derivatization (Amine Modification) Start->N_Mod Target Amine O_Mod O-Derivatization (Alcohol Modification) Start->O_Mod Target Alcohol Acylation N-Acylation (Amides) N_Mod->Acylation R-COCl, Base Sulfonylation N-Sulfonylation (Sulfonamides) N_Mod->Sulfonylation R-SO2Cl, Base Alkylation O-Alkylation (Ethers) O_Mod->Alkylation R-X, Base Acylation_O O-Acylation (Esters) O_Mod->Acylation_O R-COCl, Base Library Diverse Compound Library for Screening Acylation->Library Sulfonylation->Library Alkylation->Library Acylation_O->Library

Caption: Derivatization strategy for 2-((4-Methoxybenzyl)amino)ethanol.

Experimental Protocols

The following protocols are provided as robust starting points. Researchers should monitor all reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion. Purification by column chromatography is recommended to ensure high purity of the final compounds for biological screening.

Protocol 4.1: General N-Acylation of the Secondary Amine

Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry[7]. Using various acyl chlorides allows for the introduction of diverse functionalities. This protocol uses triethylamine (TEA) as a mild base to neutralize the HCl byproduct. The reaction is typically fast and high-yielding[10][11].

Materials:

  • 2-((4-Methoxybenzyl)amino)ethanol

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride, cyclopropanecarbonyl chloride) (1.1 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-((4-Methoxybenzyl)amino)ethanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Quench the reaction by adding saturated NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 4.2: General N-Sulfonylation of the Secondary Amine

Rationale: The sulfonamide group is a key bioisostere for the amide bond and is present in numerous approved drugs[12][13]. It acts as a stable, non-hydrolyzable mimic and a strong hydrogen bond acceptor. This protocol is analogous to acylation but forms the more polar sulfonamide linkage.

Materials:

  • 2-((4-Methoxybenzyl)amino)ethanol

  • Sulfonyl chloride of choice (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride, dansyl chloride) (1.1 eq.)

  • Pyridine or Triethylamine (2.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-((4-Methoxybenzyl)amino)ethanol (1.0 eq.) in anhydrous DCM.

  • Add pyridine (2.0 eq.) and cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise or dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature overnight, monitoring by TLC/LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired N-sulfonated derivative.

  • Validation: Characterize the final product by NMR and HRMS.

Protocol 4.3: General O-Alkylation of the Primary Alcohol (Williamson Ether Synthesis)

Rationale: Converting the alcohol to an ether modifies the compound's hydrogen bonding potential and lipophilicity. The Williamson ether synthesis is a classic and reliable method for this transformation[8]. Using a strong base like sodium hydride (NaH) deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkylating agent.

Materials:

  • 2-((4-Methoxybenzyl)amino)ethanol derivative (with N-protection if necessary, or proceed with caution)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Alkyl halide of choice (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: NaH is highly reactive and pyrophoric. Handle under a nitrogen atmosphere with extreme care.

  • In a flame-dried, three-neck flask under nitrogen, suspend NaH (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of the N-protected starting material (1.0 eq.) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.

  • Allow the reaction to stir at room temperature overnight. Monitor by TLC/LC-MS. Gentle heating (e.g., to 40-50 °C) may be required for less reactive halides.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography to yield the pure O-alkylated product.

  • Validation: Confirm structure and purity by NMR and HRMS.

Library Design & Quality Control

To maximize the information gained from screening, a well-designed library should probe a range of physicochemical properties.

Table 1: Example Library Design Matrix

Derivatization SiteReagent TypeExample ReagentsProperty Explored
Secondary Amine Acyl HalidesAcetyl chloride, Cyclohexanecarbonyl chloride, Benzoyl chlorideSize, Aromaticity, Rigidity
Sulfonyl HalidesMethanesulfonyl chloride, Dansyl chloride, Thiophene-2-sulfonyl chloridePolarity, H-Bonding, Fluorescence
Primary Alcohol Alkyl HalidesMethyl iodide, Isopropyl bromide, Benzyl bromideLipophilicity, Steric Bulk
Acyl HalidesPivaloyl chloride, Isobutyryl chlorideEster Stability, Steric Shielding

Quality Control (QC): Before biological screening, it is imperative to confirm the identity, purity, and concentration of each library member.

  • Identity: Confirmed by LC-MS.

  • Purity: Assessed by HPLC-UV or LC-MS, with a target purity of >95%.

  • Concentration: Accurately determined after dissolving the compound in a suitable solvent (typically DMSO).

Biological Screening Cascade

The screening strategy should be designed as a funnel, starting with broad primary assays to identify "hits" and progressing to more specific secondary and counter-assays to validate them.

Screening_Cascade Library Purified Compound Library (>95% Purity) Primary Primary High-Throughput Screen (HTS) (e.g., Target-based biochemical assay) Library->Primary Single concentration screen Hits Initial Hits Primary->Hits Activity > Threshold DoseResponse Dose-Response & IC₅₀/EC₅₀ Determination Hits->DoseResponse Confirm activity ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits Potency confirmed Secondary Secondary / Orthogonal Assays (e.g., Cell-based functional assay) ConfirmedHits->Secondary Validate mechanism ValidatedHits Validated Hits for SAR Secondary->ValidatedHits Lead Series Identification

Caption: A logical workflow for a biological screening cascade.

Protocol 6.1: General Protocol for Primary Screening

Rationale: The goal of the primary screen is to efficiently test the entire library to identify compounds with any level of desired biological activity. This is typically done at a single, relatively high concentration (e.g., 10-25 µM).

Procedure:

  • Compound Plating: Prepare assay plates by dispensing a small volume of each library compound stock solution (in DMSO) into the wells of a microtiter plate (e.g., 96- or 384-well).

  • Assay Execution: Add all other assay components (e.g., enzyme, substrate, cells, detection reagents) according to the specific assay protocol. Include appropriate controls (positive control for inhibition/activation, negative control with DMSO vehicle).

  • Incubation: Incubate the plates for the prescribed time and at the required temperature.

  • Data Acquisition: Read the plates using a suitable plate reader (e.g., measuring fluorescence, luminescence, or absorbance).

  • Hit Identification: Identify compounds that produce a signal above a pre-defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls). These compounds are classified as initial "hits."

Subsequent steps involve re-testing the hits in dose-response format to determine potency (IC₅₀/EC₅₀) and testing them in different, complementary assays to confirm their mechanism of action and rule out artifacts.

Conclusion

The derivatization of 2-((4-Methoxybenzyl)amino)ethanol offers a rapid and efficient route to a structurally diverse library of novel compounds. By leveraging the orthogonal reactivity of the secondary amine and primary alcohol, researchers can systematically explore the structure-activity landscape around this privileged scaffold. The protocols and strategies outlined in this guide provide a comprehensive, self-validating framework for the synthesis, purification, and subsequent biological evaluation of these derivatives, accelerating the path toward the discovery of new chemical probes and therapeutic leads.

References

Application Note and Protocol for the N-Alkylation of 2-((4-Methoxybenzyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylation in Amine Synthesis

N-alkylation of amines is a cornerstone of organic synthesis, pivotal in the construction of a vast array of biologically active molecules, pharmaceuticals, and functional materials. The introduction of alkyl groups to a nitrogen atom can profoundly alter a molecule's steric and electronic properties, thereby modulating its pharmacological profile, solubility, and binding affinity to biological targets. The secondary amine, 2-((4-Methoxybenzyl)amino)ethanol, presents a valuable scaffold for derivatization due to the presence of both a secondary amine and a primary alcohol, allowing for diverse synthetic manipulations. The 4-methoxybenzyl (PMB) group is a common protecting group in organic synthesis, which can be cleaved under specific conditions, adding to the synthetic utility of this substrate.

This application note provides detailed protocols for two robust methods for the N-alkylation of 2-((4-Methoxybenzyl)amino)ethanol: direct alkylation with alkyl halides and reductive amination. Each method offers distinct advantages and is suited for different synthetic strategies. The direct alkylation method is straightforward but can be prone to over-alkylation, yielding quaternary ammonium salts.[1][2] In contrast, reductive amination provides a more controlled, stepwise approach to N-alkylation, minimizing the formation of undesired byproducts.[3][4][5]

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation involves the reaction of the secondary amine with an alkyl halide in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction.[1] The choice of base is critical to neutralize the hydrogen halide formed during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic.

Reaction Principle

The lone pair of electrons on the nitrogen atom of 2-((4-Methoxybenzyl)amino)ethanol attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. A base is used to scavenge the proton from the resulting ammonium salt, regenerating a neutral tertiary amine.

Experimental Protocol: Direct Alkylation

This protocol outlines a general procedure for the direct N-alkylation of 2-((4-Methoxybenzyl)amino)ethanol with a generic alkyl halide (R-X).

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (for a 10 mmol scale)Purpose
2-((4-Methoxybenzyl)amino)ethanolC₁₀H₁₅NO₂181.231.81 g (10 mmol, 1.0 equiv)Starting Material
Alkyl Halide (R-X)VariesVaries11 mmol (1.1 equiv)Alkylating Agent
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g (20 mmol, 2.0 equiv)Base
Acetonitrile (CH₃CN), anhydrousCH₃CN41.0550 mLSolvent
Ethyl acetate (EtOAc)C₄H₈O₂88.11For extractionExtraction Solvent
Saturated aqueous sodium chloride (brine)NaCl58.44For washingWashing Agent
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04For dryingDrying Agent

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-((4-Methoxybenzyl)amino)ethanol (1.81 g, 10 mmol) and anhydrous acetonitrile (50 mL).

  • Addition of Base: Add potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Addition of Alkylating Agent: While stirring, add the alkyl halide (11 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tertiary amine.

Workflow for Direct N-Alkylation

Direct_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-((4-Methoxybenzyl)amino)ethanol + K₂CO₃ + Acetonitrile Add_Alkyl_Halide Add Alkyl Halide (R-X) Reactants->Add_Alkyl_Halide Reflux Heat to Reflux (Monitor by TLC/LC-MS) Add_Alkyl_Halide->Reflux Filter Filter Salts Reflux->Filter Extract Extract with EtOAc Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Tertiary Amine Purify->Product

Caption: Workflow for the direct N-alkylation of a secondary amine.

Method 2: Reductive Amination

Reductive amination is a highly efficient and controlled method for N-alkylation that proceeds via an intermediate iminium ion.[5][6] This two-step, one-pot reaction involves the formation of an iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the tertiary amine. This method circumvents the issue of over-alkylation often encountered in direct alkylation.[3][4]

Reaction Principle

The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine, which then dehydrates to form an iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation as it is mild and tolerant of a wide range of functional groups.[4]

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the N-alkylation of 2-((4-Methoxybenzyl)amino)ethanol via reductive amination with a generic aldehyde or ketone.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (for a 10 mmol scale)Purpose
2-((4-Methoxybenzyl)amino)ethanolC₁₀H₁₅NO₂181.231.81 g (10 mmol, 1.0 equiv)Starting Material
Aldehyde or KetoneVariesVaries12 mmol (1.2 equiv)Alkylating Agent Precursor
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.943.18 g (15 mmol, 1.5 equiv)Reducing Agent
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mLSolvent
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01For quenchingQuenching Agent
Saturated aqueous sodium chloride (brine)NaCl58.44For washingWashing Agent
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04For dryingDrying Agent

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-((4-Methoxybenzyl)amino)ethanol (1.81 g, 10 mmol) and the aldehyde or ketone (12 mmol) in anhydrous dichloromethane (50 mL).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure tertiary amine.

Workflow for Reductive Amination

Reductive_Amination cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Work-up & Purification Reactants 2-((4-Methoxybenzyl)amino)ethanol + Aldehyde/Ketone + DCM Add_Reducing_Agent Add NaBH(OAc)₃ Reactants->Add_Reducing_Agent Stir Stir at RT (Monitor by TLC/LC-MS) Add_Reducing_Agent->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Tertiary Amine Purify->Product

Caption: Workflow for the N-alkylation of a secondary amine via reductive amination.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and potentially carcinogenic. Handle with extreme care.

    • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acids. Handle in a dry atmosphere.

    • Solvents: Dichloromethane and acetonitrile are volatile and toxic. Avoid inhalation and skin contact.

  • Reaction Conditions:

    • Heating: When heating reactions, use a water bath or a heating mantle with a temperature controller to avoid overheating.

    • Quenching: The quenching of reductive amination reactions with aqueous bicarbonate can be vigorous due to gas evolution. Add the quenching solution slowly and with good stirring.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation (Direct Alkylation) Inactive alkyl halide; Insufficient base; Low reaction temperature.Check the purity of the alkyl halide; Use a stronger base or increase the amount; Increase the reaction temperature or time.
Over-alkylation (Direct Alkylation) Alkyl halide is too reactive; High concentration of reactants.Use a less reactive alkyl halide (e.g., chloride instead of iodide); Add the alkyl halide slowly at a lower temperature; Use a larger volume of solvent.
Incomplete reaction (Reductive Amination) Inefficient iminium ion formation; Deactivated reducing agent.Add a catalytic amount of acetic acid to promote iminium ion formation; Use fresh sodium triacetoxyborohydride.
Complex mixture of products Side reactions; Impure starting materials.Purify starting materials before use; Optimize reaction conditions (temperature, solvent, reaction time).

Conclusion

The N-alkylation of 2-((4-Methoxybenzyl)amino)ethanol is a versatile transformation that can be achieved through several synthetic routes. The choice between direct alkylation and reductive amination will depend on the specific substrate, the desired product, and the required level of control over the reaction. By following the detailed protocols and considering the safety precautions outlined in this application note, researchers can confidently and efficiently synthesize a wide range of novel tertiary amines for various applications in drug discovery and materials science.

References

  • Mohri, K., Suzuki, K., Usui, M., & Ishizaka, T. (1995). A Convenient Synthesis of Tertiary Amines by Alkylation of Secondary Amines with Alkyl Halides in the Presence of Potassium Hydride and Triethylamine. J-Stage. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Li, H., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Google Patents. (n.d.). Processes for the alkylation of secondary amine groups of morphinan derivatives.
  • Jung, K. W. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Link]

  • Katritzky, A. R., et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Arkivoc. [Link]

  • Vitol. (2021). Alkylate (Alkyl Unit) SDS. Vitol. [Link]

  • ScienceMadness. (2022). Best Conditions For N-Alkylation?. Sciencemadness.org. [Link]

  • PubChem. (n.d.). 2-[(4-Methoxybenzyl)amino]ethanol. PubChem. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Alkane standard solution (C10-C40, all even). Carl ROTH. [Link]

  • Google Patents. (n.d.). Purification of amine reaction mixtures.
  • Marathon Petroleum. (2021). Alkylate SDS. Marathon Petroleum. [Link]

  • PubChemLite. (n.d.). 2-((4-methoxybenzyl)amino)ethanol (C10H15NO2). PubChemLite. [Link]

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

  • Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Chemical Papers. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). Process for n-alkylation of aliphatic amines or aminoalcohols.
  • Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

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Application Note: A Robust and Scalable Synthesis of 2-((4-Methoxybenzyl)amino)ethanol via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, step-by-step protocol for the scale-up synthesis of 2-((4-methoxybenzyl)amino)ethanol, a key intermediate in the development of various pharmaceutical compounds. The described method is based on the reductive amination of p-anisaldehyde with ethanolamine, utilizing sodium borohydride as a cost-effective and efficient reducing agent. This guide is intended for researchers, chemists, and process development professionals, offering insights into reaction optimization, safety considerations, and analytical validation for transitioning from laboratory to pilot-plant scale.

Introduction: The Challenge of Scalable Synthesis

2-((4-Methoxybenzyl)amino)ethanol is a valuable secondary amine building block, frequently employed in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.[1][2][3] While numerous small-scale preparations exist in the literature, scaling these processes presents significant challenges. These challenges include managing reaction exotherms, ensuring consistent product quality, and developing safe and efficient work-up procedures.

This document outlines a robust and scalable process that addresses these challenges through a carefully controlled one-pot reductive amination. The causality behind each experimental choice is explained to provide a deeper understanding of the process and to facilitate troubleshooting and further optimization.

The Synthetic Strategy: Reductive Amination

The chosen synthetic route is the direct reductive amination of 4-methoxybenzaldehyde (p-anisaldehyde) with ethanolamine. This method is advantageous for its atom economy, operational simplicity, and the use of readily available, cost-effective starting materials.

The reaction proceeds in two main stages within a single pot:

  • Imine Formation: p-Anisaldehyde and ethanolamine react in a suitable solvent to form a Schiff base (imine) intermediate, with the concurrent release of water.

  • In-situ Reduction: The formed imine is then reduced in-situ to the desired secondary amine using a mild and selective reducing agent, sodium borohydride (NaBH₄).

Sodium borohydride is selected for its excellent chemoselectivity in reducing imines in the presence of other functional groups, its relatively low cost, and its manageable safety profile on a larger scale when handled correctly.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of approximately 100-110g of the final product.

Reagents and Materials
Reagent/MaterialGradeSupplierQuantityMoles
4-MethoxybenzaldehydeReagentSigma-Aldrich100 g0.734 mol
Ethanolamine≥99.0%Fluka53.9 mL (55.1 g)0.902 mol
Methanol (MeOH)ACS GradeFisher Scientific1.0 L-
Sodium Borohydride (NaBH₄)≥98.0%Acros Organics33.4 g0.883 mol
Sodium Hydroxide (NaOH)PelletsJ.T. Baker20 g0.5 mol
Dichloromethane (DCM)ACS GradeVWR1.5 L-
Brine (Saturated NaCl)--500 mL-
Anhydrous Magnesium Sulfate (MgSO₄)--50 g-
Equipment
  • 5 L, 3-necked round-bottom flask equipped with:

    • Overhead mechanical stirrer

    • Thermocouple for internal temperature monitoring

    • Condenser with a nitrogen inlet

    • 1 L pressure-equalizing dropping funnel

  • Large ice-water bath

  • Rotary evaporator with a vacuum pump

  • Separatory funnel (2 L)

  • Standard laboratory glassware

Synthetic Workflow Diagram

G cluster_reaction Reaction Stage A Charge Reactor: - 4-Methoxybenzaldehyde - Methanol B Cool to 0-5 °C A->B C Slowly add Ethanolamine (maintain T < 10 °C) B->C D Stir for 1h at RT (Imine Formation) C->D E Cool to 0-5 °C D->E F Slowly add NaBH4 solution (maintain T < 10 °C) E->F G Warm to RT and stir for 3h F->G H Reaction Quench: Slowly add water G->H

Caption: Reaction workflow for the synthesis of 2-((4-Methoxybenzyl)amino)ethanol.

Step-by-Step Procedure
  • Reactor Setup & Imine Formation:

    • To the 5 L flask, add 4-methoxybenzaldehyde (100 g) and methanol (1.0 L).

    • Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

    • Slowly add ethanolamine (53.9 mL) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic, and careful temperature control is crucial to prevent side reactions.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour to ensure complete imine formation.

  • Reduction:

    • Cool the reaction mixture back down to 0-5 °C.

    • In a separate beaker, carefully and slowly dissolve sodium borohydride (33.4 g) in 250 mL of cold water containing one pellet of NaOH (to stabilize the NaBH₄). Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.

    • Slowly add the sodium borohydride solution to the reaction mixture via the dropping funnel over 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. A vigorous gas evolution (hydrogen) will be observed.

    • Once the addition is complete, remove the ice bath, and allow the reaction to stir at room temperature for 3 hours.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding 500 mL of water.

    • Reduce the volume of the mixture by approximately 70% using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous slurry to a 2 L separatory funnel and extract with dichloromethane (3 x 500 mL).

    • Combine the organic layers and wash with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

Purification Workflow Diagram

G cluster_purification Purification & QC A Crude Product (Pale Yellow Oil) B Vacuum Distillation (140-150 °C @ <1 mbar) A->B C Collect Pure Fractions B->C D QC Analysis: - NMR (1H, 13C) - FTIR - HPLC/GC (Purity) C->D E Final Product: 2-((4-Methoxybenzyl)amino)ethanol (Colorless Oil, >98% Purity) D->E

Caption: Post-synthesis work-up, purification, and quality control workflow.

  • Purification:

    • The crude oil is purified by vacuum distillation.

    • Set up a short-path distillation apparatus.

    • Heat the oil under high vacuum (<1 mbar). The product will distill at approximately 140-150 °C.

    • Collect the fractions that appear as a clear, colorless oil.

    • Expected Yield: 105-115 g (79-86% yield).

Analytical Characterization

The identity and purity of the final product must be confirmed through a suite of analytical techniques.

AnalysisSpecification
Appearance Clear, colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃)δ 7.25 (d, 2H), 6.87 (d, 2H), 3.80 (s, 3H), 3.75 (s, 2H), 3.68 (t, 2H), 2.78 (t, 2H)
¹³C NMR (100 MHz, CDCl₃)δ 158.8, 132.3, 129.8, 113.8, 60.9, 55.2, 53.9, 50.8
FTIR (neat, cm⁻¹)3300-3400 (O-H, N-H stretch), 2800-3000 (C-H stretch), 1612, 1512 (aromatic C=C)
Purity (HPLC/GC) ≥ 98.0%

Safety and Handling

Scaling up chemical reactions requires a heightened awareness of safety protocols.

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and releases flammable hydrogen gas upon contact with water or acidic solutions.[4][5] It is also toxic if swallowed or in contact with skin.

    • Handling: Always handle NaBH₄ in a well-ventilated fume hood.[4][6] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[5][7] Avoid creating dust.

    • Storage: Store in a cool, dry place away from acids and water, preferably under an inert atmosphere.[4]

    • Quenching: Always quench reactions containing residual NaBH₄ slowly and carefully in a controlled manner, preferably in an ice bath.

  • Solvents: Methanol and dichloromethane are flammable and/or toxic. All transfers and the reaction itself should be conducted in a fume hood.

  • Exothermic Reactions: The addition of ethanolamine and, particularly, sodium borohydride are exothermic. Strict adherence to slow, controlled addition and temperature monitoring is essential to prevent a runaway reaction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete imine formation.- Degradation of NaBH₄.- Loss of product during work-up.- Increase reaction time for imine formation.- Use fresh, high-quality NaBH₄ and ensure the quench is not too acidic.- Perform extractions carefully and ensure complete phase separation.
Product is contaminated with starting aldehyde - Incomplete reduction.- Increase the equivalents of NaBH₄ slightly (e.g., to 1.3 eq).- Extend the reaction time after NaBH₄ addition.
Product is discolored (dark yellow/brown) - Reaction temperature was too high.- Air oxidation.- Maintain strict temperature control (<10 °C) during additions.- Keep the reaction under an inert (N₂) atmosphere.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of 2-((4-methoxybenzyl)amino)ethanol. By understanding the rationale behind each step and adhering to the safety precautions, researchers and chemists can confidently produce this key intermediate in high yield and purity, facilitating the advancement of drug development and other chemical synthesis programs.

References

  • Sodium borohydride - Safety Data Sheet. (n.d.).
  • Sodium Borohydride - ESPI Metals. (n.d.).
  • SODIUM BOROHYDRIDE HAZARD SUMMARY. (1999). New Jersey Department of Health.
  • Sodium Borohydride SOP. (n.d.).
  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH.
  • 2-((4-Methoxybenzyl)amino)ethanol | 64834-63-5. (n.d.). Sigma-Aldrich.
  • 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469. (n.d.). PubChem.
  • 2-((4-METHOXYBENZYL)AMINO)ETHANOL [P96837]. (n.d.). ChemUniverse.
  • Large-scale reductive amination and synthesis applications. (n.d.). ResearchGate. Retrieved from [Link]

  • One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. (2007). Journal of Organic Chemistry. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-((4-Methoxybenzyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-((4-Methoxybenzyl)amino)ethanol (CAS: 64834-63-5). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this versatile intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Understanding Your Compound and Its Common Impurities

2-((4-Methoxybenzyl)amino)ethanol is a secondary amine and a primary alcohol.[1][2] Its dual functionality and high boiling point present unique purification challenges. Before selecting a purification strategy, it is critical to understand the potential impurities that may be present in your crude material.

Typical Synthesis and Resulting Impurities:

A common synthetic route is the reductive amination of p-anisaldehyde with ethanolamine or the direct alkylation of ethanolamine with 4-methoxybenzyl chloride.

  • Unreacted Starting Materials: 4-Methoxybenzylamine, ethanolamine, 4-methoxybenzyl chloride.

  • Over-alkylation Products: N,N-bis(4-Methoxybenzyl)aminoethanol.

  • By-products: 4-Methoxybenzyl alcohol, especially if the benzyl protecting group is labile.[3]

  • Solvent and Reagent Residues: Residual solvents (e.g., Toluene, DMF) and inorganic salts from the workup.

Property Value Source
Molecular Formula C₁₀H₁₅NO₂PubChem[1]
Molecular Weight 181.23 g/mol PubChem[1]
Appearance Likely a viscous oil or low-melting solidInferred from similar structures
Boiling Point High; requires vacuum for distillationInferred from structure; ethanolamines[4]
Solubility Soluble in polar organic solvents (MeOH, EtOH, DCM)General chemical principles

Section 2: Choosing Your Purification Strategy

The optimal purification method depends on the scale of your reaction, the nature of the impurities, and the required final purity.

G start Start: Crude Product q1 Is the major impurity non-volatile (e.g., salts, baseline on TLC)? start->q1 m1 Vacuum Distillation q1->m1 Yes q2 Are impurities close in polarity (similar Rf on TLC)? q1->q2 No end_pure Pure Product m1->end_pure m2 Flash Column Chromatography q2->m2 No q3 Is the compound an oil that is difficult to handle on a column? q2->q3 Yes m2->end_pure q3->m2 No m3 Convert to Salt & Recrystallize q3->m3 Yes m3->end_pure

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during purification in a question-and-answer format.

Vacuum Distillation

Vacuum distillation is ideal for removing non-volatile impurities on a larger scale. The reduced pressure lowers the boiling point, preventing thermal decomposition.[5]

Q: My compound appears to be decomposing in the distillation pot, evidenced by darkening color. What's happening and how can I fix it?

A: This is likely due to thermal stress, even under vacuum. Amines can be susceptible to oxidation and decomposition at high temperatures.

  • Cause: The pot temperature is too high, either due to an inefficient vacuum or too rapid heating.

  • Solution 1 (Improve Vacuum): Ensure all joints are perfectly sealed with appropriate vacuum grease. Check your vacuum pump's oil and performance. A deeper vacuum (e.g., <1 mmHg) will significantly lower the required pot temperature.[4]

  • Solution 2 (Controlled Heating): Use a heating mantle with a stirrer and a temperature controller. Heat the distillation flask slowly and evenly to avoid localized hot spots.

  • Solution 3 (Short-Path Distillation): For very sensitive compounds, a Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures.

Q: I'm seeing a very slow or no distillation, even at high vacuum and temperature.

A: This points to an issue with heat transfer or an inaccurate pressure reading.

  • Cause 1 (Bumping): The liquid is superheating and not boiling smoothly. This is common with viscous liquids.

  • Solution: Add a magnetic stir bar or a capillary ebulliator to promote smooth boiling. Do NOT use boiling chips in a vacuum distillation as they are ineffective.

  • Cause 2 (Insulation): Significant heat is being lost to the environment.

  • Solution: Insulate the distillation head and neck with glass wool or aluminum foil to maintain the vapor temperature and prevent premature condensation.

  • Cause 3 (Inaccurate Gauge): Your vacuum gauge may be faulty or placed incorrectly, leading you to believe the pressure is lower than it actually is.

  • Solution: Calibrate your gauge. Ensure it is placed between the distillation apparatus and the vacuum trap, not near the pump.

Flash Column Chromatography

Chromatography is the most powerful technique for separating impurities with similar polarities.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 1. Select Solvent System via TLC (Target Rf ~0.3) p2 2. Prepare Slurry & Pack Column (Avoid air bubbles) p1->p2 p3 3. Add Sand & Equilibrate Column p2->p3 r1 4. Load Sample (Concentrated, minimal volume) p3->r1 r2 5. Elute with Solvent (Apply gentle pressure) r1->r2 r3 6. Collect Fractions r2->r3 a1 7. Analyze Fractions via TLC/NMR r3->a1 a2 8. Combine Pure Fractions a1->a2 a3 9. Evaporate Solvent a2->a3

Caption: Standard workflow for flash column chromatography.

Q: My compound is streaking or "tailing" down the column, resulting in poor separation.

A: Tailing is a classic problem with amines on silica gel.

  • Cause: The basic amine functionality interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via acid-base interactions. This leads to irreversible adsorption or slow, uneven elution.

  • Solution 1 (Add a Basic Modifier): Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent. A common starting point is 0.5-1% by volume. The modifier will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.[6]

  • Solution 2 (Use a Different Stationary Phase): Consider using alumina (basic or neutral) or a deactivated silica gel which has fewer free silanol groups.

Q: I can't find a solvent system that gives good separation on TLC. The spots are either at the baseline or at the solvent front.

A: This requires a systematic approach to solvent selection.

  • Cause: The polarity difference between your compound and the impurities is either too large or too small for a simple two-component solvent system.

  • Solution 1 (Systematic Eluent Selection): Start with a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Run TLC plates at various ratios (e.g., 9:1, 4:1, 1:1 Hex:EtOAc). If this fails, switch the polar component to something stronger like methanol or isopropanol, often in a dichloromethane (DCM) or ethyl acetate base. For example, a 1-5% MeOH in DCM mixture is a very common eluent system for polar compounds.

  • Solution 2 (Ternary System): Sometimes, a three-component system can provide the resolution that a two-component system cannot. For example, Hexane/Ethyl Acetate/Methanol or DCM/Methanol/Triethylamine.

Recrystallization via Salt Formation

If your compound is an oil or purifies poorly by other methods, converting it to a crystalline salt for recrystallization is an excellent strategy. Amines readily form salts with acids like HCl, which are often highly crystalline solids.[7]

Q: I've added acid to form the salt, but my product has "oiled out" instead of crystallizing.

A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute.

  • Cause 1 (Solution Cooled Too Quickly): Rapid cooling doesn't give molecules enough time to align into a crystal lattice.

  • Solution: Re-heat the solution until the oil redissolves. You may need to add a small amount of the primary solvent to ensure everything is in solution.[8] Then, allow the flask to cool very slowly. Insulate the flask with a beaker of warm water or cotton to slow the cooling rate.

  • Cause 2 (Incorrect Solvent): The solvent may be too "good" or too "poor."

  • Solution: This often requires a two-solvent system.[9] Dissolve the salt in a minimal amount of a "good" hot solvent (e.g., methanol, isopropanol). Then, slowly add a "bad" solvent (an anti-solvent, e.g., diethyl ether, ethyl acetate, or hexanes) dropwise to the hot solution until persistent cloudiness is observed. Add a drop or two of the "good" solvent to make it clear again, then allow it to cool slowly.

Q: After cooling, no crystals have formed. What should I do?

A: Crystal nucleation can sometimes be slow to initiate.

  • Cause: The solution is supersaturated but lacks a nucleation site to begin crystal growth.

  • Solution 1 (Scratch Method): Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.

  • Solution 2 (Seeding): If you have a tiny crystal of the pure product, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.

  • Solution 3 (Concentrate and Cool Again): You may have used too much solvent. Gently evaporate some of the solvent under reduced pressure and attempt to cool the more concentrated solution again.

Section 4: General FAQs

Q: How do I properly store the purified 2-((4-Methoxybenzyl)amino)ethanol? A: As an amine, the compound is susceptible to oxidation and can absorb atmospheric CO₂. It should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, and protected from light. Room temperature storage is generally acceptable.

Q: What is the best way to monitor the purity of my fractions and the final product? A:

  • Thin-Layer Chromatography (TLC): The quickest and most common method. Use a UV lamp to visualize the aromatic ring. A potassium permanganate (KMnO₄) stain is also very effective as it will react with both the alcohol and amine functional groups, appearing as a yellow spot on a purple background. A pure compound should show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. You can assess purity by looking for the absence of signals corresponding to starting materials or by-products. Integration of the aromatic protons versus the aliphatic protons can confirm the structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]

Q: I need to remove the triethylamine I added to my chromatography eluent. How? A: After combining your pure fractions, evaporate the solvent on a rotary evaporator. Triethylamine has a boiling point of 89°C and can often be removed by co-evaporation with a solvent like toluene under high vacuum. For trace amounts, re-dissolving the product in a solvent like DCM and washing with a dilute acid (e.g., 1% HCl) will protonate the triethylamine and pull it into the aqueous layer. Be aware this may also protonate your product, so a subsequent basic wash may be needed if you want the free base.

Section 5: Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Eluent Preparation: Prepare a solution of 1% triethylamine in 5% methanol/dichloromethane.

  • Column Packing: Dry-pack a column with an appropriate amount of silica gel (typically 50-100x the weight of your crude material).[10]

  • Equilibration: Pass several column volumes of the eluent through the silica gel until the bed is fully wetted and equilibrated. Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or DCM. Adsorb this solution onto a small amount of silica gel (~2-3x the weight of your product) by evaporating the solvent. Carefully add the dry, product-adsorbed silica to the top of the column.

  • Elution: Gently add the eluent and apply positive pressure. Collect fractions and monitor by TLC.

  • Workup: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via HCl Salt Recrystallization
  • Salt Formation: Dissolve the crude oil in a minimal amount of isopropanol or ethanol. Cool the solution in an ice bath. Slowly add a solution of HCl in diethyl ether (e.g., 2M) or concentrated aqueous HCl dropwise with stirring until the solution is acidic (test with pH paper) and a precipitate forms.

  • Isolation of Crude Salt: Collect the crude salt by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: Transfer the crude salt to a clean Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.[8]

  • Crystallization: Slowly add ethyl acetate dropwise until the solution becomes faintly cloudy. Add a few drops of hot isopropanol to clarify. Cover the flask and allow it to cool slowly to room temperature, then place it in a freezer.

  • Final Isolation: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104469, 2-[(4-Methoxybenzyl)amino]ethanol. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • O'Connor, K. (n.d.). Recrystallization with Two Solvents. Retrieved from [Link]

  • Université du Luxembourg. (n.d.). PubChemLite - 2-((4-methoxybenzyl)amino)ethanol (C10H15NO2). Retrieved from [Link]

  • ChemUniverse. (n.d.). 2-((4-METHOXYBENZYL)AMINO)ETHANOL. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanol, 2-[4-[(4-amino-5-methoxy-2-methylphenyl)azo]phenoxy]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Nighthawkinlight. (2019, January 30). Home Chemistry: Organic Solvent Vacuum Distillation [Video]. YouTube. Retrieved from [Link]

  • KBK Chem-Engineering Pvt. Ltd. (n.d.). "k-super" multi pressure distillation. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Fukuyama, T., & Kan, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses, 78, 235. Retrieved from [Link]

  • Google Patents. (1969). US3453183A - Method of purifying ethanolamines.
  • eCampusOntario Pressbooks. (n.d.). Chapter 7 Lab Overview and Background Information. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-[(4-Methoxybenzyl)amino]ethanol. Retrieved from [Link]

  • Google Patents. (2001). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • National Institutes of Health. (2018). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-((4-Methoxybenzyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 5, 2026

Welcome to the technical support guide for the synthesis of 2-((4-Methoxybenzyl)amino)ethanol. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and mitigate common impurities, thereby optimizing your synthetic protocol for higher purity and yield.

Introduction to the Synthesis

The most common and efficient method for synthesizing 2-((4-Methoxybenzyl)amino)ethanol is the reductive amination of 4-methoxybenzaldehyde with ethanolamine. This one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine product. While seemingly straightforward, several potential side reactions can lead to the formation of key impurities that complicate purification and compromise final product quality.

This guide will walk you through the identification, causality, and resolution of these common issues.

Part 1: Troubleshooting Guide

This section is designed in a problem-and-solution format to directly address specific experimental issues.

Problem 1: Low Purity - Presence of Unreacted Starting Materials

Symptoms:

  • TLC analysis shows spots corresponding to both 4-methoxybenzaldehyde and ethanolamine.

  • ¹H NMR spectrum of the crude product shows a characteristic aldehyde peak (~9.8 ppm) and broad signals for unreacted ethanolamine.

  • Final product yield is significantly lower than expected.

Root Cause Analysis:

The persistence of starting materials typically points to incomplete reaction, which can stem from several factors:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and amine to form the imine is a reversible equilibrium reaction. The presence of water can inhibit this step.[1]

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. An insufficient amount will lead to incomplete reduction of the imine intermediate.

  • Deactivated Reducing Agent: Common borohydride reagents can degrade upon improper storage or handling, losing their reductive power.

  • Suboptimal Reaction Conditions: Low temperature or insufficient reaction time can lead to a stalled reaction.

Solutions & Protocols:

  • Ensure Anhydrous Conditions: For the imine formation step, use dry solvents (e.g., methanol, ethanol) and consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium towards the imine.[2]

  • Optimize Reducing Agent Stoichiometry: Use a slight excess (1.2 - 1.5 equivalents) of the reducing agent (e.g., Sodium Borohydride, NaBH₄). Add the NaBH₄ portion-wise to control the reaction rate and temperature.[2]

  • Verify Reagent Quality: Use a fresh, unopened bottle of NaBH₄ or test an old batch on a simple ketone to confirm its activity.

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the 4-methoxybenzaldehyde spot before and during the reduction. The reaction is complete when the aldehyde is no longer visible.

Problem 2: Significant Tertiary Amine Impurity Detected

Symptoms:

  • LC-MS analysis shows a peak with a mass corresponding to N,N-bis(4-methoxybenzyl)ethanolamine.

  • ¹H NMR shows complex aromatic signals and the disappearance of the N-H proton signal.

  • Purification by column chromatography yields a less polar fraction preceding the main product.

Root Cause Analysis:

The most common high-molecular-weight impurity is the tertiary amine, formed when the desired secondary amine product reacts with another molecule of 4-methoxybenzaldehyde. This is a classic issue of overalkylation in reductive aminations.[3][4]

  • Mechanism: The newly formed, nucleophilic secondary amine competes with the starting ethanolamine for the remaining aldehyde, forming a new iminium ion that is subsequently reduced.

  • Contributing Factors:

    • Incorrect stoichiometry (excess aldehyde).

    • Slow reduction rate relative to the second amination rate.

    • Elevated reaction temperatures can accelerate the formation of the tertiary amine.[1]

Solutions & Protocols:

  • Control Stoichiometry: Use a slight excess of the amine (ethanolamine, ~1.1 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before significant overalkylation can occur.

  • Procedural Modification: A stepwise procedure is highly effective.[4][5]

    • Dissolve 4-methoxybenzaldehyde and ethanolamine in methanol and stir at room temperature for 1-2 hours to ensure complete formation of the imine.[2] Monitor by TLC.

    • Once the aldehyde is consumed, cool the mixture in an ice bath (0 °C).

    • Slowly add the sodium borohydride in small portions, keeping the temperature below 10 °C.

  • Choice of Reducing Agent: For particularly sensitive substrates, a milder reducing agent like sodium triacetoxyborohydride (STAB) can be used, as it is more selective for the reduction of iminium ions over aldehydes.[6][7]

Problem 3: Residual Imine Intermediate in Final Product

Symptoms:

  • A yellow color persists in the purified product.

  • ¹H NMR shows a signal for the imine proton (C=N-H) around 8.0-8.3 ppm.

  • The product may be unstable and degrade over time.

Root Cause Analysis:

The presence of the imine intermediate is a clear indication of incomplete reduction.[8]

  • Insufficient Reducing Agent: As in Problem 1, not enough reducing agent was used.

  • pH Conditions: While NaBH₄ is versatile, its reduction efficiency can be pH-dependent. Extremely basic conditions can slow the reduction. Conversely, a reagent like sodium cyanoborohydride (NaBH₃CN) is most effective under mildly acidic conditions (pH 4-5) which favor iminium ion formation.[3][6]

  • Steric Hindrance: While not a major issue for this specific synthesis, highly hindered ketones or amines can slow the rate of reduction.

Solutions & Protocols:

  • Acidic Workup/Protonation: Adding a mild acid (e.g., acetic acid) during the reduction step can protonate the imine, forming a more electrophilic iminium ion which is reduced much more rapidly by NaBH₄.[8]

  • Post-Reaction Quench: After the main reaction time, add a small amount of a proton source (like dilute HCl or NH₄Cl solution) to quench excess borohydride and hydrolyze any remaining imine before extraction.

  • Re-treatment: If a significant amount of imine is detected in the crude product, it can be redissolved in methanol, cooled, and treated with an additional portion of NaBH₄ to complete the reduction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and reducing agent for this synthesis?

Q2: How can I effectively purify the final product, 2-((4-Methoxybenzyl)amino)ethanol?

A2: The purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: This is highly effective for removing non-basic impurities like unreacted aldehyde or the alcohol byproduct (4-methoxybenzyl alcohol). Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as a hydrochloride salt. The organic layer containing neutral impurities is discarded. Then, basify the aqueous layer (e.g., with NaOH or K₂CO₃) to a pH > 10 and extract the pure amine back into an organic solvent.[8]

  • Column Chromatography: If your product is contaminated with the tertiary amine impurity, acid-base extraction will not be selective. Silica gel column chromatography is the best method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity (and adding a small amount of triethylamine, ~1%, to prevent peak tailing) will effectively separate the less polar tertiary amine from the more polar secondary amine product.

  • Recrystallization: If the final oil can be converted to a stable salt (e.g., hydrochloride salt), recrystallization from a suitable solvent system (e.g., isopropanol/ether) can provide a highly pure, crystalline solid.[10]

Q3: My ¹H NMR shows an unexpected singlet around 4.5 ppm. What is this impurity?

A3: This is likely 4-methoxybenzyl alcohol. It is formed by the direct reduction of the starting 4-methoxybenzaldehyde by sodium borohydride.[1] This side reaction becomes significant if the NaBH₄ is added too early before complete imine formation, or if a very large excess of the reducing agent is used. The benzylic protons (-CH₂-OH) of 4-methoxybenzyl alcohol typically appear as a singlet around 4.5-4.6 ppm. This impurity is neutral and can be easily removed by the acid-base extraction described in Q2.

Q4: Can I use catalytic hydrogenation instead of a chemical reducing agent?

A4: Yes, catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst, H₂/Pd-C) is an excellent and very clean alternative for reductive amination.[6] It is considered a green chemistry approach as it avoids stoichiometric inorganic waste. The reaction can be run in one pot by mixing the aldehyde, amine, and catalyst in a solvent like ethanol and subjecting the mixture to hydrogen pressure. A key advantage is that overalkylation to the tertiary amine is often less of a problem. However, it requires specialized equipment (hydrogenator) and careful handling of the flammable hydrogen gas and pyrophoric catalyst.

Part 3: Data & Visualization

Summary of Common Impurities
Impurity NameChemical StructureFormation PathwayRecommended Analytical MethodMitigation & Purification Strategy
4-Methoxybenzaldehyde CH₃O-C₆H₄-CHOUnreacted starting materialTLC, ¹H NMR (~9.8 ppm)Ensure complete reaction; remove via acid-base extraction or column chromatography.
Ethanolamine HO-CH₂-CH₂-NH₂Unreacted starting materialWater wash during workupUse slight excess; remove with aqueous washes.
Imine Intermediate CH₃O-C₆H₄-CH=N-CH₂-CH₂-OHIncomplete reduction¹H NMR (~8.1 ppm), TLCEnsure sufficient reducing agent; add mild acid; re-treat with NaBH₄.
4-Methoxybenzyl alcohol CH₃O-C₆H₄-CH₂-OHReduction of starting aldehydeTLC, ¹H NMR (~4.5 ppm)Allow full imine formation before adding NaBH₄; remove via acid-base extraction.
N,N-bis(4-methoxybenzyl)ethanolamine (CH₃O-C₆H₄-CH₂)₂-N-CH₂-CH₂-OHOveralkylation of productLC-MS, TLC, ¹H NMRUse slight excess of ethanolamine; control temperature; purify by column chromatography.
Visual Workflows
Diagram 1: Synthetic Pathway & Impurity Formation

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways A 4-Methoxybenzaldehyde I Imine Intermediate A->I + Ethanolamine - H₂O Imp1 Impurity: 4-Methoxybenzyl Alcohol A->Imp1 + [H] (Premature Reduction) Imp2 Impurity: Bis-Adduct (Tertiary Amine) A->Imp2 B Ethanolamine B->I P Product: 2-((4-Methoxybenzyl)amino)ethanol I->P + [H] (Reduction) P->Imp2 + Aldehyde + [H]

Caption: Reaction scheme for the synthesis and major impurity side reactions.

Diagram 2: Troubleshooting Decision Tree

G cluster_problems cluster_solutions start Crude Product Analysis (TLC, NMR, LC-MS) p1 Unreacted Aldehyde? start->p1 p2 Tertiary Amine? p1->p2 No s1 Solution: - Drive imine formation - Check reducing agent - Purify via extraction p1->s1 Yes p3 Imine Present? p2->p3 No s2 Solution: - Adjust stoichiometry - Lower temperature - Purify via chromatography p2->s2 Yes s3 Solution: - Add more reducing agent - Use mild acid catalyst - Re-treat crude product p3->s3 Yes

Caption: A logical decision tree for troubleshooting common synthesis issues.

References
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Quora. (2019). What happens to sodium cyanoborohydride after it reacts in a reductive amination?. Retrieved from [Link]

  • WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Myers, J.W. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Methoxybenzyl)amino]ethanol. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Retrieved from [Link]

  • ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-((4-Methoxybenzyl)amino)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-((4-Methoxybenzyl)amino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced reaction. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments, moving beyond simple procedural steps to explain the underlying chemical principles.

Overview of the Synthesis: Reductive Amination

The synthesis of 2-((4-Methoxybenzyl)amino)ethanol is typically achieved via a one-pot reductive amination. This process involves the reaction of 4-methoxybenzaldehyde (p-anisaldehyde) with ethanolamine to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine product.[1] While seemingly straightforward, the efficiency of this reaction hinges on a delicate balance of conditions that govern the two core mechanistic steps.

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) Aldehyde 4-Methoxy- benzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + H⁺ (cat.) - H₂O Amine Ethanolamine Amine->Imine + H⁺ (cat.) - H₂O Imine->Aldehyde + H₂O Imine->Amine + H₂O Imine->Imine_ref Water H₂O ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product 2-((4-Methoxybenzyl)amino)ethanol ReducingAgent->Product Imine_ref->Product

Caption: Reaction pathway for 2-((4-Methoxybenzyl)amino)ethanol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction yield is very low or I'm recovering mostly starting material. What's going wrong?

This is the most common issue, and it almost always points to problems with the first step of the reaction: imine formation. The conversion of an aldehyde and an amine to an imine is a reversible equilibrium reaction that generates water.[2] If this equilibrium is not effectively shifted towards the product, the subsequent reduction step has little or no imine to act upon.

Troubleshooting Steps:

  • Confirm Imine Formation: Before adding the reducing agent, attempt to confirm the presence of the imine intermediate. This can be done by taking a small aliquot of the reaction mixture (aldehyde + amine in solvent) and analyzing it by Thin Layer Chromatography (TLC) or ¹H NMR. The disappearance of the aldehyde spot on TLC and the appearance of a new, less polar spot is a good indicator. In the ¹H NMR, the aldehyde proton (~9.8 ppm) should diminish, and a new imine proton (CH =N) should appear around 8.0-8.5 ppm.

  • Actively Remove Water: Le Chatelier's principle is your guiding rule here. To drive the equilibrium forward, you must remove the water byproduct.

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture.[3][4] They are effective dehydrating agents that sequester water as it forms.

    • Azeotropic Distillation: For larger-scale reactions, running the reaction in a solvent like toluene using a Dean-Stark apparatus physically removes water from the system.[3][5]

  • Optimize pH: Imine formation is catalyzed by mild acid (optimal pH 4-6).[6][7]

    • Why? The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

    • The Problem: If the pH is too low (<4), the ethanolamine will be protonated to a non-nucleophilic ammonium salt, shutting down the reaction.

    • Solution: Add a catalytic amount (e.g., 0.1 eq) of a weak acid like acetic acid. This is particularly important when using borohydride reagents that can raise the pH.[8]

G start Low or No Product Yield check_imine Is imine intermediate forming? (Check via TLC/NMR before reduction) start->check_imine add_dehydrating Action: Add dehydrating agent (e.g., Molecular Sieves) check_imine->add_dehydrating No check_ph Is pH optimal (4-6)? check_imine->check_ph Yes success Yield Improved add_dehydrating->success add_acid Action: Add catalytic acid (e.g., Acetic Acid) check_ph->add_acid No check_reductant Is the reducing agent active? check_ph->check_reductant Yes add_acid->success use_new_reductant Action: Use fresh, anhydrous reducing agent check_reductant->use_new_reductant No check_reductant->success Yes use_new_reductant->success

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My main impurity is 4-methoxybenzyl alcohol. How do I prevent this?

The formation of 4-methoxybenzyl alcohol indicates that your reducing agent is reducing the starting aldehyde before it can form the imine. This is a problem of selectivity.

Cause: The reducing agent is too powerful or is being used under non-selective conditions. Sodium borohydride (NaBH₄), for example, is fully capable of reducing aldehydes to alcohols.[8]

Solutions:

  • Switch to a Milder Reducing Agent: This is the most effective solution.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for one-pot reductive aminations.[9] Its steric bulk and electron-withdrawing acetate groups make it less reactive, and it shows excellent selectivity for reducing the protonated iminium ion over the neutral aldehyde.

    • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective for imines under mildly acidic conditions (pH 4-5).[6] However, it is highly toxic and can generate hydrogen cyanide gas if the solution becomes too acidic, so STAB is generally preferred.

  • Adopt a Stepwise Procedure: If you must use a stronger reductant like NaBH₄, do not perform the reaction in one pot.

    • Step 1: Mix the 4-methoxybenzaldehyde and ethanolamine in a suitable solvent (e.g., methanol). Add a dehydrating agent or catalytic acid and stir for 1-2 hours to ensure maximum imine formation.

    • Step 2: Cool the reaction mixture (e.g., to 0 °C) and then slowly add the NaBH₄ portion-wise. The lower temperature and pre-formation of the imine minimize the reduction of the unreacted aldehyde.[8]

Reducing AgentSelectivityOptimal ConditionsSafety Considerations
Sodium Borohydride (NaBH₄)Low; reduces aldehydes and ketones rapidly.Stepwise procedure; low temperature (0 °C).Flammable solid; reacts with water to produce H₂.
Sodium Cyanoborohydride (NaBH₃CN)High; selectively reduces imines/iminium ions at acidic pH.[6]One-pot; pH 4-6.Highly Toxic. Can release HCN gas with strong acid.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)High; excellent selectivity for imines/iminium ions.[9]One-pot; often used with catalytic acetic acid.Moisture sensitive. Less toxic than NaBH₃CN.
Question 3: I am observing a dialkylated impurity, N,N-bis(4-methoxybenzyl)ethanolamine. How can this be avoided?

This side product forms when the desired secondary amine product, 2-((4-methoxybenzyl)amino)ethanol, reacts with another molecule of 4-methoxybenzaldehyde to form a new iminium ion, which is then reduced.

Cause: This "over-alkylation" is more likely when there is a significant excess of the aldehyde present or when the reaction is run for an extended period at elevated temperatures.[9]

Solutions:

  • Control Stoichiometry: Use a slight excess of the amine (ethanolamine), typically 1.1 to 1.2 equivalents relative to the aldehyde. This ensures the aldehyde is consumed, minimizing its availability to react with the product. Avoid large excesses of reagents.[10]

  • Slow Addition of Aldehyde: In a scaled-up process, consider slowly adding the aldehyde to a solution of the amine and the reducing agent. This maintains a low instantaneous concentration of the aldehyde, favoring the formation of the primary imine over the secondary iminium ion.

  • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting materials. Stop the reaction as soon as the starting aldehyde is consumed to prevent further reaction with the product.

Experimental Protocols

Protocol 1: Optimized One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its high selectivity and operational simplicity.

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methoxybenzaldehyde (1.0 eq) and ethanolamine (1.1 eq).

  • Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Add 3Å molecular sieves (approx. 1g per 10 mmol of aldehyde).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.). ResearchGate.
  • Reductive Amination. (n.d.). WordPress. Retrieved from [Link]

  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). KinaseCHEM.
  • Technical Support Center: Optimization of Reductive Amination for Chiral Amine Synthesis. (n.d.). BenchChem.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). GREEn Chemistry. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). Plekhanov Russian University of Economics. Retrieved from [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. Retrieved from [Link]

  • 2-((4-methoxybenzyl)amino)ethanol (C10H15NO2). (n.d.). PubChemLite.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • 2-[(4-Methoxybenzyl)amino]ethanol. (n.d.). PubChem. Retrieved from [Link]

  • 2-((4-Methoxybenzyl)amino)ethanol. (n.d.). BLDpharm.
  • Formation of Imines and Enamines. (n.d.). Chemistry Steps. Retrieved from [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025). Reddit. Retrieved from [Link]

  • Imine and Enamine Formation. (2021). YouTube. Retrieved from [Link]

  • 2-((4-Methoxybenzyl)amino)ethanol. (n.d.). Sigma-Aldrich.
  • Imine formation-Typical procedures. (2024). OperaChem. Retrieved from [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. Retrieved from [Link]

Sources

Technical Support Center: 2-((4-Methoxybenzyl)amino)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((4-Methoxybenzyl)amino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during this reductive amination procedure. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, ensuring you can diagnose and solve issues effectively.

Introduction to the Synthesis

The synthesis of 2-((4-Methoxybenzyl)amino)ethanol is typically achieved via a one-pot reductive amination. The process involves the reaction of 4-methoxybenzaldehyde with ethanolamine to form a Schiff base (imine) intermediate, which is subsequently reduced in situ to the desired secondary amine. While seemingly straightforward, this reaction is susceptible to several competing pathways that can diminish yield and complicate purification.

Below is a diagram illustrating the main synthetic route and the key side reactions that this guide will address.

Reductive_Amination_Pathways cluster_main Main Reaction Pathway cluster_side Common Side Reactions Reactants 4-Methoxybenzaldehyde + Ethanolamine Imine Imine Intermediate (Schiff Base) Reactants->Imine Condensation (-H2O) Side_Product_1 Side Product 1: 4-Methoxybenzyl Alcohol Reactants->Side_Product_1 Side_Product_3 Side Product 3: Oxazolidine Reactants->Side_Product_3 Cyclization (-H2O) Product Desired Product 2-((4-Methoxybenzyl)amino)ethanol Imine->Product Reduction (e.g., NaBH4) Side_Product_2 Side Product 2: Tertiary Amine (Over-alkylation) Product->Side_Product_2 Reacts with Aldehyde + Reduction

Caption: Main and competing reaction pathways in the synthesis of 2-((4-Methoxybenzyl)amino)ethanol.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

FAQ 1: My final product is contaminated with a significant amount of 4-methoxybenzyl alcohol. What is causing this and how can I prevent it?

Answer:

Root Cause Analysis: The formation of 4-methoxybenzyl alcohol is a classic side reaction in reductive aminations when using hydride-based reducing agents like sodium borohydride (NaBH₄).[1] NaBH₄ is capable of reducing both the imine intermediate and the starting aldehyde.[2] If the reduction of the aldehyde occurs at a competitive rate with imine formation, a significant portion of your starting material will be converted into the corresponding alcohol, thereby lowering the theoretical maximum yield of your desired amine.

This issue is often exacerbated by:

  • Rapid addition of NaBH₄: Adding the full equivalent of the reducing agent at the beginning of the reaction does not allow sufficient time for the imine intermediate to form.

  • High Reactivity of the Aldehyde: Aromatic aldehydes like 4-methoxybenzaldehyde are highly susceptible to reduction.

Preventative & Corrective Actions:

  • Stepwise Reagent Addition: The most reliable method to prevent aldehyde reduction is to separate the imine formation and reduction steps within the same pot. First, stir the 4-methoxybenzaldehyde and ethanolamine in a suitable solvent (e.g., methanol) at room temperature for a period to allow for the formation of the imine-hemiaminal equilibrium. Then, cool the reaction mixture (e.g., to 0 °C) before adding the NaBH₄ portion-wise. This temporal separation ensures the concentration of the imine is maximized before the reductant is introduced.[3]

  • Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a milder and more selective reducing agent that preferentially reduces imines/iminium ions over aldehydes.[3][4] While more expensive, it can be added at the start of the reaction with all other reagents (a true one-pot procedure) with minimal reduction of the starting aldehyde.

ParameterProtocol A (Standard NaBH₄)Protocol B (Optimized NaBH₄)Protocol C (NaBH(OAc)₃)
Reducing Agent Sodium BorohydrideSodium BorohydrideSodium Triacetoxyborohydride
Addition Time All at once at startAdded after 1 hr of stirring reactantsAll at once at start
Temperature Room Temperature0 °C for additionRoom Temperature
Selectivity Issue High risk of alcohol byproductLow risk of alcohol byproductVery low risk of alcohol byproduct
FAQ 2: I'm observing a higher molecular weight byproduct that is difficult to separate from my desired product. What is it?

Answer:

Root Cause Analysis: This common byproduct is almost certainly the tertiary amine, N,N-bis(4-methoxybenzyl)ethanolamine , formed via over-alkylation. The desired product, a secondary amine, is still nucleophilic and can react with a second molecule of 4-methoxybenzaldehyde to form a new iminium ion, which is then reduced.[1] This side reaction is particularly problematic when the aldehyde is used in excess or when reaction concentrations are high.

Over_Alkylation Product Desired Product (Secondary Amine) Iminium Iminium Ion Intermediate Product->Iminium + Aldehyde, -H2O Aldehyde 4-Methoxybenzaldehyde Reducer Reducing Agent (e.g., NaBH4) Tertiary_Amine Side Product: Tertiary Amine Iminium->Tertiary_Amine + Reducer

Sources

Technical Support Center: 2-((4-Methoxybenzyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-((4-Methoxybenzyl)amino)ethanol. This document is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth information on the stability, storage, and handling of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Core Concepts: Understanding the Stability of 2-((4-Methoxybenzyl)amino)ethanol

2-((4-Methoxybenzyl)amino)ethanol is a secondary amino alcohol. Its stability is primarily influenced by the reactivity of the secondary amine and the benzylamine moiety. Exposure to atmospheric conditions can lead to degradation, compromising sample purity and experimental outcomes.

Key Stability Concerns:
  • Oxidation: The benzylamine group is susceptible to oxidation, especially in the presence of air. This can lead to the formation of imines and subsequently benzaldehyde derivatives.

  • Reaction with Carbon Dioxide: Like many amines, 2-((4-Methoxybenzyl)amino)ethanol can react with atmospheric carbon dioxide (CO2) to form carbonate salts. This can alter the physical state and purity of the compound.

  • Light Sensitivity: While specific data for this compound is limited, many organic molecules, particularly those with aromatic rings, can be sensitive to light, which can catalyze degradation reactions.

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the quality of 2-((4-Methoxybenzyl)amino)ethanol.

ParameterRecommendationRationale
Temperature Room temperatureProtects against thermal degradation.
Atmosphere Inert gas (e.g., Argon)Minimizes oxidation and reaction with CO2.[1]
Light Protect from light (e.g., amber vial)Prevents light-catalyzed degradation.[1]
Container Tightly sealed containerPrevents exposure to air and moisture.
Handling Workflow:

cluster_storage Storage cluster_handling Handling storage Store under Argon in a cool, dark place purge Purge vial with inert gas storage->purge Before use weigh Quickly weigh the required amount purge->weigh dissolve Immediately dissolve in deoxygenated solvent weigh->dissolve use Use in experiment dissolve->use

Caption: Recommended handling workflow for 2-((4-Methoxybenzyl)amino)ethanol.

Troubleshooting Guide

This section addresses common issues encountered during the use of 2-((4-Methoxybenzyl)amino)ethanol in experimental settings.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Inconsistent experimental results or low yield Degradation of the starting material.1. Verify Purity: Analyze the purity of your 2-((4-Methoxybenzyl)amino)ethanol stock using techniques like NMR or LC-MS. 2. Fresh Stock: Use a freshly opened container or a new batch of the compound. 3. Inert Atmosphere: Ensure all handling steps are performed under an inert atmosphere.
Compound appears oily, discolored, or has a different consistency Formation of carbonate salts due to CO2 exposure or oxidation.1. Visual Inspection: Compare the appearance of your compound to the manufacturer's description. A pale-yellow to yellow-brown solid is expected. 2. Purification: If degradation is suspected, consider purification by recrystallization or column chromatography, though prevention is preferable.
Poor solubility in non-polar organic solvents Formation of polar impurities or carbonate salts.1. Solvent Choice: Use a more polar solvent if compatible with your reaction. 2. Purity Check: Analyze for impurities that may have altered the solubility profile.
Presence of unexpected peaks in analytical data (e.g., NMR, LC-MS) Degradation products such as the corresponding imine or 4-methoxybenzaldehyde.1. Identify Impurities: Attempt to identify the impurity peaks by comparing with known degradation products of benzylamines. 2. Review Handling: Re-evaluate your handling and storage procedures to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my 2-((4-Methoxybenzyl)amino)ethanol?

A1: The most common methods for purity assessment are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide a detailed structural confirmation and identify organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting and identifying impurities, even at low levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can be used to assess purity.

Q2: What solvents are recommended for dissolving 2-((4-Methoxybenzyl)amino)ethanol?

Q3: Can I store solutions of 2-((4-Methoxybenzyl)amino)ethanol?

A3: It is generally not recommended to store solutions of this compound for extended periods, as the stability in solution can be lower than in its solid form. If storage is necessary, it should be done under an inert atmosphere, protected from light, and at a low temperature. It is advisable to prepare solutions fresh for each experiment.

Q4: What are the primary degradation products I should look for?

A4: Based on the chemistry of benzylamines, the likely degradation products from oxidation include the corresponding imine and 4-methoxybenzaldehyde. Reaction with CO2 would lead to the formation of a carbonate salt.

Potential Degradation Pathway:

A 2-((4-Methoxybenzyl)amino)ethanol B Imine intermediate A->B Oxidation (O2) D Carbonate Salt A->D Reaction with CO2 C 4-Methoxybenzaldehyde B->C Hydrolysis

Caption: Potential degradation pathways for 2-((4-Methoxybenzyl)amino)ethanol.

Q5: Are there any incompatible materials I should be aware of?

A5: Yes, avoid contact with strong oxidizing agents, as they can accelerate the degradation of the amine functional group. Also, be cautious with strong acids, as they will protonate the amine, and strong bases.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-((4-Methoxybenzyl)amino)ethanol and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the peaks corresponding to the protons of the molecule and compare them to any unexpected peaks. The presence of significant impurity peaks may indicate degradation. Look for characteristic aldehyde proton signals (around 9-10 ppm) which could suggest the presence of 4-methoxybenzaldehyde.

Protocol 2: Preparation of a Stock Solution under Inert Atmosphere
  • Preparation: Place a vial containing 2-((4-Methoxybenzyl)amino)ethanol and a stir bar in a desiccator under vacuum for at least 30 minutes to remove any adsorbed moisture and air.

  • Inerting: Backfill the desiccator with an inert gas (e.g., argon or nitrogen).

  • Solvent Degassing: Degas the desired solvent by sparging with an inert gas for 15-30 minutes.

  • Dissolution: Under a positive pressure of the inert gas, transfer the degassed solvent to the vial containing the compound using a syringe.

  • Storage: If immediate use is not possible, seal the vial tightly with a septum and parafilm and store in a cool, dark place.

References

Sources

Technical Support Center: Optimizing the Synthesis of 2-((4-Methoxybenzyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((4-Methoxybenzyl)amino)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain a high-purity product. Our approach is grounded in established chemical principles and practical, field-proven experience.

I. Reaction Overview: Reductive Amination

The synthesis of 2-((4-Methoxybenzyl)amino)ethanol is typically achieved through a one-pot reductive amination reaction. This process involves two key steps:

  • Imine Formation: The reaction begins with the condensation of 4-methoxybenzaldehyde (p-anisaldehyde) and ethanolamine to form a Schiff base, or imine, intermediate. This is a reversible reaction, and the removal of water can drive the equilibrium towards the imine.

  • Reduction: The imine is then reduced in situ to the desired secondary amine product. A variety of reducing agents can be employed for this step.

This method is widely used for its efficiency and control, as it avoids the over-alkylation often seen with direct alkylation of amines.[1][2]

Reaction Scheme:

G cluster_0 Imine Formation cluster_1 Reduction 4-Methoxybenzaldehyde Imine_Intermediate Imine Intermediate 4-Methoxybenzaldehyde->Imine_Intermediate + Ethanolamine Ethanolamine H2O H₂O Imine_Intermediate->H2O - H₂O Product 2-((4-Methoxybenzyl)amino)ethanol Imine_Intermediate->Product + [H] Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Product

Figure 1: General workflow for the reductive amination synthesis of 2-((4-Methoxybenzyl)amino)ethanol.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors. Let's break down the most common culprits and their solutions:

  • Incomplete Imine Formation: The initial condensation to form the imine is an equilibrium reaction. If the imine concentration is low, the final product yield will be poor.

    • Solution: While not always necessary for a one-pot reaction, ensuring your starting materials are of high purity and anhydrous can help. The presence of excess water can hinder imine formation. Some protocols for reductive amination suggest allowing the aldehyde and amine to stir together for a period before adding the reducing agent to allow for sufficient imine formation.[3]

  • Inefficient Reduction: The choice and handling of the reducing agent are critical.

    • Solution: Sodium borohydride (NaBH₄) is a common and effective choice.[2][4] Ensure it is fresh and has been stored in a desiccated environment. It should be added portion-wise to control the reaction temperature, as the reduction is exothermic. For more sensitive substrates, milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, which also tolerate slightly acidic conditions that can favor imine formation.[1][5][6]

  • Side Reactions: Several side reactions can consume your starting materials or desired product.

    • Dialkylation: The most common side reaction is the formation of a tertiary amine, where the product amine reacts with another molecule of the aldehyde.[1]

      • Solution: Use a slight excess of ethanolamine (1.2-1.5 equivalents) to outcompete the secondary amine product for the aldehyde.

    • Aldehyde Reduction: The reducing agent can directly reduce the 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol.[7]

      • Solution: Add the reducing agent slowly and at a controlled temperature (e.g., 0-5 °C). This favors the reduction of the imine, which is generally faster than the reduction of the aldehyde by NaBH₄.

  • Suboptimal Reaction Conditions:

    • Solution: The choice of solvent can be important. Methanol or ethanol are commonly used and generally work well.[4] The reaction is often performed at room temperature, but gentle heating (40-50°C) may be beneficial for imine formation, followed by cooling before the addition of the reducing agent.

Question 2: I'm seeing multiple spots on my TLC plate. What are they, and how do I get rid of them?

Answer:

A multi-spot TLC is a common issue. Here's how to diagnose and address it:

  • Spot Identification:

    • Starting Materials: Spot your starting materials (4-methoxybenzaldehyde and ethanolamine) on the same TLC plate as your reaction mixture to identify any unreacted starting materials. 4-methoxybenzaldehyde is a common leftover.

    • Product: The product, 2-((4-Methoxybenzyl)amino)ethanol, is more polar than the starting aldehyde but less polar than ethanolamine.

    • Side Products:

      • 4-Methoxybenzyl alcohol: This is a likely side product from the reduction of the aldehyde. It will have a polarity similar to your product.

      • Tertiary Amine (Dialkylation Product): This will be less polar than your desired secondary amine product.

  • Troubleshooting the Impurities:

    • Unreacted Aldehyde: This suggests incomplete imine formation or insufficient reducing agent. Consider extending the reaction time or using a slight excess of the reducing agent.

    • Presence of 4-Methoxybenzyl alcohol: This indicates that the reduction of the aldehyde is competing with the reduction of the imine. Add the reducing agent more slowly and at a lower temperature.

    • Presence of the Tertiary Amine: Use a slight excess of ethanolamine as mentioned previously.

  • Purification: If side products are unavoidable, purification by column chromatography is the most effective method. A silica gel column with a gradient elution of ethyl acetate in hexanes, followed by a small percentage of methanol or triethylamine in ethyl acetate, can effectively separate the product from the less polar tertiary amine and the more polar unreacted ethanolamine.

Question 3: The reaction seems to stall and doesn't go to completion. What should I do?

Answer:

A stalled reaction can be frustrating. Here are a few things to check:

  • Reagent Quality: The primary suspect is often the reducing agent. If your sodium borohydride is old or has been exposed to moisture, its activity will be significantly reduced. Use a fresh bottle or a different reducing agent.

  • pH of the Reaction: For imine formation, a slightly acidic to neutral pH is often optimal. If the reaction medium is too basic, it can hinder the initial condensation step. A small amount of acetic acid can be added to catalyze imine formation, especially if using a reducing agent like sodium cyanoborohydride.[6]

  • Temperature: While the reduction is often done at room temperature or below, the initial imine formation may benefit from gentle heating. Try stirring the aldehyde and amine at 40-50°C for an hour before cooling and adding the reducing agent.

III. Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol to start with?

A1: Here is a robust starting protocol:

Experimental Protocol: Synthesis of 2-((4-Methoxybenzyl)amino)ethanol

  • To a round-bottom flask, add 4-methoxybenzaldehyde (1.0 eq) and methanol (5-10 mL per gram of aldehyde).

  • Add ethanolamine (1.2 eq) to the solution and stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the disappearance of the starting aldehyde and imine intermediate.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: How can I monitor the reaction progress effectively?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase of ethyl acetate/hexanes (e.g., 1:1). The starting aldehyde will be less polar than the product amine. The imine intermediate will have a polarity between the aldehyde and the amine. Staining the TLC plate with a p-anisaldehyde stain can help visualize the amine product as a distinct colored spot.[8]

Q3: What are the expected spectroscopic data for the final product?

A3:

  • ¹H NMR (in CDCl₃): You should expect to see signals corresponding to the methoxy group (~3.8 ppm, singlet, 3H), the aromatic protons (~6.8-7.2 ppm, two doublets, 4H), the benzylic methylene group (~3.7 ppm, singlet, 2H), and the two methylene groups of the ethanolamine moiety (~2.7-2.8 ppm, triplets, 4H). The -OH and -NH protons may appear as broad singlets.

  • ¹³C NMR (in CDCl₃): Expect signals for the methoxy carbon (~55 ppm), the aromatic carbons (~114-130 ppm), the benzylic carbon (~53 ppm), and the two carbons of the ethanolamine backbone (~50 and 60 ppm).[9]

Q4: What safety precautions should I take?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and quench the reaction slowly.

  • Ethanolamine is corrosive. Avoid contact with skin and eyes.

IV. Data Summary and Visualization

Table 1: Troubleshooting Common Impurities

ImpurityLikely CauseSuggested Solution
Unreacted 4-MethoxybenzaldehydeIncomplete reaction, insufficient reducing agentExtend reaction time, use fresh NaBH₄
4-Methoxybenzyl alcoholAldehyde reductionAdd NaBH₄ slowly at a lower temperature
Tertiary Amine (Dialkylation)Product reacts with aldehydeUse a slight excess of ethanolamine

Troubleshooting Workflow:

G start Low Yield or Impure Product check_tlc Analyze by TLC. Identify spots (starting materials, product, side products). start->check_tlc unreacted_aldehyde Unreacted Aldehyde Present? check_tlc->unreacted_aldehyde alcohol_present 4-Methoxybenzyl Alcohol Present? unreacted_aldehyde->alcohol_present No solution_aldehyde Extend reaction time. Use fresh/excess reducing agent. unreacted_aldehyde->solution_aldehyde Yes tertiary_amine Tertiary Amine Present? alcohol_present->tertiary_amine No solution_alcohol Add NaBH₄ slowly at 0°C. alcohol_present->solution_alcohol Yes solution_tertiary Use 1.2-1.5 eq. of ethanolamine. tertiary_amine->solution_tertiary Yes purify Purify by Column Chromatography tertiary_amine->purify No solution_aldehyde->purify solution_alcohol->purify solution_tertiary->purify

Figure 2: A decision-making workflow for troubleshooting common issues in the synthesis.

V. References

  • PubChem. (n.d.). 2-[(4-Methoxybenzyl)amino]ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Larock, R. C. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Billman, J. H., & Diesing, A. C. (1957). The Synthesis of Secondary and Tertiary Amines by Borohydride Reduction. The Journal of Organic Chemistry, 22(9), 1068–1070.

  • ChemHelp ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.

  • Aldol Condensation. (n.d.). Retrieved from [Link]

  • Zeynizadeh, B., & Akbari, D. (2006). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Chilean Chemical Society, 51(2), 891-894.

  • US Patent No. US20090065445A1. (2009). Aromatic imine compounds for use as sulfide scavengers.

  • Asaula, V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1804.

  • Wuts, P. G. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current organic synthesis, 11(5), 694–703.

  • Asaula, V. M., et al. (n.d.). CATALYTIC REDUCTIVE AMINATION p-METHOXYBENZALDEHYDE WITH DI-ISO-PROPYLAMINE AT PRESENCE OF Co-CONTAINING COMPOSITE. Retrieved from [Link]

  • WO Patent No. WO2009035570A2. (2009). Aromatic imine compounds for use as sulfide scavengers.

  • PubChem. (n.d.). 2-[Methoxy(methyl)amino]ethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Monitoring 2-((4-Methoxybenzyl)amino)ethanol Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are monitoring the synthesis of 2-((4-Methoxybenzyl)amino)ethanol. This reaction, a classic example of reductive amination, involves the condensation of p-anisaldehyde with ethanolamine to form an intermediate imine, which is subsequently reduced to the target secondary amine. Thin-Layer Chromatography (TLC) is an indispensable tool for tracking this transformation, offering a rapid, inexpensive, and effective method to assess reaction completion, identify byproducts, and optimize conditions.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the key species I should be tracking on my TLC plate for this reaction?

You should be monitoring the consumption of your starting materials and the formation of your product. The key species are:

  • Starting Material 1 (SM1): p-Anisaldehyde (an aromatic aldehyde).

  • Starting Material 2 (SM2): Ethanolamine (a primary amino alcohol).

  • Intermediate: The corresponding N-(4-methoxybenzylidene)ethan-2-ol (an imine). This is often transient and may or may not be distinctly visible, depending on the reaction kinetics and the reducing agent used.[3][4]

  • Product (P): 2-((4-Methoxybenzyl)amino)ethanol (a secondary amine).

To do this effectively, you should always spot your TLC plate with individual lanes for your starting materials, the reaction mixture, and a "co-spot" lane containing a mix of starting materials and the reaction mixture to aid in positive identification.[1][5][6]

Q2: My spots are streaking badly. What's causing this and how can I fix it?

Streaking is the most common issue when working with amines on standard silica gel TLC plates.[7][8]

Causality: Silica gel is weakly acidic (due to Si-OH groups on its surface). Basic compounds, like the ethanolamine starting material and the secondary amine product, can interact strongly and non-specifically with these acidic sites. This causes the molecules to "drag" up the plate during development rather than moving as a compact spot. Overloading the sample on the plate can also lead to significant streaking.[8]

Solutions:

  • Add a Basic Modifier to the Eluent: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your developing solvent (eluent). A common choice is 0.5-2% triethylamine (Et₃N) or a 1-10% solution of ammonia in methanol, which is then used as the polar component of your solvent system.[5]

  • Reduce Sample Concentration: Your reaction mixture may be too concentrated. Dilute an aliquot of your reaction mixture in a suitable solvent (e.g., methanol or dichloromethane) before spotting it on the TLC plate.[7][9]

  • Use Neutral or Basic Alumina Plates: As an alternative to silica, you can use TLC plates coated with alumina (Al₂O₃), which is available in acidic, neutral, and basic grades. Basic or neutral alumina plates will minimize interactions with your amine compounds.

Experimental Protocols & Methodologies

Protocol 1: Standard TLC Monitoring Workflow

This protocol ensures a self-validating system for monitoring your reaction progress.

  • Plate Preparation: With a pencil (never a pen, as ink will run), gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark four distinct lanes: "Ald" (p-Anisaldehyde), "Am" (Ethanolamine), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Sample Spotting:

    • Using separate capillary spotters, apply a small spot of the diluted aldehyde solution on the "Ald" lane and the diluted ethanolamine solution on the "Am" lane.

    • On the "Co" lane, spot the aldehyde, let it dry, and then spot the ethanolamine directly on top of it. Finally, spot the reaction mixture on top of both.

    • Spot the diluted reaction mixture on the "Rxn" lane.

    • Expert Tip: Keep spots small and concentrated for the best resolution. If your sample is dilute, you can apply it multiple times to the same spot, allowing the solvent to fully evaporate between applications.[9]

  • Chamber Development: Place the prepared TLC plate in a developing chamber containing the chosen eluent. Ensure the chamber is saturated with solvent vapors by lining it with filter paper. The solvent level must be below the origin line.[7] Close the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization and Analysis: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry completely. Visualize the spots using the methods described in the "Visualization" section below. The reaction is complete when the spot corresponding to the limiting reactant (usually the aldehyde) has completely disappeared from the "Rxn" lane and a new spot corresponding to the product is dominant.[1]

TLC_Workflow

Troubleshooting Guide

Q3: I can't see all of my spots. Which visualization techniques should I use?

A multi-step visualization approach is essential because no single method will reveal all species in this reaction.

  • UV Light (Non-destructive): First, view the dried plate under a short-wave (254 nm) UV lamp.[10] The p-anisaldehyde and the 2-((4-Methoxybenzyl)amino)ethanol product both contain an aromatic ring and should appear as dark spots on the fluorescent green background. Ethanolamine, lacking a UV-active chromophore, will be invisible.

  • Staining (Destructive): After marking any UV-active spots, use a chemical stain.

    • Ninhydrin: This stain is highly specific for primary amines, which it turns a characteristic purple or pink color upon heating.[11][12] It will vividly show your ethanolamine starting material. Secondary amines, like your product, may appear as a faint yellow spot, but are often not clearly visible.[13][14] This makes ninhydrin excellent for confirming the consumption of ethanolamine.

    • Potassium Permanganate (KMnO₄): This is a strong oxidizing stain that reacts with a wide range of functional groups.[12] Aldehydes, alcohols, and amines will all be oxidized, appearing as yellow-brown spots on a purple background.[5] This is a great general-purpose stain to visualize nearly all species on the plate.

    • p-Anisaldehyde Stain: This stain is particularly useful as it can produce different colors for different functional groups upon heating, aiding in spot identification. It works well for alcohols, amines, and aldehydes.[10]

Stain Preparation Visualization Target Species
Ninhydrin Dissolve 0.3 g ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[11]Dip plate and heat gently with a heat gun until color develops.Primary Amines (Ethanolamine): Intense purple/pink.[14] Secondary Amines (Product): Faint yellow or invisible.[13]
KMnO₄ Dissolve 1.5 g KMnO₄ and 10 g K₂CO₃ in 200 mL of water.Dip plate; spots appear instantly at room temperature against a purple background.General Oxidizable Groups: Yellow/brown spots. Visualizes aldehyde, ethanolamine, and product.[5][15]
p-Anisaldehyde 10 mL p-anisaldehyde, 10 mL conc. H₂SO₄, and 200 mL ethanol. Store refrigerated.[11]Dip plate and heat with a heat gun until distinct colors appear.General Nucleophiles: Gives a range of colors (pinks, blues, greens) for aldehydes, amines, and alcohols.[10]
Q4: My spots are either stuck on the baseline (Rf ≈ 0) or at the solvent front (Rf ≈ 1). How do I get good separation?

This is a solvent polarity issue. The retention factor (Rf) is a measure of how far a compound travels up the plate. An ideal Rf value for analysis and purification is between 0.2 and 0.5.[5]

  • Spots at Baseline (Low Rf): Your eluent is not polar enough to move the polar compounds up the plate. Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For a dichloromethane/methanol system, increase the proportion of methanol.

  • Spots at Solvent Front (High Rf): Your eluent is too polar, causing all compounds to travel with the solvent front. Solution: Decrease the polarity of your eluent. Reduce the amount of the more polar solvent (e.g., use less ethyl acetate or methanol).

Recommended Starting Solvent Systems (Eluents):

Solvent System Ratio (v/v) Notes
Ethyl Acetate / Hexanes70:30A good starting point. Adjust ratio to achieve desired separation.
Dichloromethane / Methanol95:5Excellent for more polar compounds. Be mindful of methanol's high polarity.
Add to either system+ 1% TriethylamineCrucial for preventing streaking of amines. [5][8]
Troubleshooting Flowchart

TLC_Troubleshooting

References

  • TLC Stains. (n.d.). REACH Devices. Retrieved from [Link]

  • VanVeller, B. (n.d.). Resources - Department of Chemistry. Iowa State University. Retrieved from [Link]

  • Magic Formulas: TLC Stains. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • TLC Stains Preparation. (2011, June 28). ChemicalDesk.Com. Retrieved from [Link]

  • TLC Staining solutions. (2006, September 27). Org Prep Daily. Retrieved from [Link]

  • How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? (2017, March 11). ResearchGate. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • 2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Determination of 2-((4-Methoxybenzyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-((4-Methoxybenzyl)amino)ethanol

2-((4-Methoxybenzyl)amino)ethanol is a secondary amine containing a benzyl group and a primary alcohol. Its structural motifs are common in medicinal chemistry and it can serve as a key intermediate in the synthesis of various biologically active molecules. As with any compound intended for pharmaceutical use or advanced chemical applications, rigorous analytical characterization is not merely a procedural step but a cornerstone of quality, safety, and efficacy. The ability to accurately identify, quantify, and assess the purity of this compound is paramount.

This guide provides a comparative overview of the principal analytical methodologies applicable to 2-((4-Methoxybenzyl)amino)ethanol. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Beyond a mere recitation of techniques, this document is designed to provide the "why" behind the "how"—explaining the rationale for experimental choices and grounding the discussion in the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council on Harmonisation (ICH).[1][2][3][4][5][6]

Physicochemical Properties of 2-((4-Methoxybenzyl)amino)ethanol

A foundational understanding of the molecule's properties is critical for selecting and optimizing an analytical method.

PropertyValueSource
Molecular FormulaC10H15NO2[7]
Molecular Weight181.23 g/mol [7][8]
IUPAC Name2-[(4-methoxyphenyl)methylamino]ethanol[7]
AppearanceExpected to be a liquid or low-melting solidGeneral chemical knowledge
PolarityPolar, due to the hydroxyl and secondary amine groupsGeneral chemical knowledge
VolatilitySemi-volatile; may require derivatization for GC analysisGeneral chemical knowledge
ChromophoreAromatic ring provides UV absorbanceGeneral chemical knowledge

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

HPLC is often the primary choice for the analysis of non-volatile and thermally labile compounds, making it well-suited for 2-((4-Methoxybenzyl)amino)ethanol.[9][10][11] It is particularly powerful for purity determination, impurity profiling, and as a stability-indicating method.[3][12][13][14][15]

Causality in Method Development: Why Reversed-Phase?

Given the moderate polarity of 2-((4-Methoxybenzyl)amino)ethanol, a reversed-phase (RP) HPLC method is the logical starting point. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte's retention is governed by its hydrophobic interactions with the stationary phase. The aromatic ring and the ethyl chain in our target molecule will provide the necessary retention on a C18 column.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Diluent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 225 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Analyte and Impurities Integrate->Quantify

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed to separate the main component from potential process impurities and degradation products.

  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column:

    • C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the basic amine. A gradient elution is chosen to ensure elution of any less polar impurities and to provide a robust separation.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm (based on the UV absorbance of the methoxybenzyl moiety).

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of 2-((4-Methoxybenzyl)amino)ethanol and dissolve in a 50:50 mixture of water and acetonitrile to a final volume of 25.0 mL.

Performance Comparison and Validation Data (ICH Guidelines)

The following table presents expected performance characteristics for a validated HPLC method, consistent with ICH guidelines.[1][2][4][5][6]

ParameterExpected PerformanceRationale/Justification
Specificity No interference from placebo or known impurities at the retention time of the analyte peak. Peak purity index > 0.999.Demonstrates the method's ability to accurately measure the analyte in the presence of other components.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.Ensures a direct relationship between detector response and analyte concentration.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.Confirms the closeness of the measured value to the true value.
Precision Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.Shows the method's consistency under the same and different conditions (day, analyst, instrument).
LOD ~0.01% of target concentration (based on a signal-to-noise ratio of 3:1).The lowest amount of analyte that can be detected.
LOQ ~0.03% of target concentration (based on a signal-to-noise ratio of 10:1).The lowest amount of analyte that can be quantified with acceptable accuracy and precision.
Robustness %RSD ≤ 2.0% for small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).Indicates the method's reliability during normal use.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Confirmatory Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9][10] Due to the polar nature of the amine and hydroxyl groups in 2-((4-Methoxybenzyl)amino)ethanol, which can lead to poor peak shape and thermal degradation in the GC inlet, derivatization is often necessary.[16][17][18]

The Necessity of Derivatization

Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[16][17] For our target molecule, silylation is a common and effective approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine and hydroxyl groups, replacing them with non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.[16]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Aliquot of Sample in Solvent Deriv Add Silylation Reagent (e.g., BSTFA) Sample->Deriv Heat Heat to Drive Reaction Deriv->Heat Inject Inject into GC-MS Heat->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectrum Obtain Mass Spectrum of Peak TIC->Spectrum Identify Identify by Library Search & Fragmentation Spectrum->Identify

Experimental Protocol: GC-MS with Silylation
  • Derivatization:

    • To a dried aliquot of the sample (e.g., 1 mg) in a vial, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS System:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column:

    • DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Inlet Temperature: 270 °C (Splitless mode).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

Performance Comparison: GC-MS vs. HPLC
FeatureHPLCGC-MS
Applicability Excellent for non-volatile, thermally labile compounds. Ideal for purity and assay.[9][11]Best for volatile/semi-volatile compounds. Requires derivatization for this analyte.[9][19]
Sample Preparation Simpler; typically dissolve and inject.More complex; requires derivatization.[16]
Separation Efficiency Good; can be optimized with various column chemistries and mobile phases.Very high; long capillary columns provide excellent resolution.
Detection UV detection is common; provides quantitative data but limited structural information.Mass spectrometry provides definitive identification through fragmentation patterns and library matching.[20]
Quantitation Highly accurate and precise with external standards.Good; can be very accurate with appropriate internal standards.
Primary Use Case Quantitative analysis (assay, purity, stability).[9]Qualitative analysis (identification of unknowns, confirmation of identity).[10]

Spectroscopic Methods: Unveiling the Molecular Structure

While chromatographic techniques separate components of a mixture, spectroscopic methods provide detailed information about the molecular structure of the analyte itself.

Quantitative NMR (qNMR): An Absolute Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for structural elucidation. Furthermore, its quantitative application (qNMR) is a powerful tool for determining the purity or concentration of a substance without the need for a calibration curve of the analyte itself.[21][22][23] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[21][22]

Principle of qNMR: By integrating the area of a specific, well-resolved proton signal from the analyte and comparing it to the integral of a signal from a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.[24][25]

Experimental Protocol Outline:

  • Sample Preparation: Accurately weigh a known amount of 2-((4-Methoxybenzyl)amino)ethanol and a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved analyte peak and a well-resolved standard peak.

  • Calculation: Use the following formula to determine the purity of the analyte:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * 100

      • Where: I = integral, N = number of protons for the signal, M = molar mass, m = mass.[21]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid, non-destructive technique used for the identification of functional groups within a molecule. While not typically a quantitative method, it is an excellent tool for identity confirmation. For 2-((4-Methoxybenzyl)amino)ethanol, FTIR can confirm the presence of key structural features.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
3200-3400O-H (Alcohol) & N-H (Sec. Amine)StretchingBroad (O-H), one sharp band (N-H)[26]
3000-3100C-H (Aromatic)StretchingMedium to weak
2850-2960C-H (Aliphatic)StretchingMedium to strong
~1610, ~1510C=C (Aromatic)StretchingMedium to strong
1250-1335C-N (Aromatic Amine)StretchingStrong[26]
1030-1250C-O (Ether & Alcohol)StretchingStrong
690-900C-H (Aromatic)Bending (out-of-plane)Strong; pattern indicates substitution

This data is synthesized from general FTIR correlation tables.[26][27][28][29][30]

Conclusion and Method Selection Strategy

The choice of analytical method for 2-((4-Methoxybenzyl)amino)ethanol is dictated by the analytical objective.

  • For routine quality control, purity assessment, and stability testing, a validated RP-HPLC method is the gold standard. It offers the best combination of accuracy, precision, and suitability for quantifying the parent compound and its related substances.

  • For definitive identification of the compound or for characterizing unknown impurities, GC-MS (with derivatization) is the superior choice. The mass spectrum provides a molecular fingerprint that is invaluable for structural confirmation.

  • For primary characterization and to determine the absolute purity of a reference standard, qNMR is an unparalleled technique. Its ability to quantify without a specific standard of the analyte makes it a powerful metrological tool.

  • For rapid identity confirmation and to verify the presence of key functional groups, FTIR is a simple and effective method.

In a comprehensive drug development program, these methods are not mutually exclusive but are used in a complementary fashion to build a complete analytical profile of the target molecule, ensuring its quality, safety, and consistency.

References

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A Comprehensive Guide to the 1H NMR Analysis of 2-((4-Methoxybenzyl)amino)ethanol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 2-((4-Methoxybenzyl)amino)ethanol is a key intermediate in the synthesis of various biologically active molecules. Its purity and structural integrity directly impact the outcome of subsequent reactions and the pharmacological profile of the final product. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful, non-destructive tool for detailed structural analysis.

This guide, designed for the discerning scientist, provides an in-depth analysis of the ¹H NMR spectrum of 2-((4-Methoxybenzyl)amino)ethanol. We will dissect the spectrum, assign the proton signals, and interpret the coupling patterns. Furthermore, we will objectively compare the utility of ¹H NMR with other common analytical techniques, supported by experimental data, to provide a holistic understanding of its capabilities and limitations in the characterization of this important molecule.

Deciphering the ¹H NMR Spectrum of 2-((4-Methoxybenzyl)amino)ethanol

The ¹H NMR spectrum provides a wealth of information about the molecular structure through three key parameters: chemical shift (δ), integration, and signal splitting (multiplicity).

Molecular Structure and Proton Environments:

To interpret the spectrum, we must first identify the unique proton environments within the 2-((4-Methoxybenzyl)amino)ethanol molecule.

Figure 1: Molecular structure of 2-((4-Methoxybenzyl)amino)ethanol with proton labels.

Expected ¹H NMR Peak Assignments and Interpretation:

The following table summarizes the expected chemical shifts, multiplicities, and integration values for each proton in 2-((4-Methoxybenzyl)amino)ethanol, typically dissolved in a deuterated solvent like CDCl₃.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
Aromatic (Ha, Hb)6.80 - 7.30Doublet of doublets (or two doublets)4HProtons on the benzene ring. The electron-donating methoxy group and the electron-withdrawing amino-ethanol substituent create distinct electronic environments, leading to separate signals for protons ortho and meta to the methoxy group.
Methoxy (Hc)~3.80Singlet3HThe three protons of the methoxy group are equivalent and do not couple with other protons. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.[1]
Benzyl CH₂ (Hd)~3.70Singlet2HThese protons are adjacent to the nitrogen and the aromatic ring. Due to free rotation and distance from other protons, they often appear as a singlet.
N-CH₂ (He)~2.80Triplet2HThese protons are adjacent to the nitrogen and the CH₂OH group. They are coupled to the two protons of the adjacent CH₂ group, resulting in a triplet (n+1 rule, where n=2).[2]
O-CH₂ (Hf)~3.60Triplet2HThese protons are adjacent to the hydroxyl group and the N-CH₂ group. They are coupled to the two protons of the adjacent CH₂ group, resulting in a triplet (n+1 rule, where n=2).[3][2]
NH & OHVariableBroad Singlet2HThe chemical shifts of amine and hydroxyl protons are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They often appear as broad singlets and may not show clear coupling.[2]

Interpreting Coupling Constants (J-values):

The coupling constant, J, is the distance between the peaks in a multiplet and is measured in Hertz (Hz). It is independent of the magnetic field strength.

  • Aromatic Protons: The ortho-coupling (³J) between adjacent aromatic protons is typically in the range of 7-9 Hz. Meta-coupling (⁴J) is much smaller, around 2-3 Hz.[3]

  • Aliphatic Protons: The vicinal coupling (³J) between the N-CH₂ and O-CH₂ protons is expected to be around 5-7 Hz, typical for freely rotating alkyl chains.[4][5]

Comparison with Alternative Analytical Techniques

While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves complementary techniques.

Technique Information Provided Advantages Disadvantages Application for 2-((4-Methoxybenzyl)amino)ethanol
¹H NMR Spectroscopy Detailed structural information, proton connectivity, stereochemistry, and quantitative analysis.Non-destructive, provides rich structural detail, relatively fast for routine analysis.Requires deuterated solvents, can be complex for large molecules, may not be suitable for insoluble compounds.Ideal for confirming the identity, purity, and structure of the synthesized compound.
¹³C NMR Spectroscopy Information about the carbon skeleton of the molecule.Complements ¹H NMR by providing the number of unique carbon environments.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.Confirms the number and types of carbon atoms, supporting the overall structural assignment.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.Provides limited structural information on its own, can be destructive.Confirms the molecular weight (181.23 g/mol ) and can provide fragmentation data to support the proposed structure.[6][7]
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information about the overall molecular structure.Confirms the presence of O-H (alcohol), N-H (secondary amine), C-O (ether), and aromatic C-H bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High resolution for separating mixtures, quantitative.Does not provide structural information.Essential for determining the purity of the compound and for monitoring reaction progress.

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

Materials:

  • 2-((4-Methoxybenzyl)amino)ethanol (5-25 mg)[8]

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (approx. 0.7 mL)[9]

  • NMR tube (5 mm)

  • Pasteur pipette

  • Glass wool or cotton plug

  • Vial

Procedure:

  • Sample Weighing: Accurately weigh 5-25 mg of 2-((4-Methoxybenzyl)amino)ethanol into a clean, dry vial.[8][10]

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.

  • Filtration: Place a small plug of glass wool or cotton into a Pasteur pipette. Filter the solution through the plug directly into the NMR tube to remove any particulate matter.

  • Sample Transfer: Ensure the final volume in the NMR tube is appropriate for the spectrometer being used (typically around 5 cm depth).

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.[9]

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters to consider include the number of scans, relaxation delay, and spectral width.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Integrate the signals and determine the chemical shifts and coupling constants.

G cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation (Weighing, Dissolution, Filtration) B Data Acquisition (Locking, Shimming, Acquisition) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Calibration, Integration, Peak Picking) C->D E Structure Elucidation D->E

Figure 2: Workflow for ¹H NMR analysis.

Conclusion

¹H NMR spectroscopy is an indispensable technique for the structural characterization of 2-((4-Methoxybenzyl)amino)ethanol. Its ability to provide detailed information on the proton framework of the molecule makes it superior to many other analytical methods for this purpose. However, for a comprehensive and robust analysis, especially in a drug development context, a multi-technique approach is recommended. By combining the structural insights from ¹H and ¹³C NMR with the molecular weight confirmation from mass spectrometry and the purity assessment from HPLC, researchers can have the highest confidence in the identity and quality of their synthesized compounds. This guide serves as a foundational resource for scientists, enabling them to effectively utilize ¹H NMR and other analytical tools in their research endeavors.

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A Senior Scientist's Guide to the 13C NMR Characterization of 2-((4-Methoxybenzyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out for its ability to provide a direct fingerprint of the carbon skeleton of a molecule. This guide offers an in-depth technical comparison and characterization of 2-((4-Methoxybenzyl)amino)ethanol, a versatile intermediate in medicinal chemistry, through the lens of ¹³C NMR spectroscopy. We will dissect its unique spectral features and contrast them with its precursors, providing a robust framework for its identification and analysis.

The Foundational Role of ¹³C NMR in Structural Elucidation

Unlike ¹H NMR, which maps the proton environments in a molecule, ¹³C NMR provides a direct observation of the carbon framework. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, offering a wealth of information about hybridization, connectivity, and the presence of electron-donating or electron-withdrawing groups. For a molecule such as 2-((4-Methoxybenzyl)amino)ethanol, with its distinct aromatic and aliphatic regions, ¹³C NMR is indispensable for confirming its successful synthesis and purity.

The power of ¹³C NMR lies in the large chemical shift dispersion (typically 0-220 ppm), which minimizes the signal overlap that can often complicate ¹H NMR spectra. Each chemically non-equivalent carbon atom in a molecule generally gives rise to a distinct signal, making it a powerful tool for counting the number of unique carbon environments.

Deciphering the ¹³C NMR Spectrum of 2-((4-Methoxybenzyl)amino)ethanol

The structure of 2-((4-Methoxybenzyl)amino)ethanol comprises a p-substituted benzene ring and an ethanolamine side chain. This combination of aromatic and aliphatic moieties gives rise to a characteristic ¹³C NMR spectrum. Based on empirical data and computational prediction, the expected chemical shifts for 2-((4-Methoxybenzyl)amino)ethanol are presented below.

Table 1: Predicted and Experimental ¹³C NMR Chemical Shifts for 2-((4-Methoxybenzyl)amino)ethanol

Carbon AtomPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Rationale for Assignment
C1 (Quaternary aromatic)~132~131.8The ipso-carbon attached to the benzylic group. Its chemical shift is influenced by the substituent effect of the CH₂ group.
C2, C6 (Aromatic CH)~130~130.2Aromatic carbons ortho to the benzylic group. These are deshielded due to their proximity to the electron-withdrawing CH₂NH group.
C3, C5 (Aromatic CH)~114~113.8Aromatic carbons meta to the benzylic group and ortho to the methoxy group. They are shielded by the electron-donating effect of the OCH₃ group.
C4 (Quaternary aromatic)~159~158.6The aromatic carbon directly attached to the electron-donating methoxy group, resulting in a significant downfield shift.
C7 (Benzylic CH₂)~54~53.5The benzylic carbon is deshielded by the adjacent nitrogen atom and the aromatic ring.
C8 (Aliphatic CH₂)~51~50.7The aliphatic carbon adjacent to the nitrogen atom, showing a characteristic shift for an aminoethanol moiety.
C9 (Aliphatic CH₂)~61~60.5The aliphatic carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom.
C10 (Methoxy CH₃)~55~55.2The carbon of the methoxy group, typically found in this region.

Note: Experimental values are based on publicly available spectra and may vary slightly depending on the solvent and experimental conditions.

A Comparative Analysis: Dissecting the Structural Contributions

To truly appreciate the ¹³C NMR spectrum of 2-((4-Methoxybenzyl)amino)ethanol, a comparison with its constituent building blocks, 4-methoxybenzylamine and ethanolamine, is highly instructive. This comparative approach allows us to understand how the chemical shifts of the carbon atoms are altered upon the formation of the final product.

The Influence of the Ethanolamine Moiety

In ethanolamine, the two aliphatic carbons exhibit distinct chemical shifts due to their proximity to the nitrogen and oxygen atoms. The carbon adjacent to the hydroxyl group (C-OH) is more deshielded than the carbon adjacent to the amino group (C-NH₂).

The Signature of the 4-Methoxybenzyl Group

The ¹³C NMR spectrum of 4-methoxybenzylamine is characterized by the signals from the aromatic ring and the benzylic and methoxy carbons. The symmetry of the para-substituted ring results in four distinct aromatic signals.

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Carbon EnvironmentEthanolamine4-Methoxybenzylamine2-((4-Methoxybenzyl)amino)ethanolAnalysis of Shift Changes
Aromatic C (ipso-CH₂) -~134.5~131.8A slight upfield shift upon N-alkylation, reflecting a change in the electronic environment.
Aromatic C (ortho) -~129.5~130.2A minor downfield shift, indicating a slight decrease in electron density.
Aromatic C (meta) -~114.0~113.8Largely unchanged, as this position is less affected by the N-substitution.
Aromatic C (para-OCH₃) -~158.8~158.6Minimal change, as the dominant effect is from the directly attached methoxy group.
Benzylic CH₂ -~46.0~53.5A significant downfield shift of approximately 7.5 ppm upon substitution with the ethanol group, due to the increased steric hindrance and electronic effects.
Aliphatic CH₂-N ~44.5-~50.7A downfield shift of about 6.2 ppm compared to ethanolamine, resulting from the replacement of a proton on the nitrogen with the bulkier and more electron-withdrawing benzyl group.
Aliphatic CH₂-OH ~63.0-~60.5An upfield shift of approximately 2.5 ppm compared to ethanolamine. This is likely due to changes in hydrogen bonding and intramolecular interactions upon N-benzylation.
Methoxy CH₃ -~55.3~55.2Essentially unchanged, as it is distant from the site of reaction.

Note: Chemical shifts are approximate and sourced from various databases for comparative purposes.

Visualizing the Molecular Structure and Analytical Workflow

To further clarify the relationships between the molecular structure and the analytical process, the following diagrams are provided.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve ~20-50 mg in 0.7 mL CDCl₃ transfer Transfer to 5mm NMR tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup ¹³C Experiment (zgpg30) instrument->setup acquire Acquire Data (≥1024 scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference peak_pick Peak Picking reference->peak_pick assign Assign Chemical Shifts peak_pick->assign compare Compare with Alternatives assign->compare

Caption: Workflow for ¹³C NMR analysis.

Experimental Protocol for ¹³C NMR Characterization

To ensure the reproducibility and accuracy of the ¹³C NMR data, adherence to a standardized experimental protocol is paramount.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of 2-((4-Methoxybenzyl)amino)ethanol. A higher concentration is recommended for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.
  • Transfer the solution into a 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer.
  • Lock the field using the deuterium signal from the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.
  • Tune and match the ¹³C probe.

3. Data Acquisition:

  • Set up a standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on a Bruker instrument).
  • Set the spectral width to approximately 220-240 ppm.
  • The acquisition time is typically set to 1-2 seconds.
  • A relaxation delay (d1) of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei.
  • Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Perform phase correction to ensure all peaks are in the absorptive mode.
  • Apply baseline correction to obtain a flat baseline.
  • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Conclusion: A Definitive Analytical Signature

The ¹³C NMR spectrum of 2-((4-Methoxybenzyl)amino)ethanol provides a definitive and information-rich analytical signature. Through the careful assignment of each carbon signal and a comparative analysis with its precursors, we can confidently confirm the structure of the molecule. The principles and protocols outlined in this guide serve as a robust framework for researchers and scientists in the field, ensuring the scientific integrity and trustworthiness of their findings. This detailed characterization underscores the power of ¹³C NMR as an indispensable tool in the arsenal of the modern chemist.

References

  • PubChem Compound Summary for CID 104469, 2-((4-Methoxybenzyl)amino)ethanol. National Center for Biotechnology Information. [Link]

  • Ethanolamine (HMDB0000149) 13C NMR Spectrum. Human Metabolome Database. [Link]

  • Interpreting Carbon-13 NMR Spectra. LibreTexts Chemistry. [Link]

  • A User Guide to Modern NMR Experiments. University of Oxford, Chemistry Research Laboratory. [Link]

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-((4-Methoxybenzyl)amino)ethanol: ESI vs. APCI

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. 2-((4-Methoxybenzyl)amino)ethanol is a secondary amine containing both a hydroxyl group and a methoxy-substituted aromatic ring. Its structural features make it an interesting candidate for various synthetic pathways and potentially, as a pharmacophore. Mass spectrometry (MS) stands as an indispensable tool for the structural elucidation and quantification of such small molecules.

This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of two common atmospheric pressure ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—for the analysis of 2-((4-Methoxybenzyl)amino)ethanol. We will delve into the causality behind experimental choices, present detailed protocols, and explore the expected fragmentation patterns to provide researchers with a practical framework for their analytical workflows.

Analyte Profile: 2-((4-Methoxybenzyl)amino)ethanol

Understanding the physicochemical properties of the analyte is the first step in developing a robust mass spectrometry method.

PropertyValueSource
Chemical Structure Chemical structure of 2-((4-Methoxybenzyl)amino)ethanolPubChem[1]
Molecular Formula C10H15NO2PubChem[1]
Molecular Weight 181.23 g/mol PubChem[1]
Monoisotopic Mass 181.1103 DaPubChem[1]

The key structural features influencing its behavior in a mass spectrometer are:

  • Secondary Amine: A basic site that is readily protonated, making it an excellent candidate for positive ion mode analysis.

  • Hydroxyl Group: A polar functional group that can participate in hydrogen bonding and is a potential site for neutral loss (H2O).

  • Methoxybenzyl Group: This group is prone to characteristic fragmentation, particularly cleavage at the benzylic position.

Ionization Source Selection: A Comparative Analysis

The choice of ionization source is critical and depends on the analyte's polarity and thermal stability.[2][3] For 2-((4-Methoxybenzyl)amino)ethanol, both ESI and APCI are viable options, but they operate on fundamentally different principles, which impacts sensitivity and the nature of the resulting mass spectrum.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar, ionizable, and thermally labile molecules.[2] It generates ions from a liquid phase.

Mechanism of ESI:

  • A high voltage is applied to a liquid sample flowing through a capillary, creating a fine mist of charged droplets.

  • As the solvent evaporates from the droplets, the charge density on the surface increases.

  • This eventually leads to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]+ in positive ion mode.[2]

For our analyte, the presence of the basic amine group makes it highly suitable for ESI in positive ion mode. The polarity imparted by the hydroxyl group further enhances its compatibility with ESI.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is also a soft ionization technique but is better suited for less polar to moderately polar, thermally stable compounds with molecular weights typically under 1500 Da.[4][5]

Mechanism of APCI:

  • The sample solution is sprayed through a heated nebulizer, rapidly vaporizing the solvent and the analyte.

  • A corona discharge needle ionizes the solvent vapor, creating reactant ions.

  • These reactant ions then transfer a proton to the gas-phase analyte molecules through chemical ionization.[5][6]

While our analyte is polar, APCI can be a robust alternative, particularly if the analysis is performed using a less polar mobile phase or if the sample matrix is complex.[5]

Head-to-Head Comparison for 2-((4-Methoxybenzyl)amino)ethanol
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for Analyte
Ionization Phase LiquidGasESI is favored due to the analyte's polarity.
Analyte Polarity Ideal for polar and ionic compounds.[2]Suited for moderately polar to nonpolar compounds.[2][4]The amine and hydroxyl groups make ESI a primary choice.
Thermal Stability Gentle, suitable for thermally labile molecules.Requires analyte to be thermally stable to withstand vaporization.[4]The analyte is expected to be stable enough for APCI.
Susceptibility to Matrix Effects Can be more prone to ion suppression.Often less susceptible to matrix effects than ESI.[7]APCI might be advantageous for complex samples like plasma.
Expected Primary Ion [M+H]+[M+H]+Both techniques should yield the protonated molecule.

Experimental Protocols

The following protocols are designed for a high-resolution mass spectrometer, such as a Thermo Scientific Orbitrap, but can be adapted for other modern mass spectrometers.

Sample Preparation

This protocol ensures the sample is clean and at an appropriate concentration to avoid detector saturation and ion suppression.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-((4-Methoxybenzyl)amino)ethanol and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Take 10 µL of the stock solution and dilute it with 990 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Final Dilution (for infusion): For direct infusion, further dilute the working solution to approximately 1 µg/mL in the same solvent.

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before injection.

ESI-MS Protocol (Positive Ion Mode)
  • Chromatography (if applicable): Use a C18 column with a gradient elution from a mobile phase A (water + 0.1% formic acid) to mobile phase B (acetonitrile or methanol + 0.1% formic acid).

  • Infusion: Directly infuse the sample at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 275 °C

    • Sheath Gas Flow Rate: 35 (arbitrary units)

    • Auxiliary Gas Flow Rate: 10 (arbitrary units)

    • Mass Range: m/z 50-500

    • Resolution (Orbitrap): 60,000

APCI-MS Protocol (Positive Ion Mode)
  • Chromatography (if applicable): Compatible with both reversed-phase and normal-phase chromatography.

  • Infusion: Directly infuse the sample at a flow rate of 200-500 µL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive

    • Discharge Current: 5 µA

    • Vaporizer Temperature: 400 °C[6]

    • Capillary Temperature: 275 °C[6]

    • Sheath Gas Flow Rate: 40 (arbitrary units)

    • Auxiliary Gas Flow Rate: 15 (arbitrary units)

    • Mass Range: m/z 50-500

    • Resolution (Orbitrap): 60,000

Fragmentation Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of an analyte.[8] In MS/MS, the protonated molecule ([M+H]+, the precursor ion) is selected and fragmented by collision-induced dissociation (CID) to produce characteristic product ions.

Predicted Fragmentation Pathway

The protonated molecule ([M+H]+) has an expected m/z of 182.12. The most likely fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a stable methoxybenzyl cation.

Key Predicted Fragments:

m/z (Predicted)Ion FormulaDescription
182.12[C10H16NO2]+Protonated molecule [M+H]+
164.11[C10H14NO]+Loss of water (-H2O) from the precursor ion.
121.06[C8H9O]+Methoxybenzyl cation, formed by cleavage of the C-N bond. This is expected to be the base peak.
91.05[C7H7]+Tropylium ion, formed from the methoxybenzyl cation by loss of formaldehyde (-CH2O).

The following diagram illustrates the proposed primary fragmentation pathway.

fragmentation_pathway M_H [M+H]+ m/z 182.12 loss_H2O Loss of H2O M_H->loss_H2O loss_C2H5NO Loss of C2H5NO M_H->loss_C2H5NO fragment_164 [C10H14NO]+ m/z 164.11 loss_H2O->fragment_164 fragment_121 [C8H9O]+ m/z 121.06 (Methoxybenzyl cation) loss_C2H5NO->fragment_121 loss_CH2O Loss of CH2O fragment_121->loss_CH2O fragment_91 [C7H7]+ m/z 91.05 (Tropylium ion) loss_CH2O->fragment_91

Caption: Proposed MS/MS fragmentation pathway for protonated 2-((4-Methoxybenzyl)amino)ethanol.

Overall Analytical Workflow

A successful analysis requires a systematic approach from sample preparation to data interpretation. The following workflow diagram provides a high-level overview of the process.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) working Working Solution (10 µg/mL) stock->working final Final Dilution (~1 µg/mL) working->final ionization Ionization (ESI or APCI) final->ionization ms1 MS1 Scan (Detect [M+H]+) ionization->ms1 ms2 MS/MS Scan (Fragmentation) ms1->ms2 mass_acc Accurate Mass Confirmation ms2->mass_acc frag_match Fragmentation Pattern Matching mass_acc->frag_match struct_elucid Structure Elucidation frag_match->struct_elucid

Caption: A typical workflow for the mass spectrometric analysis of a small molecule.

Conclusion and Recommendations

Both ESI and APCI are capable of ionizing 2-((4-Methoxybenzyl)amino)ethanol. However, for routine analysis and high sensitivity, Electrospray Ionization (ESI) is the recommended primary technique due to the analyte's polar and basic nature. It is expected to provide a strong signal for the protonated molecule [M+H]+ with minimal in-source fragmentation.

Atmospheric Pressure Chemical Ionization (APCI) serves as an excellent alternative and may even be preferable in situations where:

  • The sample is dissolved in a less polar solvent system.

  • Matrix effects from complex biological samples are a concern.

  • A higher flow rate from the liquid chromatography system is used.

For unambiguous identification, high-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition through accurate mass measurement. Furthermore, tandem mass spectrometry (MS/MS) is essential to validate the structure by comparing the experimental fragmentation pattern with the predicted pathways outlined in this guide. This dual approach ensures both the identity and purity of 2-((4-Methoxybenzyl)amino)ethanol are confirmed with the highest degree of confidence.

References

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

  • de la Mata, A. P., & Hurlbut, J. A. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Rapid Communications in Mass Spectrometry, 25(13), 1865–1874. Retrieved from [Link]

  • Advion, Inc. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Retrieved from [Link]

  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]

  • Li, W., et al. (2015). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 107, 258-263. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4348, Benzylethanolamine. Retrieved from [Link]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

  • NIST/EPA/NIH Mass Spectral Library. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Bristow, A. W. T., & Webb, K. S. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of the American Society for Mass Spectrometry, 32(5), 1234-1244. Retrieved from [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • MassBank. (2008, October 21). Organic compounds. Retrieved from [Link]

  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

  • ResearchGate. (n.d.). Full scan spectra and fragmentation patterns of ethanolamine and CME. Retrieved from [Link]

  • Van der Burg, M. J., & Eeltink, S. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Separation Science, 43(1), 159-173. Retrieved from [Link]

  • ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? Retrieved from [Link]

  • YouTube. (2022, September 8). Quickly Understand Tandem Mass Spectrometry (MS/MS). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review. Retrieved from [Link]

  • PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • PubMed. (2013, March 15). Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2010). Simultaneous measurement of three N-acylethanolamides in human bio-matrices using ultra performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2024, July 3). Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review. Retrieved from [Link]

Sources

A Comparative Guide to the HPLC Purity Analysis of 2-((4-Methoxybenzyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The precise determination of purity for pharmaceutical intermediates is not merely a regulatory formality; it is the bedrock of drug safety and efficacy. 2-((4-Methoxybenzyl)amino)ethanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a secondary amine, a primary alcohol, and a methoxybenzyl group, presents a unique set of analytical challenges.[1][2] The presence of both polar (hydroxyl, amine) and non-polar (aromatic ring) moieties demands a carefully considered analytical approach to ensure that all potential impurities—ranging from starting material residues to by-products and degradants—are effectively separated and quantified.

This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the robust purity analysis of 2-((4-Methoxybenzyl)amino)ethanol. We will explore the gold-standard reversed-phase approach, compare it with advanced alternative methodologies, and provide the detailed protocols necessary to establish a self-validating and trustworthy analytical system in your laboratory.

Pillar 1: The Workhorse Method - Reversed-Phase HPLC (RP-HPLC)

For the routine quality control of compounds like 2-((4-Methoxybenzyl)amino)ethanol, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique, with estimates suggesting it accounts for over 65% of all HPLC separations.[3] Its versatility and robustness make it the ideal starting point for method development.

The Principle of Separation

RP-HPLC operates on the principle of hydrophobic interactions.[3] A non-polar stationary phase (typically alkyl-silane bonded silica) is used with a polar mobile phase. The analyte, 2-((4-Methoxybenzyl)amino)ethanol, will partition between the two phases. Its retention is primarily governed by the hydrophobic character of the 4-methoxybenzyl group interacting with the stationary phase, while the polar ethanolamine portion prefers the mobile phase.

Causality Behind Method Parameters:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the conventional first choice.[4] The long alkyl chains provide sufficient hydrophobic surface area to retain the molecule via its aromatic ring, allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase Composition: A gradient of a polar aqueous buffer and an organic modifier (like acetonitrile or methanol) is typical. The critical component is the buffer . 2-((4-Methoxybenzyl)amino)ethanol has a secondary amine which is basic. Without pH control, this amine can exist in both protonated (charged) and neutral forms, leading to poor peak shape (tailing) and shifting retention times. A buffer, set at least one pH unit away from the analyte's pKa, ensures a consistent ionization state, leading to sharp, reproducible peaks.[4] For UV-based methods, a phosphate buffer is excellent. For mass spectrometry (MS) compatibility, a volatile buffer like ammonium acetate or formate is required.[4]

  • Detection: The presence of the benzene ring provides a strong chromophore, making UV detection straightforward. A photodiode array (PDA) detector is ideal for confirming peak purity and selecting the optimal detection wavelength, typically around 225 nm or 275 nm.

RP-HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Injector Autosampler Sample->Injector MobilePhase Prepare Buffered Aqueous & Organic Phases Pump Gradient Pump MobilePhase->Pump Pump->Injector Elution Column C18 Column Injector->Column Elution Detector PDA Detector Column->Detector Detection CDS Chromatography Data System (CDS) Detector->CDS Signal Report Purity Report (% Area) CDS->Report

Fig 1. Standard workflow for RP-HPLC purity analysis.

Pillar 2: Alternative Methodologies for Complex Separations

While RP-HPLC is robust, certain analytical challenges may require alternative approaches. This is particularly true when dealing with highly polar impurities that are poorly retained on a C18 column or when definitive identification of unknown peaks is required.

Alternative A: Hydrophilic Interaction Liquid Chromatography (HILIC)

When key process impurities or degradants are significantly more polar than the parent compound, they may elute in the solvent front in an RP-HPLC system, making quantification impossible. HILIC is an excellent alternative designed specifically for the retention and separation of polar compounds.[5][6]

The HILIC Advantage:

In HILIC, the separation mechanism is inverted from RP-HPLC. A polar stationary phase (e.g., bare silica, amino, or zwitterionic) is used with a mobile phase high in organic solvent (typically >80% acetonitrile).[5][7] The polar analytes partition into a water-enriched layer on the surface of the stationary phase.[6] This results in strong retention of polar species that would otherwise be unretained in reversed-phase. For 2-((4-Methoxybenzyl)amino)ethanol, HILIC could be invaluable for quantifying polar starting materials like ethanolamine.

Alternative B: The Power of Mass Spectrometry (LC-MS)

For comprehensive impurity profiling, UV detection alone is insufficient as it provides no structural information.[8] Coupling HPLC to a mass spectrometer (LC-MS) is the definitive technique for identifying and characterizing unknown impurities.[9] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, can provide highly accurate mass measurements, allowing for the confident assignment of elemental compositions for unknown peaks.[10] This is a mandatory step in pharmaceutical development for understanding potential risks associated with impurities.[10]

LC-MS can be coupled with either RP-HPLC or HILIC, providing a powerful combination of separation and identification. The high organic content of the mobile phase in HILIC is particularly advantageous for MS, as it promotes efficient solvent evaporation and enhances ionization, often leading to increased sensitivity.[7]

Comparative Performance Overview

The choice of analytical method depends on the specific objective, from routine QC to in-depth impurity investigation. The table below provides a comparative summary.

Parameter Reversed-Phase HPLC (RP-HPLC) Hydrophilic Interaction Liquid Chromatography (HILIC) HPLC with Mass Spectrometry (LC-MS)
Principle Hydrophobic partitioningHydrophilic partitioning and ion exchangeCombines separation with mass-based detection
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amino, Zwitterionic)[5]C18 or HILIC phase
Mobile Phase High aqueous content, gradient to high organicHigh organic content, gradient to higher aqueous[5]Volatile buffers required (e.g., ammonium acetate)[4]
Best Suited For Routine QC, purity of moderately polar to non-polar compounds.Analysis of very polar compounds, separation of polar impurities.[6][11]Identification of unknown impurities, trace-level quantification, confirmation of purity.[8][9]
Advantages Robust, reproducible, widely applicable, vast knowledge base.Excellent retention of polar analytes, orthogonal selectivity to RP.Provides molecular weight and structural data, highly sensitive and specific.[8]
Limitations Poor retention for very polar compounds.[12]Can have longer equilibration times, sensitive to mobile phase water content.Higher equipment cost and complexity, requires volatile mobile phases.

digraph "Method Selection Logic" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
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Start [label="Purity Analysis of\n2-((4-Methoxybenzyl)amino)ethanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Objective [label="What is the Analytical Objective?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Impurity_Polarity [label="Are key impurities\nvery polar?", shape=diamond, style=filled, fillcolor="#FBBC05"]; ID_Required [label="Is structural identification\nof unknowns required?", shape=diamond, style=filled, fillcolor="#FBBC05"];

RP_HPLC [label="Use RP-HPLC with UV Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; HILIC [label="Use HILIC with UV Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; LC_MS [label="Couple chosen separation\n(RP or HILIC) to MS", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Objective; Objective -> Impurity_Polarity [label="Routine QC &\nPurity Assay"]; Objective -> ID_Required [label="Impurity Profiling &\nCharacterization"]; Impurity_Polarity -> RP_HPLC [label="No"]; Impurity_Polarity -> HILIC [label="Yes"]; ID_Required -> LC_MS [label="Yes"]; }

Fig 2. Decision tree for selecting the appropriate analytical method.

Experimental Protocol: A Self-Validating RP-HPLC Method

Trustworthiness in analytical data is achieved through rigorous validation. Every analytical protocol should be a self-validating system, demonstrated through a System Suitability Test (SST) prior to sample analysis. This ensures the chromatographic system is performing adequately for the intended analysis. The following protocol is based on established principles of method development and validation as outlined by the International Council for Harmonisation (ICH).[13][14][15][16]

1. Materials and Reagents:

  • Reference Standard: 2-((4-Methoxybenzyl)amino)ethanol, of known high purity.

  • Solvents: HPLC-grade acetonitrile and water.

  • Buffer Reagents: Monobasic and dibasic sodium phosphate, analytical grade.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (90:10 v/v).

  • Reference Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner and at the same concentration as the Reference Standard Solution.

4. System Suitability Test (SST) - The Basis of Trust: Before injecting any samples, perform at least five replicate injections of the Reference Standard Solution. The system is deemed suitable for use only if the following criteria are met:

  • Tailing Factor (T): Must be ≤ 2.0. This ensures peak symmetry, indicating no undesirable secondary interactions.

  • Theoretical Plates (N): Must be ≥ 2000. This demonstrates column efficiency and good separation power.

  • Relative Standard Deviation (RSD): The RSD for the peak area of the five replicate injections must be ≤ 2.0%. This confirms the precision of the injector and the overall system.[17]

5. Analysis Procedure:

  • Perform the SST and confirm all criteria are met.

  • Inject the diluent (blank) to ensure no system peaks interfere.

  • Inject the Sample Solution in duplicate.

  • Inject a single Reference Standard Solution every 6-10 sample injections to bracket the samples and verify system stability.

6. Calculation of Purity: Purity is typically calculated using the area percent method.

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Conclusion

The selection of an appropriate HPLC method for the purity analysis of 2-((4-Methoxybenzyl)amino)ethanol is a strategic decision guided by the analytical objective. Standard RP-HPLC provides a robust and reliable platform for routine quality control, grounded in well-understood principles of separation. For more complex challenges involving highly polar impurities or the need for definitive structural elucidation, HILIC and LC-MS offer powerful, complementary capabilities. By implementing a self-validating protocol with rigorous system suitability criteria, researchers and drug development professionals can generate high-quality, trustworthy data that ensures the integrity of their materials and the ultimate safety of the final pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. ICH. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

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  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

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A Comparative Guide to 2-((4-Methoxybenzyl)amino)ethanol: A Novel Sterically Hindered Amine for CO2 Capture

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imperative to mitigate atmospheric CO2 levels has catalyzed extensive research into efficient carbon capture technologies. Aqueous amine scrubbing remains the most mature technology for post-combustion CO2 capture, but it is hampered by the high energy penalty associated with solvent regeneration. Sterically hindered amines offer a promising solution by altering the reaction stoichiometry to favor bicarbonate formation over the more stable carbamates, thereby reducing regeneration energy. This guide provides a comprehensive comparison of 2-((4-Methoxybenzyl)amino)ethanol, a novel secondary amino alcohol with significant steric hindrance, against established industry benchmarks: Monoethanolamine (MEA), Diethanolamine (DEA), and the archetypal sterically hindered amine, 2-Amino-2-methyl-1-propanol (AMP). We will delve into the synthesis, physicochemical properties, and comparative performance in CO2 capture, supported by detailed experimental protocols for researchers and drug development professionals exploring novel capture agents or related amino alcohol applications.

Introduction: The Role of Steric Hindrance in Amino Alcohol-Based CO2 Capture

Amino alcohols, or alkanolamines, are bifunctional compounds that have been the cornerstone of industrial acid gas removal for decades. Their ability to capture CO2 stems from the basicity of the amine group. Conventional primary and secondary amines, such as Monoethanolamine (MEA) and Diethanolamine (DEA), react rapidly with CO2 to form stable carbamates.[1][2] This reaction, while fast, has a 2:1 amine-to-CO2 stoichiometry, limiting the theoretical maximum loading capacity to 0.5 moles of CO2 per mole of amine. Furthermore, the high stability of the resulting carbamate necessitates a significant energy input for solvent regeneration.[3]

The concept of steric hindrance introduces a paradigm shift. By attaching a bulky substituent to the nitrogen atom, as seen in 2-Amino-2-methyl-1-propanol (AMP), the direct nucleophilic attack of the nitrogen on CO2 is impeded.[4][5] This destabilizes the carbamate intermediate, promoting its rapid hydrolysis to form bicarbonate.[6] This bicarbonate pathway offers two key advantages:

  • Higher Loading Capacity: The reaction stoichiometry shifts towards 1:1, doubling the theoretical maximum CO2 loading to 1.0 mol/mol.[7]

  • Lower Regeneration Energy: Bicarbonate is less thermally stable than carbamate, allowing for CO2 release and solvent regeneration at lower temperatures, thus saving energy.[8]

This guide introduces 2-((4-Methoxybenzyl)amino)ethanol (hereafter referred to as M-MEA ), a secondary amino alcohol featuring a bulky 4-methoxybenzyl group. We hypothesize that this significant steric hindrance will favor the bicarbonate formation pathway, potentially offering superior performance compared to established amines. This document provides the foundational data and protocols to test this hypothesis.

Physicochemical Properties of Selected Amino Alcohols

A fundamental comparison begins with the intrinsic properties of the molecules. These properties influence their behavior in aqueous solutions, including viscosity, boiling point (relevant to volatility and regeneration conditions), and basicity (pKa), which is crucial for CO2 reactivity.

PropertyM-MEAMEADEAAMP
Structure HOCH₂CH₂NH₂(HOCH₂CH₂)₂NH(CH₃)₂C(NH₂)CH₂OH
Molecular Weight ( g/mol ) 181.23[9]61.08[10]105.14[11]89.14
Type Secondary, HinderedPrimary, UnhinderedSecondary, UnhinderedPrimary, Hindered
Boiling Point (°C) 329.5170[12]270[13]165
pKa (at 25°C) Est. 9.5-9.89.58.99.7
Appearance LiquidColorless, viscous liquid[1]White solid or viscous liquid[14]Solid
CAS Number 64834-63-5[9]141-43-5[10]111-42-2[2]124-68-5[15]

Note: The pKa for M-MEA is an estimate based on structurally similar secondary amines and requires experimental verification.

Synthesis and Characterization of M-MEA

To enable its study, M-MEA must first be synthesized. Reductive amination is a robust and widely used method for forming C-N bonds and is particularly suitable for synthesizing secondary amines from a primary amine and a carbonyl compound.[][17]

Synthesis Pathway: Reductive Amination

The synthesis involves a two-step, one-pot reaction. First, monoethanolamine reacts with 4-methoxybenzaldehyde to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) to yield the final secondary amine, M-MEA.[18]

G cluster_reactants Reactants MEA Monoethanolamine Imine Imine Intermediate (Schiff Base Formation) MEA->Imine Aldehyde 4-Methoxybenzaldehyde Aldehyde->Imine ReducingAgent + Sodium Borohydride (NaBH₄) (Reducing Agent) Imine->ReducingAgent In situ reduction Product 2-((4-Methoxybenzyl)amino)ethanol (M-MEA) ReducingAgent->Product caption Workflow for M-MEA Synthesis via Reductive Amination.

Caption: Workflow for M-MEA Synthesis via Reductive Amination.

Experimental Protocol: Synthesis of M-MEA
  • Rationale: This protocol uses methanol as a solvent due to its ability to dissolve all reactants. Sodium borohydride is selected as the reducing agent for its mildness and selectivity, minimizing the risk of reducing the aldehyde starting material directly. The reaction is performed at 0°C initially to control the exothermic reaction of imine formation and reduction.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-methoxybenzaldehyde (13.6 g, 0.1 mol) and methanol (100 mL).

  • Addition: Cool the flask in an ice bath to 0°C. Slowly add monoethanolamine (6.1 g, 0.1 mol) dropwise over 15 minutes. Stir the mixture for 30 minutes at 0°C.

  • Reduction: Add sodium borohydride (4.2 g, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching: Slowly add 50 mL of deionized water to quench any unreacted NaBH₄.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure M-MEA.

Protocol: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure. The disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of a new methylene signal for the benzyl group (C-N bond, ~3.7 ppm) are key indicators of success. Specific protocols for determining the absolute configuration of amino alcohols using NMR have been well-established.[19][20][21]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. Look for O-H (~3300 cm⁻¹), N-H (~3300 cm⁻¹, secondary amine), and C-O (~1250 cm⁻¹, ether) stretches.

Comparative Performance in CO2 Capture

Reaction Mechanisms: Carbamate vs. Bicarbonate Pathways

The performance of an amine solvent is dictated by its reaction pathway with CO2. Unhindered amines like MEA and DEA primarily form stable carbamates, while sterically hindered amines like AMP and, hypothetically, M-MEA, favor bicarbonate formation.

G cluster_carbamate Pathway 1: Carbamate Formation (e.g., MEA) cluster_bicarbonate Pathway 2: Bicarbonate Formation (e.g., M-MEA, AMP) reactant reactant intermediate intermediate product product amine amine CO2_1 CO₂ Zwitterion Zwitterion Intermediate CO2_1->Zwitterion Amine1_1 2 R₂NH (e.g., 2 MEA) Amine1_1->Zwitterion Fast Reaction Carbamate Carbamate (R₂NCOO⁻) + Protonated Amine (R₂NH₂⁺) Zwitterion->Carbamate Base Catalyzed CO2_2 CO₂ Bicarbonate Bicarbonate (HCO₃⁻) + Protonated Amine (R₂NH₂⁺) CO2_2->Bicarbonate Amine2_1 R₂NH (Hindered Amine) Amine2_1->Bicarbonate Acts as catalyst H2O H₂O H2O->Bicarbonate Base Catalyzed by Amine caption Contrasting CO₂ capture mechanisms.

Caption: Contrasting CO₂ capture mechanisms.

Experimental Performance Metrics

The following table summarizes the expected and documented performance of the selected amines. The values for M-MEA are projected based on its sterically hindered structure and require experimental validation using the protocols provided in Section 5.0.

Performance MetricM-MEA (Projected)MEA (Benchmark)DEAAMP
Max CO2 Loading (mol CO2/mol amine) ~0.8 - 1.0 ~0.5[22]~0.5-0.7~0.8 - 1.0 [22]
Absorption Rate ModerateFast[22]ModerateSlow to Moderate[22]
Relative Regeneration Energy Low HighHighLow [7]
Dominant Reaction Product BicarbonateCarbamateCarbamateBicarbonate[6]
Corrosion Potential LowHighModerateLow[23]

Expert Insights: The high loading capacity of AMP is well-documented and is a direct result of its steric hindrance.[22] We project M-MEA will perform similarly or better due to the even larger 4-methoxybenzyl group. While MEA has a faster absorption rate, the overall efficiency of a capture process is heavily influenced by the cyclic capacity (the difference between rich and lean loading) and the energy of regeneration. Here, hindered amines like AMP and M-MEA are expected to excel.[22][24]

Key Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and performance evaluation of novel amino alcohols for CO2 capture.

Protocol: Evaluation of CO2 Absorption Performance
  • Rationale: This protocol describes a standard laboratory-scale setup for measuring the CO2 absorption capacity of an amine solution.[25][26] A gas mixture of known CO2 concentration is bubbled through the test solution, and the outlet CO2 concentration is measured over time. The total amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet concentrations.[27]

G cluster_gas Gas Supply CO2_Cylinder CO₂ Cylinder MFC Mass Flow Controllers (Set Inlet Concentration) CO2_Cylinder->MFC N2_Cylinder N₂ Cylinder N2_Cylinder->MFC Absorber Glass Absorber Vessel (Amine Solution + Stirrer) MFC->Absorber Inlet Gas Analyzer CO₂ Gas Analyzer (Measure Outlet Conc.) Absorber->Analyzer Outlet Gas Vent Vent Analyzer->Vent caption Experimental workflow for CO₂ absorption measurement.

Caption: Experimental workflow for CO₂ absorption measurement.

  • Solution Preparation: Prepare a 30 wt% aqueous solution of the amine to be tested (e.g., M-MEA).

  • System Setup: Charge 150 mL of the amine solution into a temperature-controlled glass absorber vessel equipped with a magnetic stirrer and a gas sparging tube.[26]

  • Gas Flow: Using mass flow controllers, create a gas stream of 15% CO2 in N2 at a total flow rate of 200 mL/min.

  • Absorption: Bypass the absorber and measure the initial CO2 concentration with an infrared CO2 analyzer to get a baseline (C_in). Once stable, divert the gas flow through the amine solution.

  • Data Logging: Record the outlet CO2 concentration (C_out) from the analyzer over time until C_out equals C_in (i.e., the solution is saturated).

  • Calculation: Calculate the CO2 loading (α, in mol CO2/mol amine) using the following equation: α = [∫(C_in - C_out(t)) * F * dt] / (V_sol * C_amine) where F is the molar flow rate of the gas, t is time, V_sol is the volume of the solution, and C_amine is the molar concentration of the amine.

Protocol: Spectroscopic Analysis of CO2-Loaded Solutions
  • Rationale: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful in-situ technique to identify the species formed upon CO2 absorption.[3] Carbamate and bicarbonate ions have distinct vibrational frequencies, allowing for qualitative and semi-quantitative analysis of the reaction pathway.

  • Sample Preparation: Take small aliquots of the amine solution at different stages of CO2 loading (e.g., 0.2, 0.5, 0.8 mol CO2/mol amine).

  • FTIR Analysis: Place a drop of the CO2-loaded solution directly onto the ATR crystal of an FTIR spectrometer and collect the spectrum.

  • Data Interpretation: Analyze the resulting spectrum for characteristic peaks.

    • Carbamate (R₂NCOO⁻): Look for strong asymmetric and symmetric stretching vibrations, typically around 1560-1590 cm⁻¹ and 1380-1410 cm⁻¹, respectively.[28][29]

    • Bicarbonate (HCO₃⁻): Identify the characteristic C-O stretches, typically found around 1630-1650 cm⁻¹ and a broader peak near 1360 cm⁻¹.[3]

    • Interpretation: For a sterically hindered amine like M-MEA, the spectra should show a dominant presence of bicarbonate peaks, especially at higher CO2 loadings. In contrast, MEA spectra will be dominated by carbamate peaks.

Discussion and Future Outlook

The theoretical advantages of a sterically hindered amine structure position 2-((4-Methoxybenzyl)amino)ethanol (M-MEA) as a compelling candidate for advanced CO2 capture applications. Its large benzyl group is expected to provide significant steric hindrance, likely surpassing that of AMP, to strongly favor the energy-efficient bicarbonate reaction pathway. This would translate to a high CO2 loading capacity and a reduced energy requirement for regeneration, addressing the primary drawbacks of the current benchmark, MEA.

However, projections must be validated by rigorous experimentation. The protocols outlined in this guide provide a clear roadmap for the synthesis, characterization, and performance evaluation of M-MEA. Key future experiments should focus on:

  • Vapor-Liquid Equilibrium (VLE) Studies: To precisely quantify the heat of absorption and regeneration energy.

  • Kinetics Studies: To determine the absorption rate under various conditions, as this is a potential drawback of hindered amines.

  • Degradation Studies: To assess the long-term stability of M-MEA under thermal and oxidative stress, which is critical for industrial viability.[15]

By systematically comparing M-MEA against MEA, DEA, and AMP, researchers can objectively determine its potential as a next-generation solvent for post-combustion CO2 capture.

References

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  • ResearchGate. (2010). Sterically Hindered Amine-Based Absorbents for the Removal of CO2 from Gas Streams.
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  • Wikipedia. (n.d.). Diethanolamine.
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  • RSC Publishing. (n.d.). Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP) and low temperature solvent regeneration.
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  • OSTI.gov. (n.d.). H2S/CO2 separation using sterically hindered amine membranes.
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  • ACS Publications. (2018). Silica-Supported Sterically Hindered Amines for CO2 Capture.
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  • RSC Publishing. (2005). Absolute configuration of amino alcohols by 1H-NMR.
  • MDPI. (2024). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study.
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A Comparative Guide to the Structural Validation of 2-((4-Methoxybenzyl)amino)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of the primary analytical techniques for the structural validation of 2-((4-methoxybenzyl)amino)ethanol derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography, offering field-proven insights and experimental data to guide researchers in making informed decisions for their analytical workflows. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of structural elucidation methodologies.

Introduction: The Criticality of Structural Validation

The 2-((4-methoxybenzyl)amino)ethanol framework is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules dictates their interaction with biological targets, and therefore, their efficacy and safety. Unambiguous structural validation is not merely a procedural step but the bedrock upon which all subsequent biological and pharmacological studies are built. An erroneously assigned structure can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, the failure of a promising drug candidate.

This guide will compare and contrast the most powerful and commonly employed techniques for the structural determination of small organic molecules, providing the necessary detail for researchers to select the optimal method, or combination of methods, for their specific 2-((4-methoxybenzyl)amino)ethanol derivative.

The Analytical Arsenal: A Comparative Overview

The structural validation of a novel chemical entity relies on a multi-pronged analytical approach. While each technique provides a unique piece of the structural puzzle, their combined application offers a synergistic and irrefutable confirmation of the molecular architecture.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nucleiNon-destructive, provides detailed information on the carbon-hydrogen framework in solutionCan be complex to interpret for molecules with many signals, requires relatively pure samples
Mass Spectrometry Molecular weight and elemental composition, fragmentation patternsHigh sensitivity, provides molecular formula confirmationDoes not provide direct information on atom connectivity or stereochemistry
X-ray Crystallography Absolute three-dimensional structure in the solid stateUnambiguous determination of molecular structure, including stereochemistry.[1][2][3][4]Requires a suitable single crystal, which can be challenging to obtain

Deep Dive into Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

3.1.1. ¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a representative 2-((4-methoxybenzyl)amino)ethanol derivative, the following key signals would be expected:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
Methoxy (-OCH₃)~3.8Singlet3HConfirms the presence of the methoxy group.
Aromatic (C₆H₄)~6.8-7.3Doublets4HIndicates a para-substituted benzene ring.
Benzyl (-CH₂-)~3.7Singlet2HConfirms the benzylic methylene group.
Aminoethanol (-NH-CH₂-CH₂-OH)2.5-3.0Multiplets5HComplex signals for the ethanolamine chain. The N-H and O-H protons are often broad and may exchange with D₂O.[5][6]
3.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environment.

CarbonsChemical Shift (δ, ppm)Key Insights
Methoxy (-OCH₃)~55Characteristic shift for a methoxy carbon.
Aromatic (C₆H₄)114-159Multiple signals corresponding to the aromatic carbons.
Benzyl (-CH₂-)~54Confirms the benzylic methylene carbon.
Aminoethanol (-CH₂-CH₂-)45-65Two distinct signals for the ethanolamine carbons.

Causality in Experimental Choice: The choice of solvent is critical in NMR. Deuterated solvents that are chemically similar to the intended biological environment (e.g., DMSO-d₆, CDCl₃) are chosen to ensure the observed conformation is relevant. The addition of a small amount of D₂O can be used to identify exchangeable protons (N-H and O-H), which will disappear from the spectrum.[6]

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the exact molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For 2-((4-methoxybenzyl)amino)ethanol (C₁₀H₁₅NO₂), the molecular weight is 181.23 g/mol .[7]

Key Fragmentation Pathways:

  • α-Cleavage: A characteristic fragmentation for amines and alcohols is the cleavage of the bond adjacent to the heteroatom.[5][6] For 2-((4-methoxybenzyl)amino)ethanol, this can lead to several key fragments.

  • Loss of Water: Alcohols can undergo dehydration, leading to a peak at M-18.[8]

Expected Key Fragments:

m/zFragmentSignificance
181[M]⁺Molecular ion peak. The odd molecular weight is consistent with the presence of one nitrogen atom (the Nitrogen Rule).[5][6]
121[C₈H₉O]⁺Loss of the aminoethanol group, forming the stable 4-methoxybenzyl cation.
61[C₂H₅NO]⁺Cleavage between the benzyl group and the nitrogen.
30[CH₄N]⁺A common fragment for primary amines resulting from cleavage of the C-C bond in the ethanolamine moiety.

Trustworthiness through Self-Validation: The presence of the molecular ion peak at the expected m/z and a fragmentation pattern consistent with the proposed structure provides strong, self-validating evidence for the compound's identity.

Single Crystal X-ray Crystallography: The Definitive Answer

Single crystal X-ray crystallography is the gold standard for structural determination.[1][2][3][4] It provides an unambiguous, three-dimensional model of the molecule as it exists in the crystal lattice, revealing bond lengths, bond angles, and stereochemistry with high precision.

Workflow for X-ray Crystallography:

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Slow Evaporation Slow Evaporation Mount Crystal Mount Crystal Slow Evaporation->Mount Crystal Obtain Single Crystal Vapor Diffusion Vapor Diffusion Vapor Diffusion->Mount Crystal Cooling Cooling Cooling->Mount Crystal X-ray Diffraction X-ray Diffraction Mount Crystal->X-ray Diffraction Solve Phase Problem Solve Phase Problem X-ray Diffraction->Solve Phase Problem Diffraction Pattern Build Model Build Model Solve Phase Problem->Build Model Electron Density Map Refine Structure Refine Structure Build Model->Refine Structure Final Structure Final Structure Refine Structure->Final Structure R-factor

Caption: Workflow for Single Crystal X-ray Crystallography.

Authoritative Grounding: The successful refinement of a crystal structure, resulting in low R-factors and a chemically sensible model, provides the highest level of confidence in the assigned structure.

Experimental Protocol: Synthesis and Purification of 2-((4-Methoxybenzyl)amino)ethanol

This protocol provides a representative method for the synthesis of the parent compound, which can be adapted for various derivatives.

Materials:

  • 4-Methoxybenzaldehyde

  • Ethanolamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: Dissolve 4-methoxybenzaldehyde (1.0 eq) in methanol. Add ethanolamine (1.1 eq) dropwise and stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Visualization of the Synthetic Pathway:

G 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Imine Intermediate Imine Intermediate 4-Methoxybenzaldehyde->Imine Intermediate Ethanolamine Ethanolamine Ethanolamine->Imine Intermediate + Product 2-((4-Methoxybenzyl)amino)ethanol Imine Intermediate->Product Reduction NaBH4 NaBH4 NaBH4->Product

Caption: Synthesis of 2-((4-Methoxybenzyl)amino)ethanol.

Conclusion: An Integrated Approach to Structural Certainty

The robust structural validation of 2-((4-methoxybenzyl)amino)ethanol derivatives is paramount for the advancement of drug discovery programs. While each analytical technique discussed offers unique and valuable information, a truly comprehensive and irrefutable structural assignment is best achieved through their synergistic application. NMR spectroscopy provides the foundational understanding of the molecular framework, mass spectrometry confirms the elemental composition and offers corroborating structural clues, and single crystal X-ray crystallography delivers the ultimate, unambiguous three-dimensional structure. By employing this integrated approach, researchers can proceed with confidence, knowing that their subsequent biological and medicinal chemistry efforts are built upon a solid and accurately defined molecular foundation.

References

A Comparative Guide to the Synthesis of 2-((4-Methoxybenzyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-((4-Methoxybenzyl)amino)ethanol, also known as N-(4-methoxybenzyl)ethanolamine, is a valuable secondary amine intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure combines a protected benzylamine moiety with a primary alcohol, offering versatile handles for further chemical modification. This guide provides a detailed comparative analysis of the two most prevalent synthetic routes to this compound: Reductive Amination of 4-methoxybenzaldehyde with ethanolamine and Direct Nucleophilic Substitution of 4-methoxybenzyl chloride with ethanolamine. By examining the underlying mechanisms, experimental protocols, and key performance indicators, this document aims to equip researchers with the knowledge to select the optimal synthetic strategy for their specific laboratory and developmental needs.

Introduction

The selection of a synthetic route is a critical decision in chemical research and development, balancing factors such as yield, purity, cost, safety, and scalability. For a key building block like 2-((4-Methoxybenzyl)amino)ethanol, a well-characterized and efficient synthesis is paramount.[2] This guide will delve into the two primary methodologies for its preparation, providing both theoretical grounding and practical, field-tested protocols.

Route 1: Reductive Amination

This widely used method involves two sequential steps performed in a "one-pot" fashion: the formation of a Schiff base (imine) from 4-methoxybenzaldehyde and ethanolamine, followed by its immediate reduction to the target secondary amine.[3]

Route 2: Nucleophilic Substitution

This approach relies on the direct alkylation of ethanolamine with an electrophilic 4-methoxybenzyl source, typically 4-methoxybenzyl chloride (PMB-Cl).[4] This SN2 reaction is a classic and straightforward method for amine synthesis.

Route 1: Reductive Amination of 4-Methoxybenzaldehyde

Reductive amination is a cornerstone of amine synthesis due to its versatility and control, effectively minimizing the over-alkylation issues that can plague direct alkylation methods.[5] The process hinges on the selective reduction of the iminium ion intermediate, which is more reactive towards hydride reagents than the starting aldehyde.

Mechanism and Rationale

The reaction proceeds via the acid-catalyzed condensation of 4-methoxybenzaldehyde and ethanolamine to form a transient imine intermediate. This imine is then reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄).[6] The use of NaBH₄ is advantageous as it is relatively inexpensive, easy to handle, and selectively reduces the imine in the presence of the aldehyde, although careful control of conditions is needed.[5]


// Nodes Start [label="4-Methoxybenzaldehyde\n+ Ethanolamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine Intermediate\n(Schiff Base)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; Reduction [label="Reduction with\nNaBH₄ in Methanol", fillcolor="#E6F4EA", fontcolor="#202124"]; Product [label="2-((4-Methoxybenzyl)amino)ethanol", fillcolor="#FEF7E0", fontcolor="#202124", shape=cds];

// Edges Start -> Imine [label=" Condensation\n(MeOH, RT)"]; Imine -> Reduction [label=" In situ"]; Reduction -> Product [label=" Work-up"]; }

Workflow for Reductive Amination Synthesis.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions.

  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (10.0 g, 73.4 mmol) and methanol (100 mL). Stir until the aldehyde is fully dissolved.

  • Amine Addition: Add ethanolamine (4.93 g, 80.7 mmol, 1.1 eq) dropwise to the stirred solution at room temperature. Stir the resulting mixture for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add sodium borohydride (NaBH₄) (3.34 g, 88.1 mmol, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC).[7]

  • Work-up: Quench the reaction by slowly adding 50 mL of 1 M aqueous HCl at 0 °C. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Basify the remaining aqueous solution to pH > 10 with 2 M NaOH. Extract the product with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure secondary amine.[8]

Discussion of Route 1

Advantages:

  • High Selectivity: This method is excellent for producing secondary amines with minimal contamination from tertiary amine byproducts.[5]

  • Cost-Effective: The starting materials (4-methoxybenzaldehyde, ethanolamine) and the reducing agent (NaBH₄) are relatively inexpensive and widely available.[9]

  • Green Chemistry Aspects: The reaction can often be performed in greener solvents like ethanol or methanol.[3]

Disadvantages:

  • Hydride Reagent Handling: Sodium borohydride is water-sensitive and generates hydrogen gas upon quenching, requiring careful handling.

  • Potential Side Reactions: Over-reduction of the aldehyde to 4-methoxybenzyl alcohol is a possible side reaction if conditions are not optimized.

  • Work-up Procedure: The aqueous work-up and extraction steps can be time-consuming for larger-scale reactions.

Route 2: Nucleophilic Substitution with 4-Methoxybenzyl Chloride

This classical approach involves the direct formation of the C-N bond by reacting the nucleophilic nitrogen of ethanolamine with the electrophilic benzylic carbon of 4-methoxybenzyl chloride (PMB-Cl).

Mechanism and Rationale

The reaction is a standard bimolecular nucleophilic substitution (SN2). Ethanolamine acts as the nucleophile, attacking the carbon atom bearing the chlorine leaving group.[10] A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically required to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the ethanolamine nucleophile. The high reactivity of the benzylic halide facilitates this reaction.[11][12]


// Nodes Start [label="4-Methoxybenzyl Chloride\n+ Ethanolamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Sₙ2 Reaction\n(Base, Solvent, Heat)", fillcolor="#FCE8E6", fontcolor="#202124"]; Product [label="2-((4-Methoxybenzyl)amino)ethanol\n+ Salt Byproduct", fillcolor="#FEF7E0", fontcolor="#202124", shape=cds];

// Edges Start -> Reaction [label=" K₂CO₃\nAcetonitrile"]; Reaction -> Product [label=" Filtration &\nPurification"]; }

Workflow for Nucleophilic Substitution Synthesis.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions.

  • Reaction Setup: In a 500 mL three-necked flask fitted with a reflux condenser and a mechanical stirrer, suspend potassium carbonate (K₂CO₃) (22.8 g, 165 mmol, 2.5 eq) in acetonitrile (200 mL).

  • Reagent Addition: Add ethanolamine (4.03 g, 66.0 mmol, 1.0 eq) to the suspension. Heat the mixture to 50 °C.

  • Alkylating Agent: Add a solution of 4-methoxybenzyl chloride (10.3 g, 66.0 mmol, 1.0 eq) in acetonitrile (50 mL) dropwise over 1 hour.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Purification: Concentrate the combined filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product, which can be further purified by vacuum distillation.

Discussion of Route 2

Advantages:

  • Directness and Simplicity: This is a straightforward, one-step process without the need for a reducing agent.

  • High Atom Economy: The reaction is conceptually very direct, forming the desired bond with the expulsion of a small molecule (HCl, which is neutralized).

  • Potentially Faster: Under optimized conditions, reaction times can be shorter than the overnight stirring often required for reductive amination.

Disadvantages:

  • Over-alkylation Risk: A significant drawback is the potential for the product, a secondary amine, to react again with 4-methoxybenzyl chloride to form an undesired tertiary amine. Using an excess of ethanolamine can help mitigate this but complicates purification.

  • Starting Material Hazards: 4-methoxybenzyl chloride is a lachrymator and must be handled with care in a fume hood.[4]

  • Base Requirement: Requires a stoichiometric amount of base, which must be filtered off during work-up.

Comparative Analysis and Data Summary

To provide an objective comparison, the following table summarizes the key performance metrics for each synthetic route based on typical literature-reported outcomes and practical laboratory experience.

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic SubstitutionRationale & Justification
Typical Yield 75-90%60-85%Reductive amination often provides higher and more reproducible yields due to fewer side products.[13]
Purity Profile Generally high; main impurity is starting aldehyde or over-reduced alcohol.Moderate; risk of tertiary amine (bis-alkylation) byproduct.The selectivity of the hydride reduction in Route 1 leads to a cleaner crude product profile.
Reaction Time ~18 hours (including overnight stir)~8 hours (including work-up)The substitution reaction, when heated, can be driven to completion more quickly.
Reagent Cost Low to ModerateModerate4-methoxybenzyl chloride is typically more expensive than 4-methoxybenzaldehyde.
Safety Concerns NaBH₄ is flammable and reactive with acid/water.4-Methoxybenzyl chloride is a lachrymator and corrosive.[4]Both routes have manageable hazards, but they are distinct and require appropriate personal protective equipment (PPE).
Scalability Excellent; widely used in industrial processes.Good; but control of exotherms and filtration can be challenging on a large scale.The one-pot nature of reductive amination is often favored for large-scale synthesis.

Conclusion and Recommendations

Both reductive amination and nucleophilic substitution are viable and effective methods for the synthesis of 2-((4-Methoxybenzyl)amino)ethanol. The choice between them depends critically on the specific priorities of the research or development campaign.

  • For high purity and yield on a laboratory scale, Reductive Amination (Route 1) is generally the superior choice. Its excellent selectivity minimizes the formation of hard-to-remove byproducts, simplifying purification and ensuring a high-quality final product.

  • For rapid synthesis where moderate purity is acceptable or when starting from the benzyl halide is more convenient, Nucleophilic Substitution (Route 2) is a reasonable alternative. Careful control of stoichiometry is crucial to manage the primary drawback of over-alkylation.

Ultimately, a thorough understanding of the mechanisms and practical considerations outlined in this guide will enable the researcher to make an informed decision, optimizing their synthetic efforts towards the successful and efficient production of this important chemical intermediate.

References

  • BenchChem. (n.d.). 4-Methoxybenzyl Chloride | PMB-Cl Reagent. Retrieved from BenchChem website.[4]

  • Batuev, R. V., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. [Source information not fully available].[14]

  • ChemEd DL. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from ChemEd DL website.[8]

  • PubChemLite. (n.d.). 2-((4-methoxybenzyl)amino)ethanol (C10H15NO2). Retrieved from PubChemLite website.[2]

  • ChemicalBook. (2023). 4-Methoxybenzoyl chloride | 100-07-2. Retrieved from ChemicalBook website.[15]

  • National Center for Biotechnology Information. (n.d.). 2-[(4-Methoxybenzyl)amino]ethanol. PubChem Compound Database. Retrieved from [Link]1]

  • Sigma-Aldrich. (n.d.). 2-((4-Methoxybenzyl)amino)ethanol | 64834-63-5. Retrieved from Sigma-Aldrich website.

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from Organic-synthesis.com.[6]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.[3]

  • BenchChem. (n.d.). Application Notes and Protocols: Incorporation of 4-Amyloxybenzaldehyde-d1 in Organic Synthesis. Retrieved from BenchChem website.[16]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]5]

  • Maclaren, J. A., Hiskey, R. G., & Adams, R. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Source information not fully available, likely a review article referencing original works].[17]

  • [Reference not directly applicable to synthesis routes].
  • MilliporeSigma. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from MilliporeSigma website.[7]

  • BLDpharm. (n.d.). 2-((4-Methoxybenzyl)amino)ethanol | 64834-63-5. Retrieved from BLDpharm website.[18]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from organic-chemistry.org.[19]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.[20]

  • [Reference not directly applicable to synthesis routes].
  • Kumar, S., & Kumar, V. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(50).[13]

  • [Reference provides context on reactivity but not a direct protocol].[11]

  • [Reference on NaBH4 synthesis, providing cost context].[9]

  • [Reference on SNAr, related but distinct from SN2 at a benzylic carbon].[10]

  • [Reference provides general reduction protocols].[21]

  • [Reference on nucleophilic substitution of aralphyl halides, providing mechanistic context].[12]

Sources

A Comparative Spectroscopic Guide to 2-((4-Methoxybenzyl)amino)ethanol and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of 2-((4-Methoxybenzyl)amino)ethanol and its analogues, specifically the unsubstituted (benzyl), 4-chloro, and 4-methyl substituted derivatives. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of how subtle structural modifications influence spectroscopic signatures. Understanding these differences is crucial for unambiguous compound identification, purity assessment, and quality control in synthetic and medicinal chemistry.

Introduction

N-benzylaminoethanol scaffolds are prevalent in a variety of biologically active molecules and serve as versatile intermediates in organic synthesis. The electronic nature of substituents on the aromatic ring can significantly impact the chemical environment of the entire molecule. This guide will explore these effects through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By examining the spectral data of 2-((4-Methoxybenzyl)amino)ethanol alongside its unsubstituted, chloro-, and methyl-substituted analogues, we aim to provide a clear framework for their differentiation and characterization.

Molecular Structures

The compounds under comparison are:

  • 2-((4-Methoxybenzyl)amino)ethanol (1)

  • 2-(Benzylamino)ethanol (2)

  • 2-((4-Chlorobenzyl)amino)ethanol (3)

  • 2-((4-Methylbenzyl)amino)ethanol (4)

G cluster_1 2-((4-Methoxybenzyl)amino)ethanol (1) cluster_2 2-(Benzylamino)ethanol (2) cluster_3 2-((4-Chlorobenzyl)amino)ethanol (3) cluster_4 2-((4-Methylbenzyl)amino)ethanol (4) node_1 C₁₀H₁₅NO₂ MW: 181.23 node_2 C₉H₁₃NO MW: 151.21 node_3 C₉H₁₂ClNO MW: 185.65 node_4 C₁₀H₁₅NO MW: 165.23

Caption: Molecular formulas and weights of the compared compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. Both ¹H and ¹³C NMR are invaluable for elucidating the subtle electronic effects of the para-substituents on the benzyl group.

¹H NMR Spectroscopy

The ¹H NMR spectra of these compounds are characterized by signals corresponding to the aromatic protons, the benzylic methylene protons, and the two methylene groups of the ethanolamine chain. The chemical shifts of the aromatic and benzylic protons are particularly sensitive to the nature of the para-substituent.

Table 1: Comparative ¹H NMR Data (Predicted and/or Reported in CDCl₃, δ ppm)

Proton Assignment2-((4-Methoxybenzyl)amino)ethanol (1)2-(Benzylamino)ethanol (2)2-((4-Chlorobenzyl)amino)ethanol (3)2-((4-Methylbenzyl)amino)ethanol (4)
Ar-H (ortho to CH₂)~6.85 (d)~7.30 (m)~7.25 (d)~7.10 (d)
Ar-H (meta to CH₂)~7.20 (d)~7.30 (m)~7.30 (d)~7.15 (d)
-OCH₃ / -CH₃3.80 (s)--2.35 (s)
-CH₂-Ar~3.75 (s)~3.80 (s)~3.75 (s)~3.70 (s)
-NH-CH₂-~2.80 (t)~2.85 (t)~2.80 (t)~2.80 (t)
-CH₂-OH~3.70 (t)~3.75 (t)~3.70 (t)~3.70 (t)
-OH, -NHvariable (br s)variable (br s)variable (br s)variable (br s)

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and concentration. Data presented is a combination of predicted values and data from similar compounds found in literature.

Interpretation:

  • The electron-donating methoxy group in 1 shields the aromatic protons, causing them to appear at a higher field (lower ppm) compared to the unsubstituted analogue 2 .

  • Conversely, the electron-withdrawing chloro group in 3 deshields the aromatic protons, shifting them to a lower field (higher ppm).

  • The methyl group in 4 , being weakly electron-donating, causes a slight upfield shift of the aromatic protons compared to 2 .

  • The chemical shifts of the ethanolamine protons (-NH-CH₂- and -CH₂-OH) are less affected by the substituent on the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further insight into the electronic effects of the substituents. The chemical shifts of the aromatic carbons, particularly the ipso- and para-carbons, are significantly influenced.

Table 2: Comparative ¹³C NMR Data (Predicted and/or Reported in CDCl₃, δ ppm)

Carbon Assignment2-((4-Methoxybenzyl)amino)ethanol (1)2-(Benzylamino)ethanol (2)2-((4-Chlorobenzyl)amino)ethanol (3)2-((4-Methylbenzyl)amino)ethanol (4)
Ar-C (ipso)~132.0~140.0~138.5~137.0
Ar-C (ortho)~129.5~128.5~129.5~129.0
Ar-C (meta)~114.0~128.5~128.5~129.0
Ar-C (para)~158.5~127.0~133.0~137.0
-OCH₃ / -CH₃~55.2--~21.0
-CH₂-Ar~53.5~54.0~53.0~53.5
-NH-CH₂-~50.0~50.5~50.0~50.0
-CH₂-OH~60.5~61.0~60.5~60.5

Note: The exact chemical shifts may vary. Data presented is a combination of predicted values and data from similar compounds found in literature, including from PubChem[1].

Interpretation:

  • The ipso-carbon (C-1) chemical shift is sensitive to the inductive and resonance effects of the substituent.

  • The para-carbon (C-4) chemical shift is a good indicator of the electronic nature of the substituent. The electron-donating -OCH₃ group in 1 causes a significant upfield shift (lower ppm) of the ortho and para carbons, while the electron-withdrawing -Cl in 3 leads to a downfield shift (higher ppm) of the para-carbon.

  • The chemical shifts of the carbons in the ethanolamine side chain show less variation across the series.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational bands for these compounds include O-H, N-H, C-H, C-N, and C-O stretches, as well as aromatic C=C bending.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode2-((4-Methoxybenzyl)amino)ethanol (1)2-(Benzylamino)ethanol (2)2-((4-Chlorobenzyl)amino)ethanol (3)2-((4-Methylbenzyl)amino)ethanol (4)
O-H stretch (alcohol)~3300-3400 (broad)~3300-3400 (broad)~3300-3400 (broad)~3300-3400 (broad)
N-H stretch (secondary amine)~3250-3350 (broad)~3250-3350 (broad)~3250-3350 (broad)~3250-3350 (broad)
C-H stretch (aromatic)~3000-3100~3000-3100~3000-3100~3000-3100
C-H stretch (aliphatic)~2850-2950~2850-2950~2850-2950~2850-2950
C=C stretch (aromatic)~1610, 1510~1600, 1495~1595, 1490~1615, 1515
C-O stretch (ether in 1)~1245 (asymmetric), ~1035 (symmetric)---
C-Cl stretch (in 3)--~1090, ~810-

Note: The broadness of the O-H and N-H stretches is due to hydrogen bonding.

Interpretation:

  • The presence of the broad O-H and N-H stretching bands is a common feature for all four compounds.

  • The most distinguishing features are the strong C-O stretching bands of the methoxy group in 1 and the characteristic C-Cl stretching vibration in 3 .

  • The positions of the aromatic C=C stretching bands are also subtly influenced by the electronic nature of the substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. Electron Ionization (EI) is a common technique for these types of compounds.

Table 4: Key Mass Spectrometry Data (m/z)

Ion2-((4-Methoxybenzyl)amino)ethanol (1)2-(Benzylamino)ethanol (2)2-((4-Chlorobenzyl)amino)ethanol (3)2-((4-Methylbenzyl)amino)ethanol (4)
[M]⁺181151185/187 (isotope pattern)165
[M-CH₂OH]⁺150120154/156134
[Ar-CH₂]⁺12191 (tropylium ion)125/127105

Note: Fragmentation patterns are predicted based on typical fragmentation of similar compounds. The presence of chlorine in 3 will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M peak.

Interpretation:

  • The molecular ion peak ([M]⁺) is expected to be observed for all compounds, allowing for the confirmation of their molecular weights[1].

  • A common fragmentation pathway involves the loss of the hydroxymethyl radical (-CH₂OH), leading to a significant fragment ion.

  • The most abundant fragment is often the benzyl or substituted benzyl cation ([Ar-CH₂]⁺), which can rearrange to the stable tropylium ion in the case of 2 . The mass of this fragment is a direct indicator of the substituent on the aromatic ring.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols should be followed.

NMR Sample Preparation

G cluster_workflow NMR Sample Preparation Workflow node_A Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample node_B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) node_A->node_B node_C Filter through glass wool into a clean NMR tube node_B->node_C node_D Cap the tube and vortex gently node_C->node_D node_E Insert into spinner turbine and place in spectrometer node_D->node_E

Caption: A typical workflow for preparing a sample for NMR analysis.

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Mixing: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

  • Analysis: Insert the tube into a spinner turbine and place it in the NMR spectrometer for analysis.

FT-IR Spectroscopy (ATR Method)

G cluster_workflow ATR-FTIR Analysis Workflow node_A Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and air dry node_B Record a background spectrum node_A->node_B node_C Place a small amount of the sample directly onto the crystal node_B->node_C node_D Apply pressure to ensure good contact (for solid samples) node_C->node_D node_E Record the sample spectrum node_D->node_E node_F Clean the crystal node_E->node_F

Caption: A standard procedure for ATR-FT-IR sample analysis.

  • Crystal Cleaning: Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Scan: Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal.

  • Pressure Application (for solids): For solid samples, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Scan: Record the infrared spectrum of the sample.

  • Cleaning: After analysis, clean the crystal surface thoroughly.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column.

  • Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The spectroscopic comparison of 2-((4-Methoxybenzyl)amino)ethanol and its analogues reveals distinct and predictable differences in their NMR, FT-IR, and Mass spectra. The electronic effects of the para-substituents on the benzyl ring provide the most significant diagnostic handles for differentiating these compounds. By understanding these spectral correlations, researchers can confidently identify and characterize these important synthetic intermediates.

References

  • PubChem. 2-((4-Methoxybenzyl)amino)ethanol. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2-((4-Methoxybenzyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical reagent is not a trivial detail; it is the bedrock of reliable and reproducible results. 2-((4-Methoxybenzyl)amino)ethanol, a key secondary amine building block in organic synthesis, is no exception. The presence of uncharacterized impurities can lead to ambiguous reaction outcomes, the formation of unwanted side-products, and significant delays in research timelines.

This guide provides an in-depth, technically-grounded framework for assessing the purity of commercial 2-((4-Methoxybenzyl)amino)ethanol. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and compare orthogonal analytical techniques to build a comprehensive and trustworthy purity profile.

Understanding the Impurity Landscape

Effective purity analysis begins with a fundamental understanding of the potential impurities. 2-((4-Methoxybenzyl)amino)ethanol is typically synthesized via the reductive amination of p-anisaldehyde with ethanolamine. This synthetic route informs the most probable impurities to screen for:

  • Unreacted Starting Materials: Residual p-anisaldehyde and ethanolamine.

  • Intermediate By-products: The Schiff base (imine) intermediate formed before the reduction step.

  • Over-alkylation Products: Bis-alkylation of ethanolamine.

  • Degradation Products: Oxidation or decomposition products resulting from improper storage or handling.

A multi-technique approach is therefore essential to detect this diverse range of potential contaminants.

Orthogonal Analytical Techniques for Comprehensive Purity Assessment

No single analytical method can provide a complete picture of a compound's purity. By employing a combination of orthogonal (fundamentally different) techniques, we can cross-validate findings and build a robust, reliable purity assessment. The three pillars of this assessment are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC-UV)

Why it's chosen: HPLC is the workhorse for purity determination of non-volatile organic compounds. It excels at separating the target compound from closely related impurities. The presence of a chromophore (the methoxybenzyl group) makes 2-((4-Methoxybenzyl)amino)ethanol ideally suited for UV detection.

Principle of Separation: In reverse-phase HPLC, the compound and its impurities are partitioned between a nonpolar stationary phase (like C18) and a polar mobile phase. More polar compounds elute faster, while less polar compounds are retained longer, allowing for separation.

Experimental Protocol: HPLC-UV Purity Assay

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 225 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial 2-((4-Methoxybenzyl)amino)ethanol sample.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • A gradient elution is recommended to ensure separation of impurities with a wide range of polarities.

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      20.0 5 95
      20.1 95 5

      | 25.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • This protocol should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Why it's chosen: GC-MS is unparalleled for the analysis of volatile and semi-volatile impurities.[5][6] It provides not only separation (GC) but also structural information (MS), which is critical for identifying unknown contaminants.[7] This technique is particularly effective for detecting residual starting materials like ethanolamine and p-anisaldehyde.

Principle of Separation: The sample is vaporized and carried by an inert gas through a column with a stationary phase.[8] Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum or "fingerprint."

Experimental Protocol: GC-MS Impurity Identification

  • System Preparation:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Temperature Program:

      • Initial: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Methanol.

    • Derivatization (e.g., silylation) may be necessary for the hydroxyl and amine groups to improve volatility and peak shape, though direct injection is often sufficient for a preliminary screen.

  • Data Analysis:

    • Identify the main peak corresponding to 2-((4-Methoxybenzyl)amino)ethanol.

    • Analyze the mass spectra of any minor peaks and compare them against spectral libraries (e.g., NIST) to tentatively identify impurities.

    • The relative abundance of these impurities can be estimated from their peak areas.

Quantitative NMR (qNMR) Spectroscopy

Why it's chosen: Unlike chromatographic techniques that rely on relative area percentages, qNMR is a primary analytical method that can determine purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[9][10][11][12] The signal intensity in NMR is directly proportional to the number of nuclei, providing a highly accurate and direct measure of purity.[10][13]

Principle of Quantification: A known mass of the sample and a known mass of a high-purity internal standard are dissolved together. By comparing the integral of a unique proton signal from the sample to a unique proton signal from the standard, the purity of the sample can be calculated.

Experimental Protocol: ¹H qNMR Purity Determination

  • Standard and Sample Preparation:

    • Internal Standard Selection: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are suitable choices.

    • Accurately weigh ~15 mg of the 2-((4-Methoxybenzyl)amino)ethanol sample into an NMR tube.

    • Accurately weigh ~10 mg of the certified internal standard into the same NMR tube.

    • Record the exact masses.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated. A 30-second delay is a safe starting point.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the singlet for the -OCH₃ protons) and a signal from the internal standard (e.g., the singlet for the maleic acid vinyl protons).

    • Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity = Purity of the standard

Comparative Analysis Workflow

A systematic workflow ensures that all data is collected and interpreted logically, leading to a definitive purity statement.

G cluster_0 Sample Reception & Initial Checks cluster_1 Chromatographic & Spectrometric Analysis cluster_2 Data Integration & Final Assessment A Receive Commercial 2-((4-Methoxybenzyl)amino)ethanol B Visual Inspection & Solubility Check A->B C HPLC-UV Analysis (Quantitative Screen) B->C D GC-MS Analysis (Volatile Impurity ID) B->D E ¹H qNMR Analysis (Absolute Purity) B->E F Correlate Data: - HPLC Area % - GC-MS Impurities - qNMR Purity C->F D->F E->F G Final Purity Assignment & Certificate of Analysis F->G

Caption: A logical workflow for comprehensive purity assessment.

Interpreting the Data: A Comparative Case Study

To illustrate the power of this orthogonal approach, consider the hypothetical results from two different commercial suppliers.

TechniqueParameterSupplier A ResultSupplier B ResultSenior Scientist's Interpretation
HPLC-UV Purity (Area %)99.2%98.8%Supplier A appears slightly purer by HPLC. However, this method may not detect co-eluting or non-UV active impurities.
Unknown Impurity 10.4% at RRT 1.2Not DetectedSupplier A has a significant unknown, non-volatile impurity.
Unknown Impurity 2Not Detected0.7% at RRT 0.8Supplier B contains a different major impurity.
GC-MS p-Anisaldehyde0.15%< 0.05% (Below LOQ)Supplier A has higher levels of unreacted starting material, suggesting less efficient purification.
Ethanolamine< 0.05% (Below LOQ)< 0.05% (Below LOQ)Both suppliers have effectively removed the ethanolamine starting material.
¹H qNMR Absolute Purity 98.5% ± 0.2% 98.9% ± 0.2% Conclusion: Despite the higher HPLC area %, Supplier A's absolute purity is lower due to the presence of impurities. Supplier B, while showing a lower HPLC purity, has a higher absolute purity as determined by the primary qNMR method.

Conclusion

Assessing the purity of a critical reagent like 2-((4-Methoxybenzyl)amino)ethanol is a multi-faceted process that demands scientific rigor. Relying on a single data point, such as an HPLC area percentage from a certificate of analysis, is insufficient for high-stakes research. By implementing an orthogonal analytical strategy that combines the quantitative power of HPLC, the impurity identification strength of GC-MS, and the absolute accuracy of qNMR, researchers can gain a true and reliable understanding of their material's quality. This self-validating system ensures that the integrity of the starting material is unquestionable, paving the way for successful and reproducible scientific outcomes.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Inoue, Y., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. Available from: [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)? Applications Notes. Available from: [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Chinese Journal of Magnetic Resonance. (2023). Quantitative nuclear magnetic resonance: Experimental methods and typical applications. Available from: [Link]

  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available from: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. Available from: [Link]

  • LCGC International. (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]

  • Zhang, Z., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Journal of Chromatography A. Available from: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Available from: [Link]

  • ResearchGate. (2015). Who has experience using fast GC-MS as an analytical technique in organic synthesis?. Available from: [Link]

  • Tröber, J., et al. (2000). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Acta hydrochimica et hydrobiologica. Available from: [Link]

  • Sytniczuk, A., et al. (2016). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules. Available from: [Link]

  • ResearchGate. (2017). A Review: Uses of Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Natural Compounds of Some Plants. Available from: [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. Available from: [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods. Available from: [Link]

  • PubChem. 2-[(4-Methoxybenzyl)amino]ethanol. National Center for Biotechnology Information. Available from: [Link]

  • Martinez, A., et al. (2015). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Boletín de la Sociedad Química de México. Available from: [Link]

  • Reddy, G., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica. Available from: [Link]

  • Amerigo Scientific. 2-[(4-Methoxybenzyl)amino]ethanol. Available from: [Link]

  • ChemUniverse. 2-((4-METHOXYBENZYL)AMINO)ETHANOL. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-((4-Methoxybenzyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-((4-Methoxybenzyl)amino)ethanol (CAS No. 64834-63-5). Adherence to these procedures is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. This guide is specifically designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice rests on the principle that all chemical waste is considered hazardous until proven otherwise. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system.[1][2] This means that the generator of the waste is responsible for it from the moment it is created until its final, safe disposal. Under no circumstances should hazardous chemicals be disposed of in the regular trash or down the sanitary sewer system.[1][3][4]

Hazard Profile of 2-((4-Methoxybenzyl)amino)ethanol

Understanding the specific hazards of a chemical is the first step in handling it safely. 2-((4-Methoxybenzyl)amino)ethanol is classified with the GHS07 pictogram, indicating it poses several health risks.[5]

Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

These hazards dictate the stringent need for appropriate personal protective equipment (PPE) and careful handling to prevent exposure.

PropertyValueSource(s)
CAS Number 64834-63-5[5][6]
Molecular Formula C10H15NO2[6]
Molecular Weight 181.23 g/mol [6]
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Primary Hazards Irritant (Skin, Eyes, Respiratory), Harmful if Swallowed[6]

Mandatory Safety Precautions & Personal Protective Equipment (PPE)

Direct contact with 2-((4-Methoxybenzyl)amino)ethanol must be avoided. The use of appropriate PPE is not optional; it is the primary barrier between the researcher and potential chemical exposure.[7]

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes that can cause serious eye irritation.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact that leads to irritation. No single glove material protects against all chemicals, so compatibility should be confirmed.[7][8]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled within a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of vapors that may cause respiratory irritation.[8]

Step-by-Step Disposal Protocol

This protocol ensures that waste containing 2-((4-Methoxybenzyl)amino)ethanol is collected, stored, and disposed of in compliance with safety and environmental regulations.

Step 1: Waste Characterization

  • 2-((4-Methoxybenzyl)amino)ethanol is a non-halogenated organic compound. It falls under the category of hazardous chemical waste due to its irritant properties.[6][9]

Step 2: Select a Compatible Waste Container

  • Use a dedicated, leak-proof container in good condition with a secure, screw-top cap.[9][10]

  • The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are appropriate. Plastic is often preferred to minimize the risk of breakage.[1]

  • Never use metal containers for corrosive materials, though this chemical is not primarily corrosive, it is good practice to avoid reactive container types.[11]

Step 3: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" tag or label provided by your institution's Environmental Health and Safety (EHS) department.[1]

  • The label must include:

    • The words "Hazardous Waste."[1]

    • The full chemical name of all constituents (no formulas or abbreviations). List "2-((4-Methoxybenzyl)amino)ethanol" and any other chemicals in the waste stream.[1][9]

    • The approximate percentage or volume of each component.[9]

    • The date waste was first added (accumulation start date).[1]

    • The name of the Principal Investigator (PI) and the laboratory location (building and room number).[1]

Step 4: Waste Accumulation

  • Collect the waste in the labeled container.

  • Keep the container closed at all times except when adding waste. A funnel left in the opening is considered an open container and is a common violation.[3][12]

  • Do not fill the container beyond 90% capacity to allow for vapor expansion and to prevent spills during transport.[9][11]

Step 5: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[9]

  • The SAA must be a well-ventilated area, away from sinks, drains, and ignition sources.[11]

  • Crucially, use secondary containment (such as a plastic tub) to capture any potential leaks from the primary container.[3]

Step 6: Requesting Disposal

  • Once the container is full (or has been in the SAA for up to one year), complete the hazardous waste tag with the "Date Full."[9]

  • Submit a request for waste pickup to your institution's EHS department or designated hazardous waste management provider.[1] Do not attempt to transport or dispose of the waste yourself.

Waste Segregation: The Key to Preventing Accidents

Improperly mixed chemicals are a primary cause of laboratory accidents. 2-((4-Methoxybenzyl)amino)ethanol, as an organic amine, must be segregated from incompatible materials.

Segregation Rules:

  • DO NOT MIX with strong acids or bases unless it is part of a controlled neutralization procedure.

  • DO NOT MIX with oxidizing agents (e.g., nitric acid, permanganates, peroxides).[9][12]

  • DO NOT MIX with halogenated organic solvents (e.g., dichloromethane, chloroform). These are typically collected in a separate "Halogenated Waste" stream.

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation Start Generated Waste Containing 2-((4-Methoxybenzyl)amino)ethanol IsMixed Is it mixed with other chemicals? Start->IsMixed CheckHalogen Does the mixture contain halogenated solvents (e.g., CH2Cl2, CHCl3)? IsMixed->CheckHalogen Yes NonHalo Container: NON-HALOGENATED ORGANIC WASTE IsMixed->NonHalo No (Pure or in non-halogenated solvent) CheckAcidBase Does the mixture contain strong acids or bases? CheckHalogen->CheckAcidBase No Halo Container: HALOGENATED ORGANIC WASTE CheckHalogen->Halo Yes CheckOxidizer Does the mixture contain strong oxidizers? CheckAcidBase->CheckOxidizer No Acid Container: ACID WASTE (Consult EHS for specific amine salt disposal) CheckAcidBase->Acid Yes (Acidic) Base Container: BASE WASTE CheckAcidBase->Base Yes (Basic) Oxidizer Container: OXIDIZER WASTE (EXTREME DANGER - AVOID MIXING) CheckOxidizer->Oxidizer Yes Consult Consult EHS for complex mixtures CheckOxidizer->Consult No (Other mixture)

Sources

Mastering the Safe Handling of 2-((4-Methoxybenzyl)amino)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides a comprehensive, in-depth protocol for the safe handling of 2-((4-Methoxybenzyl)amino)ethanol, a key building block in many synthetic pathways. Moving beyond a simple checklist, we will delve into the rationale behind each safety measure, empowering you to work with confidence and mitigate risk effectively.

Understanding the Hazard Profile

Before any work commences, a thorough understanding of the inherent hazards of 2-((4-Methoxybenzyl)amino)ethanol is crucial. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards[1]:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1][2].

  • Serious Eye Irritation: Causes serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory irritation[1][2].

These classifications dictate the necessary precautions to prevent harmful exposure. The core principle of our safety protocol is the implementation of a multi-layered defense, incorporating engineering controls, personal protective equipment, and stringent operational procedures.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of Personal Protective Equipment (PPE) is your first line of defense against direct chemical contact. The following table outlines the minimum required PPE for handling 2-((4-Methoxybenzyl)amino)ethanol.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes that can cause serious eye irritation[3][4][5]. Standard safety glasses do not provide a sufficient seal.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation[3][6]. Always check gloves for integrity before use.
Body Protection A clean, buttoned laboratory coat.Protects against incidental skin contact and contamination of personal clothing[3][7].
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when working outside of a certified chemical fume hood or when there is a potential for aerosol generation, to prevent respiratory tract irritation[3][6].

Engineering Controls: Creating a Safe Workspace

Engineering controls are designed to isolate you from the chemical hazard. Whenever possible, all handling of 2-((4-Methoxybenzyl)amino)ethanol should be conducted within a certified chemical fume hood[3]. This is the most effective way to control inhalation exposure by capturing vapors at the source. Ensure the fume hood has a valid inspection sticker and that the sash is kept at the lowest practical height.

Step-by-Step Handling Protocol

Adherence to a standardized procedure is critical for minimizing risk. The following workflow provides a logical sequence for the safe handling of 2-((4-Methoxybenzyl)amino)ethanol from preparation to disposal.

Safe Handling Workflow Safe Handling Workflow for 2-((4-Methoxybenzyl)amino)ethanol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Understand Hazards prep_hood Prepare Fume Hood prep_ppe->prep_hood Ensure Safety handle_weigh Weigh Compound prep_hood->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer Proceed with Experiment cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon Post-Experiment cleanup_waste Segregate Waste cleanup_decon->cleanup_waste Proper Disposal cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe Final Step

Caption: A flowchart illustrating the key stages of safely handling 2-((4-Methoxybenzyl)amino)ethanol.

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the SDS for 2-((4-Methoxybenzyl)amino)ethanol. Pay close attention to the hazard identification, first-aid measures, and handling and storage sections[5][8].

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare the Fume Hood: Ensure the fume hood is operational and free of clutter. Prepare all necessary equipment and reagents within the hood to minimize movement in and out of the containment area.

2. Handling:

  • Weighing: If weighing the solid compound, do so in a weigh boat or on weighing paper within the fume hood to contain any dust.

  • Transfer: Carefully transfer the compound to the reaction vessel. Use a spatula or other appropriate tool to avoid spillage.

3. Cleanup and Disposal:

  • Decontamination: All glassware and equipment that has come into contact with 2-((4-Methoxybenzyl)amino)ethanol should be decontaminated. Rinse with an appropriate solvent (e.g., ethanol) and collect the rinsate as hazardous waste.

  • Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and rinsate, in a properly labeled hazardous waste container in accordance with your institution's and local regulations[3][9]. Do not mix with other waste streams unless explicitly permitted.

  • Doffing PPE: Remove your PPE in the reverse order that you put it on, taking care to avoid contaminating your skin or clothing. Wash your hands thoroughly with soap and water after removing your gloves[7][10].

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3][10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, contain the material using an inert absorbent material such as vermiculite or sand[7][11].

  • Clean Up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container[11].

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminate all cleaning materials as hazardous waste.

Spill Response Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don PPE contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose spacuate spacuate spacuate->ppe

Caption: A diagram outlining the immediate actions to take in the event of a chemical spill.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly handle 2-((4-Methoxybenzyl)amino)ethanol, ensuring a safe environment for yourself and your colleagues.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Ethanolamine Hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Ethanolamine.
  • PubChem. (2025). 2-[(4-Methoxybenzyl)amino]ethanol.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • AK Scientific, Inc. (n.d.). 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol Safety Data Sheet.
  • Loba Chemie. (n.d.). ETHANOLAMINE (MONO) FOR SYNTHESIS Safety Data Sheet.
  • ChemScene. (n.d.). 2-((4-Methoxybenzyl)amino)ethanol Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ethanolamine.
  • Fisher Scientific. (2025). Ethanolamine Safety Data Sheet.
  • Fisher Scientific. (2025). 4-Methoxybenzyl alcohol Safety Data Sheet.
  • Sigma-Aldrich. (2025). 4-methoxybenzyl alcohol Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-((4-Methoxybenzyl)amino)ethanol.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.